Tmp269

Catalog No.
S548559
CAS No.
1314890-29-3
M.F
C25H21F3N4O3S
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tmp269

CAS Number

1314890-29-3

Product Name

Tmp269

IUPAC Name

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Molecular Formula

C25H21F3N4O3S

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33)

InChI Key

HORXBWNTEDOVKN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TMP269; TMP 269; TMP-269

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

The exact mass of the compound N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide is 514.12865 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 specifically inhibits Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9 [1] [2]. Its inhibitory potency (IC50) varies for each enzyme, making it a valuable tool for probing the specific biological functions of this HDAC subclass.

  • Core Epigenetic Action: Class IIa HDACs remove acetyl groups from histone proteins, leading to a more condensed, transcriptionally silent chromatin state. By inhibiting these enzymes, this compound promotes hyperacetylation (particularly of histone H2A) [1], resulting in a more open chromatin structure and altered gene expression.
  • Key Targets: The table below summarizes its primary enzymatic targets and the consequent initial molecular and cellular effects.
Target HDACs Immediate Biochemical Effect Downstream Cellular Consequences
HDAC4 (IC50: 126 nM), HDAC5 (IC50: 80 nM), HDAC7 (IC50: 36 nM), HDAC9 (IC50: 9 nM) [1] Increased histone acetylation (e.g., H2A) [1]; Altered acetylation of non-histone proteins. Modulation of gene transcription; Activation of specific signaling pathways (e.g., BMP-Smad) [3]; Regulation of cell survival, proliferation, and metabolism.

Therapeutic Mechanisms and Applications

This compound's epigenetic action translates into significant effects across various disease models, from neurological disorders to viral infections and cancer.

  • Neuroprotection: In models of Parkinson's disease and cerebral ischemia/reperfusion injury, this compound exerts protective effects. It promotes BMP-Smad signaling, which is linked to neuronal survival [3]. It also helps maintain blood-brain barrier integrity by preserving tight junction proteins (occludin, claudin-5, ZO-1) and upregulating tissue kallikrein, a protein involved in vascular regulation and inflammation [1] [4].
  • Antiviral Activity: this compound inhibits the replication of diverse viruses, including rabies virus (RABV) and lumpy skin disease virus (LSDV). The mechanisms are multifaceted:
    • Inhibition of Autophagy: It suppresses autophagy, a cellular process that RABV exploits for its replication [5].
    • Modulation of Metabolism: It alters viral-induced glycerophospholipid metabolism, reducing levels of lysophosphatidic acid (LPA). LPA promotes viral replication by activating the MEK/ERK signaling pathway and suppressing the host's innate immune response [6].
  • Anti-cancer Effects: In Acute Myeloid Leukemia (AML) cells, this compound demonstrates anti-proliferative and pro-apoptotic effects. A key mechanism is the downregulation of ribosomal proteins (RPs), many of which are overexpressed in AML and crucial for cancer cell growth. When combined with the drug venetoclax, this compound induces additive apoptotic effects, suggesting a promising polytherapy approach [2] [7].
  • Anti-angiogenic Effects: In a 3D model of sprouting angiogenesis, this compound exhibited anti-angiogenic properties by downregulating angiogenesis-related proteins and upregulating pro-inflammatory signaling, highlighting its potential in treating diseases with excessive blood vessel growth [8].

Quantitative Efficacy Data

The following table summarizes key experimental findings that demonstrate the biological potency of this compound across different models.

Disease Model Experimental System Key Efficacy Findings
Ischemic Stroke [1] Rat (MCAO) Reduced infarct volume; optimal neuroprotective dose: 4 mg/kg (i.p.) [1].
Acute Myeloid Leukemia [2] Human cell lines (MOLM-13) Downregulated ribosomal proteins; inhibited cell proliferation; induced additive apoptosis with venetoclax.
Rabies Virus [5] HEK-293T cells Inhibited RABV replication in a dose-dependent manner at non-cytotoxic concentrations.
Lumpy Skin Disease [6] MDBK cells Inhibited early-stage LSDV replication in a dose-dependent manner.
Angiogenesis [8] TeloHAEC fibrin bead assay Inhibited endothelial sprout formation in a 3D model.

Key Experimental Protocols

To evaluate the effects of this compound in research settings, several standard protocols are commonly used. The workflow for a typical in vitro study is summarized in the diagram below.

Start Cell Seeding and Culture A This compound Treatment (Varying doses/timepoints) Start->A B Viability Assay (CCK-8) A->B Assess cytotoxicity for dose selection C Protein Analysis (Western Blot) A->C Measure acetylation & protein levels D Gene Expression (qRT-PCR/RNA-seq) A->D Analyze transcriptomic changes E Phenotypic Assay (e.g., Viral Titer, Apoptosis) A->E Quantify functional outcome

  • Cell Viability Assay (CCK-8): Used to determine non-cytotoxic concentrations of this compound for subsequent experiments. Cells are treated with this compound or a vehicle control (DMSO) for 24-48 hours. Then, CCK-8 solution is added, and after incubation, the absorbance at 450 nm is measured to quantify cell viability [5] [6].
  • Western Blot Analysis: Used to confirm target engagement and mechanistic insights. After treatment, cells or tissue samples are lysed. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies (e.g., against acetylated H2A, LC3B for autophagy, or viral proteins). Detection is performed using HRP-conjugated secondary antibodies and chemiluminescence [5] [1].
  • Gene Expression Analysis (qRT-PCR/RNA-seq): Employed to uncover global transcriptomic changes. Total RNA is extracted, reverse-transcribed to cDNA, and analyzed via qRT-PCR for specific genes or by RNA-sequencing for an unbiased profile. This helps identify affected pathways, such as metabolism or immune response [5] [6] [2].

Summary of this compound's Mechanisms and Workflow

This compound's multifaceted mechanisms can be visualized as a network of interactions stemming from its core inhibition of Class IIa HDACs. The diagram below integrates its primary targets with the key downstream pathways and ultimate biological effects.

MOA This compound Inhibits Class IIa HDACs Effect1 ↑ Histone Acetylation (e.g., H2A) MOA->Effect1 Effect2 Altered Gene Expression MOA->Effect2 Effect3 Altered Non-histone Protein Acetylation MOA->Effect3 Path1 ↑ BMP-Smad Signaling Effect2->Path1 Path2 ↑ Tissue Kallikrein Effect2->Path2 Path5 ↓ Ribosomal Proteins Effect2->Path5 Path3 Inhibit Autophagy Effect3->Path3 Path4 ↓ LPA / ↓ MEK/ERK ↑ Innate Immunity Effect3->Path4 Outcome1 Neuroprotection Path1->Outcome1 Path2->Outcome1 Outcome2 Antiviral Effect Path3->Outcome2 Path4->Outcome2 Outcome4 Anti-angiogenic Effect Path4->Outcome4 Also contributes Outcome3 Anti-leukemic Effect Path5->Outcome3

This guide synthesizes the established and emerging mechanisms of this compound, highlighting its value as a research tool and potential therapeutic agent. The field continues to evolve, and further research may uncover additional applications and deeper mechanistic insights.

References

Experimental Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Cell Culture Protocols

The methodology below outlines a standard protocol for treating cancer cell lines with TMP269, based on experiments from the search results [1] [2].

cluster_notes Key Parameters Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment ~24h later Incubation Incubation This compound Treatment->Incubation Add this compound/DMSO Assay Readout Assay Readout Incubation->Assay Readout Cell Lines: AML (e.g., MOLM-13),\nHEK-293T Cell Lines: AML (e.g., MOLM-13), HEK-293T Concentration: Varies (e.g., 1-50 µM) Concentration: Varies (e.g., 1-50 µM) Duration: 24-72 hours Duration: 24-72 hours Assays: Viability (CCK-8),\nApoptosis, Western Blot Assays: Viability (CCK-8), Apoptosis, Western Blot

Mechanism of Action Diagram

This compound exerts its effects through a unique mechanism at the molecular level, as revealed by crystallographic data [3].

This compound This compound Binds HDAC Active Site Binds HDAC Active Site This compound->Binds HDAC Active Site Inhibits Deacetylation Inhibits Deacetylation Binds HDAC Active Site->Inhibits Deacetylation Altered Gene Expression Altered Gene Expression Inhibits Deacetylation->Altered Gene Expression Altered Protein Function Altered Protein Function Inhibits Deacetylation->Altered Protein Function Functional Outcomes Functional Outcomes Altered Gene Expression->Functional Outcomes Altered Protein Function->Functional Outcomes Anti-proliferative\nEffects Anti-proliferative Effects Functional Outcomes->Anti-proliferative\nEffects Induced Apoptosis Induced Apoptosis Functional Outcomes->Induced Apoptosis Inhibited Autophagy Inhibited Autophagy Functional Outcomes->Inhibited Autophagy Neuroprotection Neuroprotection Functional Outcomes->Neuroprotection

Research Applications and Findings

This compound has demonstrated significant effects across various disease models. Key findings from recent research include:

  • Oncology Research: In Acute Myeloid Leukemia (AML) cells, this compound treatment downregulated a set of overexpressed ribosomal proteins, leading to anti-proliferative effects. Notably, it showed additive apoptotic effects when combined with the BCL-2 inhibitor venetoclax, suggesting a potential combination therapy strategy [1].
  • Neurological Disease Research: In a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, this compound exhibited neuroprotective properties. The proposed mechanism involves the promotion of BMP-Smad signaling pathways [4].
  • Virology Research: this compound significantly inhibited the replication of the Rabies virus (RABV) in vitro by suppressing a critical early stage in the viral life cycle. Further investigation linked this effect to the inhibition of autophagy in host cells [2].
  • Solid Tumor Research: Studies in lymphangiosarcoma models indicate that while class I HDAC inhibitors may be more potent, class IIa inhibitors like this compound still induce death in mTORC1-hyperactivated tumor cells, with efficacy influenced by the tumor's genetic context [5].

Comparison with Other Inhibitors

To provide context for this compound's profile, the table below compares it with other HDAC inhibitors.

Compound HDAC Selectivity Key Characteristics / Findings
This compound Class IIa Selective Prototypical TFMO inhibitor; used extensively as a tool compound; poor solubility noted [6].
YAK540 Class IIa Selective Novel TFMO inhibitor; improved cellular potency and solubility compared to this compound; showed synergistic cytotoxicity with Bortezomib in leukemia cells [6].
Vorinostat (SAHA) Pan-Inhibitor First FDA-approved HDAC inhibitor for cancer; inhibits classes I, II, and IV; different safety and efficacy profile compared to selective inhibitors [1] [5].
Valproate Pan-Inhibitor Broad-acting inhibitor; most frequently studied in preclinical spinal cord injury models for neuroprotective effects [7].

Key Considerations for Researchers

  • Formulation and Solubility: this compound has poor aqueous solubility and is typically dissolved in DMSO for in vitro work [8] [6]. For in vivo studies, stable suspensions can be prepared using carboxymethylcellulose sodium (CMC-Na) [8].
  • Cellular vs. Biochemical Activity: Enzymatic IC50 values are in the nanomolar range [8], but effective concentrations in cellular assays are often higher (micromolar range), which is important for experimental design [1] [2].
  • Tool Compound Status: this compound is a research-grade tool compound for validating the role of Class IIa HDACs in biological processes [1].

References

TMP269 IC50 Values and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 demonstrates varying potency against different Class IIa HDAC isoforms. The following table summarizes its reported half-maximal inhibitory concentration (IC50) values and key chemical characteristics.

HDAC Isoform Reported IC50 Value 1 Reported IC50 Value 2
HDAC4 157 nM [1] 126 nM [2]
HDAC5 97 nM [1] 80 nM [2]
HDAC7 43 nM [1] 36 nM [2]
HDAC9 23 nM [1] 9 nM [2]
  • Chemical Name: N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide [2]
  • CAS Number: 1314890-29-3 [2]
  • Molecular Formula: C₂₅H₂₁F₃N₄O₃S [2]
  • Molecular Weight: 514.52 g/mol [2]
  • Solubility: ≥ 41 mg/mL in DMSO [2]

Mechanism of Action and Selectivity

This compound's primary mechanism involves selectively inhibiting Class IIa HDACs, which play key roles in gene expression regulation and various cellular processes [1] [3]. Its unique trifluoromethyloxadiazole (TFMO) group serves as a non-chelating zinc-binding group, binding directly to the zinc ion within the catalytic pocket of these enzymes without strong chelation. This mechanism provides superior selectivity for Class IIa HDACs over Class I HDACs compared to traditional hydroxamate-based inhibitors [1]. The diagram below illustrates this binding interaction based on the HDAC7-TMP269 crystal structure (PDB: 3ZNR) [1].

G HDAC7        HDAC7 Enzyme                Catalytic Pocket(Contains Zn²⁺ ion)     Binding Direct Binding HDAC7->Binding This compound        this compound Inhibitor                TFMO Group(Non-chelating Zn²⁺ binder)     This compound->Binding Effect Selective Inhibition of Class IIa HDACs Binding->Effect

Diagram of this compound's selective inhibition mechanism via non-chelating zinc binding [1].

Key Experimental Protocols

Commonly used experimental methods to evaluate this compound's biological activity are outlined below.

Method Key Details Application Example
Cell Viability Assay (CCK-8) Treat cells with this compound/DMSO for 48h; add CCK-8 solution; measure OD at 450nm after 2h incubation [4]. Determine non-cytotoxic concentration ranges for subsequent experiments (e.g., antiviral studies) [4].
Western Blot Analysis Separate proteins via SDS-PAGE; transfer to PVDF membrane; block; incubate with primary/secondary antibodies; detect signal [4] [3]. Assess protein acetylation levels (e.g., histone H2A) or expression of target proteins (e.g., LC3, ATG5) upon this compound treatment [4] [3].
Viral Titer Assay (TCID₅₀) Infect cell monolayers with 10-fold serial dilutions of virus-containing supernatant; incubate 72h; calculate titer using Reed-Muench method [4]. Quantify the effect of this compound on viral replication (e.g., Rabies virus) [4].
In Vivo Disease Models Administer this compound intraperitoneally (e.g., 1-16 mg/kg in rats) 0.5h before inducing injury [3]. Evaluate neuroprotective efficacy in models of cerebral ischemia/reperfusion or Parkinson's disease [5] [3].

Research Applications and Findings

This compound has demonstrated therapeutic potential in various preclinical research models:

  • Neuroprotection: In rat models of cerebral ischemia/reperfusion injury, this compound (4 mg/kg) reduced brain infarct volume, alleviated blood-brain barrier damage, and improved outcomes by increasing histone acetylation and tissue kallikrein expression [3]. It also showed neuroprotective effects in a Parkinson's disease model by promoting BMP-Smad signaling [5].

  • Antiviral Effects: this compound inhibited Rabies virus (RABV) replication in a dose-dependent manner at early stages of the viral life cycle by modulating autophagy-related genes in host cells [4].

  • Cancer Research: In multiple myeloma cell lines, this compound induced caspase-mediated apoptosis and enhanced the cytotoxicity of the proteasome inhibitor carfilzomib [2].

The following diagram summarizes the key signaling pathways and cellular processes modulated by this compound in these research contexts.

G cluster_neuro Neuroprotection cluster_viral Antiviral Effect (RABV) cluster_cancer Cancer Research This compound This compound Class IIa HDAC Inhibitor Neuro1 ↑ Histone Acetylation (e.g., H2A) This compound->Neuro1 Viral1 ↓ Autophagy-Related Genes This compound->Viral1 Cancer1 Cleavage of Caspases & PARP This compound->Cancer1 Cancer2 ↑ ER Stress (ATF4, CHOP) This compound->Cancer2 Neuro2 ↑ Tissue Kallikrein ↑ Tight Junction Proteins Neuro1->Neuro2 Neuro3 Activation of BMP-Smad Signaling Neuro1->Neuro3 Outcome1 Reduced Infarct Volume Blood-Brain Barrier Protection Neuro2->Outcome1 Neuro3->Outcome1 Outcome2 Inhibition of Viral Replication Viral1->Outcome2 Outcome3 Induction of Apoptosis Cancer1->Outcome3 Cancer2->Outcome3

Key cellular pathways and research findings associated with this compound inhibition of Class IIa HDACs [4] [5] [3].

Key Considerations for Researchers

  • Specificity Profile: this compound's high selectivity for Class IIa HDACs minimizes off-target effects against Class I HDACs, making it an excellent chemical probe for dissecting specific biological functions [1].
  • Cellular Consequences: this compound treatment leads to hyperacetylation of histone and non-histone proteins, subsequently influencing gene expression, cell proliferation, cell cycle progression, and apoptosis [4] [2].
  • Handling and Storage: this compound is typically supplied as a powder, soluble in DMSO (≥41 mg/mL), and should be stored desiccated at -20°C. Stock solutions are recommended for use on the same day of preparation [2].

References

Key Research Findings and Applications

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 demonstrates significant effects across various preclinical disease models, as summarized in the table below.

Disease Area Model/Assay Key Findings Proposed Mechanism Reference
Ischemic Stroke Rat MCAO model (in vivo) Reduced infarct volume, improved blood-brain barrier (BBB) integrity, improved neurological function [1] Increased histone H2A acetylation; upregulation of tissue kallikrein and tight junction proteins (ZO-1, Occludin, Claudin-5) [1] [1]
Acute Lung Injury LPS-induced model (in vitro & in vivo) Attenuated endothelial barrier disruption, improved lung function [2] Decreased myosin light chain phosphorylation and reduced expression of ArgBP2 protein, stabilizing cytoskeleton [2] [2]
Viral Infections (RABV) In vitro (HEK-293T cells) Inhibited Rabies virus (RABV) replication in a dose-dependent manner [3] Suppression of virus-induced autophagy [3] [3]
Viral Infections (PPRV) In vitro (Vero, caprine cells) Suppressed Peste des Petits Ruminants virus (PPRV) replication [4] Inhibition of viral replication and reduction of pro-inflammatory chemokines/cytokines (CCL2, CCL5, IL-6) [4] [4]
Angiogenesis 3D fibrin bead assay (in vitro) Exhibited anti-angiogenic effects [5] Downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling [5] [5]

Experimental Protocols for Key Assays

For researchers looking to replicate these studies, here is a summary of key methodologies from the literature.

In Vitro Cell Culture and Treatment
  • Cell Lines Used: Studies commonly use HEK-293T cells, Vero cells, caprine endometrial epithelial cells (EECs), and various primary endothelial cells [3] [4] [2].
  • Treatment Protocol: Cells are typically pre-treated with this compound for several hours (e.g., 12 hours) before applying a stimulus like viral infection or LPS [4] [2]. DMSO is used as a vehicle control.
  • Concentration Range: Effective concentrations in cellular assays generally range from 1 µM to 10 µM. A Cell Counting Kit-8 (CCK-8) assay is recommended to determine non-cytotoxic concentrations for specific cell lines [3] [4] [6].
Western Blot Analysis

This is a standard method to detect protein acetylation and expression changes.

  • Procedure: Proteins are extracted from treated cells or tissue samples, separated by SDS-PAGE, and transferred to a PVDF membrane [1] [3].
  • Antibodies: Membranes are incubated with primary antibodies against targets of interest (e.g., acetyl-H2A, tight junction proteins, viral proteins, LC3B for autophagy) and then with HRP-conjugated secondary antibodies [1] [3].
  • Detection: Signals are developed using a chemiluminescence kit and visualized with an imaging system [1] [3].
In Vivo Animal Models
  • Ischemic Stroke Model: The Middle Cerebral Artery Occlusion (MCAO) model in Sprague-Dawley or C57BL/6 mice/rats is standard for cerebral ischemia-reperfusion injury [1] [6].
  • This compound Administration: this compound is often administered via intraperitoneal injection. In the MCAO model, a dose of 4 mg/kg administered 0.5 hours before ischemia induction was identified as optimal for neuroprotection [1].
  • Acute Lung Injury Model: The LPS-induced model in C57BL/6 mice is used. This compound is administered at doses such as 10 mg/kg to evaluate the protection of the lung endothelial barrier [2].

Signaling Pathways and Mechanisms

The neuroprotective mechanism of this compound in stroke models can be visualized through the following pathway:

G This compound This compound ClassIIa_HDACs Class IIa HDACs (HDAC4/5/7/9) This compound->ClassIIa_HDACs Inhibits Histone_Acetylation ↑ Histone H2A Acetylation ClassIIa_HDACs->Histone_Acetylation Inhibition Leads to Tissue_Kallikrein Upregulation of Tissue Kallikrein Histone_Acetylation->Tissue_Kallikrein Tight_Junction_Proteins ↑ Tight Junction Proteins (ZO-1, Occludin, Claudin-5) Histone_Acetylation->Tight_Junction_Proteins Neuroprotection Neuroprotection Tissue_Kallikrein->Neuroprotection Tight_Junction_Proteins->Neuroprotection Improved BBB Integrity

Diagram 1: this compound exerts neuroprotective effects in stroke models by inhibiting Class IIa HDACs, leading to increased histone acetylation and upregulation of protective factors.

The antiviral and anti-inflammatory mechanisms against viruses like RABV and PPRV involve a different pathway:

G TMP269_2 This compound ClassIIa_HDACs_2 Class IIa HDAC Inhibition TMP269_2->ClassIIa_HDACs_2 Autophagy Suppression of Autophagy Process ClassIIa_HDACs_2->Autophagy Inflammation Inhibition of Pro-inflammatory Factors (CCL2, CCL5, IL-6) ClassIIa_HDACs_2->Inflammation Viral_Replication Viral Replication Autophagy->Viral_Replication Impairs Inflammation->Viral_Replication Restricts Antiviral_Effect Antiviral Effect Viral_Replication->Antiviral_Effect Decreased

Diagram 2: this compound inhibits viral replication and inflammation by modulating host cell processes like autophagy and the production of pro-inflammatory factors.

Conclusion and Research Implications

This compound serves as an important research tool for investigating Class IIa HDAC functions. Key evidence from preclinical studies highlights its potential as a therapeutic candidate for several conditions:

  • Neuroprotection in Stroke: Its ability to protect the blood-brain barrier and reduce infarct volume is promising [1].
  • Anti-inflammatory and Barrier Protection: Its efficacy in models of acute lung injury suggests potential for treating inflammatory barrier disorders [2].
  • Antiviral Activity: Its broad-spectrum antiviral effects against diverse viruses like RABV and PPRV open a novel avenue for antiviral therapy [3] [4].

Future work should focus on further elucidating its precise molecular targets and evaluating its efficacy and safety in more complex disease models.

References

Experimental Protocols for Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for two key areas of TMP269 research to guide your experimental design.

Protocol: Anti-angiogenic Screening in a 3D Fibrin Bead Assay [1]

This protocol is used to identify compounds that regulate the formation of new blood vessels.

  • Cell Culture: Utilize immortalized human aortic endothelial cells (TeloHAECs). Culture them in standard endothelial growth medium.
  • Fibrin Gel Preparation: Embed the TeloHAECs in cytodex beads and then in a fibrin gel matrix with an optimal concentration of 5 mg/ml fibrinogen.
  • Compound Treatment: Treat the cells with this compound. A typical screening setup includes a negative control (untreated or DMSO solvent control) and a positive control for pro-angiogenic effects (e.g., 10-20 ng/mL VEGF-A).
  • Culture Conditions: Maintain the assay under normoxic (21% O₂) or hypoxic (1-2% O₂) conditions for 5 to 7 days.
  • Imaging and Quantification: After the incubation period, fix the cells and stain the nuclei and actin cytoskeleton (e.g., with DAPI and phalloidin). Acquire 3D images using confocal microscopy.
  • Data Analysis: Use automated image analysis tools (e.g., SproutAngio tool [1]) to quantify key parameters:
    • Sprout length
    • Sprout nuclei number
    • Sprout volume
    • Sprout number
Protocol: Anti-leukemic Activity in AML Cell Lines [2]

This protocol assesses the effect of this compound on the growth and survival of acute myeloid leukemia cells.

  • Cell Line and Culture: Use human AML cell lines such as MOLM-13. Culture them in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.
  • Compound Treatment:
    • Prepare a stock solution of this compound in 100% DMSO and store at -70°C.
    • For monotherapy, treat cells with varying concentrations of this compound.
    • For combination therapy, treat cells with this compound in combination with Venetoclax (a BCL-2 inhibitor).
  • Incubation Time: Treat cells for 24 to 72 hours before analysis.
  • Assessment Methods:
    • Cell Proliferation: Use assays like MTT or CCK-8 to measure metabolic activity and viability.
    • Apoptosis: Use flow cytometry to quantify apoptosis (e.g., Annexin V/PI staining).
    • Proteomic Analysis: Perform mass spectrometry-based proteomics to identify changes in protein expression, particularly downregulation of ribosomal proteins.

Quantitative Data on this compound Activity

The following table provides specific quantitative data on this compound's potency, cytotoxicity, and effective concentrations.

Parameter Value / Concentration Context / Notes

| IC₅₀ (Enzymatic) [3] | HDAC4: 157 nM HDAC5: 97 nM HDAC7: 43 nM HDAC9: 23 nM | Potency in cell-free assays; demonstrates high selectivity for Class IIa HDACs. | | In Vitro Working Concentration [2] | Not specified | Stock solution in DMSO (e.g., 10 mM). Final DMSO concentration should be low (e.g., 0.1%) to avoid cytotoxicity. | | In Vivo Dosage (Rat) [4] | 1, 4, 10, 16 mg/kg | Administered intraperitoneally; 4 mg/kg identified as the optimal neuroprotective dose. | | Cytotoxicity (CCK-8 Assay) [5] | No significant cytotoxicity | Observed in HEK-293T cells at concentrations that effectively inhibit RABV replication. | | Antiviral Efficacy (TCID₅₀) [5] | Significant reduction in viral titers | Observed in a dose-dependent manner at the early stage of the RABV life cycle. |

Mechanism of Action Visualization

The diagram below illustrates the core mechanisms of this compound as identified across multiple studies.

G Figure: Multi-pathway mechanisms of this compound. Class IIa HDACs regulate gene expression by removing acetyl groups from histones. This compound inhibits these HDACs, leading to increased histone acetylation and subsequent downstream effects. cluster_top This compound Action cluster_downstream Downstream Effects & Applications cluster_mech Key Mechanisms This compound This compound HDAC Class IIa HDACs (HDAC4,5,7,9) This compound->HDAC Inhibits Acetylation Increased Histone Acetylation HDAC->Acetylation Leads to Angiogenesis Anti-angiogenic Effect Acetylation->Angiogenesis Cancer Anti-leukemic Effect Acetylation->Cancer Antiviral Antiviral Effect Acetylation->Antiviral Neuro Neuroprotective Effect Acetylation->Neuro M1 • Downregulates angiogenic proteins • Upregulates pro-inflammatory signaling M2 • Downregulates Ribosomal Proteins • Synergizes with Venetoclax M3 • Inhibits Autophagy (RABV) • Suppresses LPA/MEK-ERK (LSDV) • Enhances Innate Immunity M4 • Protects Blood-Brain Barrier • Upregulates Tissue Kallikrein

Key Research Implications

The diverse effects of this compound highlight its significant therapeutic potential:

  • Cancer Therapy: Its ability to downregulate ribosomal proteins and synergize with venetoclax presents a novel strategy for AML treatment [2].
  • Antiviral Applications: The inhibition of unrelated viruses (RABV, LSDV) suggests a broad-spectrum potential by targeting host pathways like autophagy and lipid metabolism [5] [6].
  • Neuroprotection and Angiogenesis: Its protective role in stroke models and regulatory function in blood vessel formation makes it relevant for cardiovascular and neurological diseases [1] [4].

References

Molecular Identity and Core Mechanism of TMP269

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 is a synthetic organic molecule that acts as a potent and selective inhibitor of Class IIa HDACs. Its mechanism is distinct from classical hydroxamate-based inhibitors, as it utilizes a Trifluoromethyloxadiazole (TFMO) group as a non-chelating zinc-binding group [1].

Biochemical Profiling and Selectivity this compound exhibits nanomolar potency against Class IIa HDACs with high selectivity over other HDAC classes [2]. The following table summarizes its half-maximal inhibitory concentration (IC₅₀) values:

HDAC Target IC₅₀ (nM) Class
HDAC9 23 Class IIa
HDAC7 43 Class IIa
HDAC5 97 Class IIa
HDAC4 157 Class IIa
HDAC8 2,706 Class I

Source: Selleckchem [2] and related biochemical assays [1]

This selectivity profile is crucial as it minimizes off-target effects associated with broad-spectrum HDAC inhibitors, making this compound a valuable chemical probe for dissecting Class IIa HDAC functions [1].

Neuroprotective Mechanisms and Experimental Evidence

This compound demonstrates significant efficacy in preclinical models of neurological injury, protecting brain tissue and improving functional outcomes through multiple pathways.

Key Neuroprotective Pathways Research in a rat model of middle cerebral artery occlusion (MCAO) demonstrated that a 4 mg/kg dose (intraperitoneal, administered 0.5 hours before ischemia) was the optimal neuroprotective concentration [3] [4]. The mechanisms involve:

  • Epigenetic Regulation: Increases acetylation of histone H2A, altering gene transcription programs that promote cell survival [3] [4]
  • Blood-Brain Barrier (BBB) Preservation: Counteracts ischemia-induced endothelial cell permeability and upregulates tight junction proteins (occludin, claudin-5, ZO-1) to maintain BBB integrity [4]
  • Tissue Kallikrein Upregulation: Enhances expression of tissue kallikrein, a serine protease involved in vasodilation, inflammation reduction, and neuronal survival [3] [4]

Quantitative Neuroprotection Data The efficacy of this compound is demonstrated by key outcome measures in the MCAO model [3] [4]:

Experimental Group Infarct Volume Reduction BBB Protection H2A Acetylation Increase
I/R + 1 mg/kg this compound Moderate Observed Observed
I/R + 4 mg/kg this compound Significant (Optimal) Significant Significant
I/R + 10 mg/kg this compound Significant Observed Observed
I/R + 16 mg/kg this compound Significant Observed Observed

Antiviral Mechanisms and Broader Therapeutic Potential

Beyond neuroprotection, this compound exhibits broad-spectrum antiviral activity by modulating host cell pathways that viruses exploit for replication.

Key Antiviral Pathways Recent studies show this compound inhibits viral replication through several interconnected mechanisms:

  • Autophagy Inhibition: Suppresses autophagic processes, which multiple viruses rely on for various stages of their life cycle, as demonstrated in Rabies virus (RABV) infection [5]
  • Metabolic Reprogramming: Alters viral-induced glycerophospholipid metabolism and reduces production of lysophosphatidic acid (LPA), a key metabolite that promotes viral replication, as found in Lumpy Skin Disease Virus (LSDV) studies [6]
  • Innate Immune Modulation: Downregulates virus-induced pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine (IL-6), creating an anti-inflammatory environment that may limit viral replication, as observed in Peste des Petits Ruminants Virus (PPRV) infection [7]

Quantitative Antiviral Efficacy this compound's antiviral effects have been demonstrated across multiple virus families [5] [6] [7]:

Virus Virus Family Reported Effect of this compound
RABV Rhabdoviridae Inhibits replication at early stage; reduces viral titers & protein
LSDV Poxviridae Inhibits early-stage replication in dose-dependent manner
PPRV Paramyxoviridae Suppresses viral replication; decreases pro-inflammatory cytokines

Experimental Protocols for Key Assays

To facilitate further research, here are detailed methodologies for critical experiments demonstrating this compound's activity.

1. In Vitro Cell Viability and Efficacy Testing (CCK-8 Assay)

  • Cell Lines: HEK-293T, Vero, or MDBK cells [5] [6] [7]
  • Procedure: Seed cells in 96-well plates; treat with this compound or DMSO vehicle for 24-48 hours; add 10μL CCK-8 solution; incubate 2 hours at 37°C; measure absorbance at 450nm [5] [6]
  • Key Parameters: Concentrations without significant cytotoxicity used for subsequent viral replication assays [5]

2. In Vivo Cerebral Ischemia/Reperfusion Model (MCAO)

  • Animals: Male Sprague-Dawley rats (250-300g) [3] [4]
  • Surgical Procedure: Induce ischemia via middle cerebral artery occlusion with silicone-tipped nylon thread for 90 minutes; withdraw thread for reperfusion [4]
  • This compound Administration: Intraperitoneal injection 0.5 hours before ischemia induction; optimal dose of 4 mg/kg determined from dose-ranging studies (1, 4, 10, 16 mg/kg) [3] [4]
  • Outcome Measures:
    • Infarct volume: 2,3,5-Triphenyltetrazolium chloride (TTC) staining 24 hours post-reperfusion [3]
    • Blood-brain barrier integrity: Evans blue staining [4]
    • Protein expression: Western blot for H2A acetylation, tight junction proteins, tissue kallikrein [3] [4]

3. Viral Titer Quantification (TCID₅₀ Assay)

  • Procedure: Infect cell monolayers with 10-fold serial dilutions of virus-containing supernatant; incubate 72 hours; observe cytopathic effect or fluorescence (for RABV-GFP); calculate titer using Reed-Muench method [5]

4. Western Blot Analysis for Autophagy Markers

  • Target Proteins: LC3B, ATG5, viral proteins (e.g., RABV-M protein) [5]
  • Procedure: Lyse cells in RIPA buffer with protease inhibitors; separate proteins by SDS-PAGE; transfer to PVDF membranes; block with 5% non-fat milk; incubate with primary antibodies overnight at 4°C; incubate with HRP-conjugated secondary antibodies; detect using chemiluminescence [5]

Signaling Pathway Integration and Visual Synthesis

The diverse therapeutic effects of this compound originate from its core inhibition of Class IIa HDACs, which then modulates multiple downstream pathways. The following diagram integrates these mechanisms:

G This compound This compound HDAC Inhibition of Class IIa HDACs (HDAC4/5/7/9) This compound->HDAC H2A Increased Histone H2A Acetylation HDAC->H2A TK Upregulation of Tissue Kallikrein HDAC->TK BBB Preservation of Blood-Brain Barrier HDAC->BBB Autophagy Inhibition of Autophagy HDAC->Autophagy Metabolism Altered Metabolism (Reduced LPA) HDAC->Metabolism Immune Modulation of Innate Immune Response HDAC->Immune Neuro Neuroprotection • Reduced infarct volume • Improved functional outcome H2A->Neuro TK->Neuro BBB->Neuro Antiviral Antiviral Effects • Reduced viral replication • Lower viral titers Autophagy->Antiviral Metabolism->Antiviral Immune->Antiviral

This compound's core mechanism and downstream therapeutic effects.

For antiviral activity, this compound particularly impacts viral replication through metabolic and autophagic pathways:

G This compound This compound HDAC Class IIa HDAC Inhibition This compound->HDAC Metabolism Altered Host Metabolism (Reduced LPA) HDAC->Metabolism Autophagy Inhibited Autophagy HDAC->Autophagy Immune Enhanced Innate Immune Response HDAC->Immune MEKERK Suppressed MEK/ERK Signaling Metabolism->MEKERK Antiviral Antiviral State Reduced Viral Replication MEKERK->Antiviral Autophagy->Antiviral Immune->Antiviral

Antiviral mechanisms of this compound through host pathway modulation.

Conclusion and Research Implications

This compound represents a significant advancement in selective HDAC inhibition with demonstrated efficacy across neurological and infectious disease models. Its core mechanism—selective Class IIa HDAC inhibition via a novel TFMO zinc-binding group—drives diverse downstream effects including epigenetic modulation, cellular metabolism reprogramming, and immune response regulation.

The compound's well-defined experimental protocols and dose-response characteristics make it an excellent chemical probe for further investigating Class IIa HDAC biology. Future research directions could include exploring its therapeutic potential in other HDAC-related pathologies, combination therapy strategies, and further elucidating the precise molecular links between HDAC inhibition and its observed phenotypic effects.

References

Comprehensive Technical Guide: TMP269 In Vitro Studies for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269 and Its Research Significance

This compound represents a selective class IIa histone deacetylase (HDAC) inhibitor with significant potential across multiple therapeutic areas. This trifluoromethyloxadiazole (TFMO)-containing compound specifically targets HDAC isoforms 4, 5, 7, and 9 with IC₅₀ values of 126 nM, 80 nM, 36 nM, and 9 nM, respectively [1]. Unlike pan-HDAC inhibitors that target multiple HDAC classes, this compound's selective mechanism of action provides a more targeted approach to epigenetic regulation, potentially minimizing off-target effects while maintaining therapeutic efficacy. This specificity has made this compound a valuable research tool for investigating class IIa HDAC functions in various disease models, leading to exploration of its applications in virology, oncology, neuroscience, and vascular biology.

The compound's mechanism centers on epigenetic modulation through inhibition of histone deacetylase activity, resulting in increased histone acetylation and subsequent alterations in gene expression patterns [2]. However, emerging research indicates that this compound's effects extend beyond transcriptional regulation through histone modification, influencing critical cellular processes including autophagy, inflammatory signaling, and apoptotic pathways [3]. This comprehensive technical guide synthesizes current in vitro research on this compound, providing detailed experimental data, standardized methodologies, and mechanistic insights to support further research and drug development efforts.

Compound Profile and Mechanism of Action

Basic Pharmacological Properties

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Class Trifluoromethyloxadiazole (TFMO)
Molecular Target Class IIa Histone Deacetylases (HDAC4, 5, 7, 9)
IC₅₀ Values HDAC4: 126 nM, HDAC5: 80 nM, HDAC7: 36 nM, HDAC9: 9 nM [1]
Selectivity Profile Highly selective for Class IIa over Class I, IIb, and IV HDACs
Solubility DMSO-soluble, stored at -80°C [4] [3]
Commercial Source MedChemExpress (Cat# HY-18360) [4]

This compound's target specificity stems from its unique interaction with the class IIa HDAC active site, which differs significantly from that of class I HDACs. This selectivity profile has made it a valuable tool for dissecting the specific biological functions of class IIa HDACs without confounding effects from inhibition of other HDAC classes. The compound demonstrates favorable stability in solution when properly stored and shows consistent activity across various cell culture models, making it suitable for in vitro investigation.

Molecular Mechanism and Pathway Interactions

This compound exerts its primary effects through competitive inhibition of the zinc-dependent catalytic domain of class IIa HDACs. This inhibition leads to accumulation of acetylated histones, particularly histone H2A, resulting in altered chromatin structure and gene expression patterns [1]. Beyond its effects on histone acetylation, this compound influences the acetylation status of non-histone proteins, including transcription factors, chaperones, and signaling molecules, thereby modulating their stability, localization, and functional activity [2].

The downstream effects of this compound treatment vary significantly by cellular context and biological system. In viral infection models, this compound demonstrates immunomodulatory activity through suppression of pro-inflammatory chemokine production [4]. In cancer models, it downregulates ribosomal proteins and induces cell cycle arrest [2] [5]. In neuronal systems, this compound activates protective signaling pathways including BMP-Smad and upregulates tissue kallikrein expression [6] [1]. The compound's ability to modulate autophagy represents another mechanism contributing to its antiviral and potentially other biological activities [3].

G cluster_classIIa Class IIa HDACs cluster_outcomes Functional Outcomes This compound This compound HDAC4 HDAC4 This compound->HDAC4 Inhibits HDAC5 HDAC5 This compound->HDAC5 Inhibits HDAC7 HDAC7 This compound->HDAC7 Inhibits HDAC9 HDAC9 This compound->HDAC9 Inhibits IncreasedAcetylation Increased Histone Acetylation This compound->IncreasedAcetylation Results in HistoneDeacetylation Histone Deacetylation HDAC4->HistoneDeacetylation HDAC5->HistoneDeacetylation HDAC7->HistoneDeacetylation HDAC9->HistoneDeacetylation GeneRepression Gene Expression Repression HistoneDeacetylation->GeneRepression AlteredExpression Altered Gene Expression IncreasedAcetylation->AlteredExpression Antiviral Antiviral AlteredExpression->Antiviral Anticancer Anticancer AlteredExpression->Anticancer Neuroprotective Neuroprotective AlteredExpression->Neuroprotective AntiAngiogenic AntiAngiogenic AlteredExpression->AntiAngiogenic

Figure 1: this compound Molecular Mechanism and Functional Outcomes. This compound selectively inhibits Class IIa HDACs, increasing histone acetylation and altering gene expression, resulting in diverse functional outcomes across biological systems.

Antiviral Applications and Mechanisms

Inhibition of Peste des Petits Ruminants Virus (PPRV)

Table 2: this compound Antiviral Effects Against PPRV

Experimental Parameter Details/Findings
Virus Model PPRV vaccine strain Nigeria 75/1
Cell Models Vero cells (monkey kidney) and caprine endometrial epithelial cells (EECs)
Infection Multiplicity MOI 0.1
This compound Treatment Pre-treatment for 12 hours before infection
Key Findings Significant suppression of PPRV replication in both cell types
Inflammatory Modulation Decreased pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 [4]
Primary Mechanism Reversal of PPRV-induced inflammatory response genes via RNA-seq analysis

The antiviral efficacy of this compound against PPRV demonstrates its potential as a broad-spectrum antiviral candidate. Through comprehensive analysis including western blotting, quantitative RT-PCR, and RNA sequencing, researchers established that this compound significantly suppresses PPRV replication in both non-native (Vero) and native host (caprine endometrial epithelial) cell lines [4]. This finding is particularly significant as it demonstrates activity in physiologically relevant cells, strengthening the translational potential of these findings.

The anti-inflammatory properties of this compound contribute substantially to its antiviral mechanism against PPRV. RNA sequencing data revealed that this compound markedly reverses the upregulation of inflammatory response genes induced by PPRV infection [4]. Further validation through ELISA and qRT-PCR demonstrated significant reductions in key pro-inflammatory mediators including CCL2, CCL5, CCL7, CXCL8, and IL-6 [4]. This suppression of virus-induced inflammatory response represents a novel antiviral mechanism that could potentially be exploited against other viral pathogens that trigger damaging inflammatory cascades.

Inhibition of Rabies Virus (RABV)

Table 3: this compound Antiviral Effects Against RABV

Experimental Parameter Details/Findings
Virus Model RABV-GFP (SAD B19 strain expressing GFP)
Cell Model HEK-293T cells
Treatment Duration 48 hours
Key Findings Significant inhibition of RABV replication in dose-dependent manner
Stage of Inhibition Early stage of viral life cycle
Autophagy Modulation Downregulation of autophagy-related genes (LC3B, ATG5) [3]
Cytotoxicity No significant cytotoxicity at effective concentrations

The dose-dependent inhibition of RABV replication by this compound demonstrates its potency against neurotropic viruses. Research findings indicate that this compound reduces both viral titers and protein levels when applied during the early stages of the RABV life cycle [3]. This temporal specificity suggests that this compound may primarily target viral entry or early replication events rather than later stages of the viral lifecycle. The absence of significant cytotoxicity at effective concentrations further supports its potential therapeutic utility.

The connection between this compound and autophagy regulation represents a significant mechanistic insight. RNA sequencing analysis of this compound-treated, RABV-infected cells revealed significant downregulation of autophagy-related genes [3]. Further investigation established that autophagy enhances RABV replication in HEK-293T cells, while this compound-mediated inhibition of autophagy correlates with decreased viral replication [3]. This autophagy-dependent antiviral mechanism distinguishes this compound from direct-acting antiviral compounds and suggests its potential utility against other autophagy-dependent pathogens.

Anti-Cancer Applications and Mechanisms

Activity Against Acute Myeloid Leukemia (AML)

Table 4: this compound Anticancer Effects in AML Models

Experimental Parameter Details/Findings
Cell Lines Tested MOLM-13, MOLM-14, MV4-11, HL-60, OCI-AML3, KG-1a
Treatment Concentration Range of 1-10 μM (dose-dependent effects)
Anti-Proliferative Effects Significant reduction in AML cell growth and proliferation
Proteomic Changes Downregulation of ribosomal proteins (RPL6, RPS7, RPL4) [2] [5]
Apoptotic Induction Additive effects when combined with venetoclax (BCL-2 inhibitor)
Gene Expression HDAC overexpression in AML patients conserved in cell lines

This compound demonstrates significant anti-proliferative activity across multiple AML cell lines, with effects observed at clinically achievable concentrations. Proteomic analysis of this compound-treated MOLM-13 cells revealed significant downregulation of ribosomal proteins, including RPL6, RPS7, and RPL4, which are frequently overexpressed in AML patients [2] [5]. As ribosomal proteins are essential for protein synthesis and cellular proliferation, their downregulation represents a plausible mechanism for this compound's anti-leukemic effects. This ribosomal targeting approach offers a novel strategy for AML treatment distinct from conventional chemotherapeutic agents.

The combinatorial potential of this compound with established AML therapeutics represents a particularly promising application. Research demonstrates that this compound enhances the efficacy of venetoclax, a BCL-2 inhibitor approved for AML treatment [2]. The combination of this compound and venetoclax resulted in additive apoptotic effects compared to either agent alone, suggesting potential synergy between epigenetic modulation and direct apoptotic induction [2] [5]. This combination strategy may be especially valuable for overcoming resistance to venetoclax monotherapy, particularly in AML subtypes with monocytic differentiation that typically show reduced response to venetoclax-based regimens.

Other Biological Activities

Neuroprotective Effects

This compound has demonstrated significant neuroprotection in various neuronal injury models. In cerebral ischemia/reperfusion injury models, this compound treatment resulted in reduced infarct volume, with the optimal neuroprotective dose identified as 4 mg/kg in rodent studies [1]. The compound exhibited multiple protective mechanisms, including preservation of blood-brain barrier integrity through modulation of tight junction proteins (occludin, claudin-5, ZO-1) and upregulation of tissue kallikrein, a protective serine protease [1]. These findings suggest potential applications for this compound in stroke and other neurological disorders involving ischemic insult.

In Parkinson's disease models, this compound demonstrated neuroprotective efficacy through activation of BMP-Smad signaling pathways [6]. In both in vitro and in vivo 6-hydroxydopamine models, this compound treatment promoted neuronal survival and function, suggesting potential disease-modifying effects relevant to neurodegenerative conditions [6]. The compound's ability to modulate neurotrophic factors and protective signaling cascades highlights the diverse mechanisms through which class IIa HDAC inhibition can exert neuroprotective effects.

Anti-Angiogenic Properties

Recent screening approaches have identified this compound as a novel regulator of sprouting angiogenesis. In a modified 3D in vitro fibrin bead assay utilizing immortalized human aortic endothelial cells (TeloHAECs), this compound exhibited anti-angiogenic effects through downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling [7]. This anti-angiogenic activity suggests potential applications in oncology (as an adjuvant anti-angiogenic therapy) and in pathological conditions characterized by excessive vascular proliferation.

Experimental Protocols and Methodological Considerations

Cell Culture and Treatment Conditions
  • Cell Line Maintenance: The majority of this compound studies utilized standard cell culture conditions (DMEM or RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin) at 37°C in a humidified incubator with 5% CO₂ [4] [3] [2]. Primary cells and specialized cell lines may require specific media formulations as detailed in original publications.

  • This compound Preparation: Prepare stock solutions of this compound in 100% DMSO at concentrations ranging from 10-100 mM based on experimental requirements [4] [2]. Aliquot and store at -80°C to maintain stability. Avoid repeated freeze-thaw cycles to preserve compound integrity.

  • Treatment Protocol: For most applications, pre-treat cells with this compound for 12 hours prior to additional experimental manipulations (e.g., viral infection, additional drug exposures) [4]. Include vehicle controls (DMSO at equivalent concentrations) in all experiments to account for potential solvent effects. Typical working concentrations range from 1-10 μM, though dose-response studies should be conducted for new applications.

Assessment of Cytotoxicity and Cell Viability
  • CCK-8 Assay Protocol: Seed cells in 96-well plates at optimal density (5 × 10³ cells/well for most applications) and allow to adhere overnight [4] [3]. Treat with this compound or vehicle control for 48 hours. Add 10 μL of CCK-8 solution to each well and incubate at 37°C for 2-4 hours. Measure absorbance at 450 nm using a plate reader. Calculate cell viability as: [(OD_treatment - OD_blank)/(OD_control - OD_blank)] × 100.

  • Alternative Viability Assays: Complementary assessment methods include trypan blue exclusion, MTT assay, propidium iodide exclusion, or ATP-based viability assays to confirm findings from CCK-8 assays.

Western Blot Analysis for Target Engagement and Efficacy
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitor cocktail [4] [3]. Determine protein concentration using BCA assay and normalize samples to equal concentrations.

  • Electrophoresis and Transfer: Separate 20-30 μg of protein by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes using standard protocols.

  • Antibody Incubation: Block membranes with 5% non-fat milk for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Common targets include:

    • Anti-acetyl-H2A (1:1000) for target engagement [1]
    • Anti-PPRV-N (1:10000) for antiviral studies [4]
    • Anti-RABV-M (1:1000) for rabies virus studies [3]
    • Anti-LC3B (1:1000) and anti-ATG5 (1:1000) for autophagy studies [3]
    • Anti-GAPDH (1:5000) or anti-β-actin (1:1000) as loading controls [4] [3]
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. Detect using enhanced chemiluminescence and image with appropriate documentation systems. Analyze band intensities using ImageJ or similar software.

Viral Titration and Quantification Assays
  • TCID₅₀ Assay: Prepare 10-fold serial dilutions of viral supernatants in serum-free medium [3]. Incubate with susceptible cell monolayers in 96-well plates for 1 hour at 37°C, then replace with maintenance medium. Monitor for cytopathic effects or GFP expression (for RABV-GFP) for 72-96 hours. Calculate TCID₅₀ using the Reed and Muench method [4] [3].

  • Quantitative RT-PCR: Extract total RNA using TRIzol reagent according to manufacturer protocols [4]. Reverse transcribe 1 μg RNA using appropriate reverse transcriptase. Perform qPCR with virus-specific primers and SYBR Green detection. Normalize viral RNA levels to housekeeping genes (β-actin, GAPDH) using the 2^(-ΔΔCt) method.

RNA Sequencing and Transcriptomic Analysis
  • Library Preparation and Sequencing: Extract high-quality total RNA with RIN (RNA Integrity Number) >8.0 [4] [3]. Prepare libraries using Illumina-compatible kits and sequence on appropriate platforms (Illumina HiSeq X Ten, NovaSeq, etc.).

  • Bioinformatic Analysis: Process raw reads to remove adapters and low-quality sequences. Align clean reads to appropriate reference genomes. Identify differentially expressed genes using DESeq2 or similar packages with adjusted p-value (padj) ≤ 0.05 [4]. Perform functional enrichment analysis (GO, KEGG) to identify affected biological pathways.

G cluster_molecular Molecular Effects cluster_pathways Affected Pathways cluster_functional Functional Outcomes This compound This compound H2AAcetylation H2A Acetylation ↑ This compound->H2AAcetylation RibosomalProteins Ribosomal Proteins ↓ This compound->RibosomalProteins AutophagyGenes Autophagy Genes ↓ This compound->AutophagyGenes InflammatoryGenes Inflammatory Genes ↓ This compound->InflammatoryGenes BMP_Smad BMP-Smad Signaling ↑ H2AAcetylation->BMP_Smad TissueKallikrein Tissue Kallikrein ↑ H2AAcetylation->TissueKallikrein AnticancerActivity Anticancer Activity RibosomalProteins->AnticancerActivity AntiviralActivity Antiviral Activity AutophagyGenes->AntiviralActivity Angiogenesis Angiogenesis ↓ InflammatoryGenes->Angiogenesis InflammatoryGenes->AntiviralActivity Neuroprotection Neuroprotection BMP_Smad->Neuroprotection TissueKallikrein->Neuroprotection AntiAngiogenesis Anti-Angiogenesis Angiogenesis->AntiAngiogenesis

Figure 2: this compound Multimodal Mechanisms and Functional Outcomes. This compound induces distinct molecular effects across biological contexts, resulting in diverse functional outcomes through modulation of specific pathways.

Conclusion and Research Perspectives

This compound has emerged as a versatile research tool with demonstrated efficacy across multiple disease models through its selective inhibition of class IIa HDACs. The compound's multimodal mechanisms—including epigenetic regulation, inflammatory modulation, autophagy inhibition, and ribosomal protein downregulation—underscore the diverse biological functions of class IIa HDACs and their potential as therapeutic targets. Standardized experimental protocols and appropriate controls are essential for generating reproducible and interpretable results when investigating this compound.

Future research directions should focus on combinatorial strategies that leverage this compound's mechanistic diversity to enhance efficacy of established therapeutics, particularly in oncology and virology. Further investigation of its tissue-specific effects and potential applications in additional disease models represents another promising avenue. As research progresses, this compound and related selective class IIa HDAC inhibitors may offer new therapeutic opportunities for conditions with significant unmet medical need, particularly where epigenetic dysregulation contributes to disease pathogenesis.

References

In Vivo Efficacy of TMP269 in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Species Key Findings Effective Dose & Administration Proposed Mechanism of Action
Ischemic Stroke [1] Rat (Sprague-Dawley) ↓ Infarct volume, ↓ blood-brain barrier disruption, improved neurological function 4 mg/kg; Intraperitoneal (i.p.) injection, 0.5 hours before ischemia [1] ↑ Histone H2A acetylation, ↑ tissue kallikrein expression, protection of tight junction proteins (occludin, claudin-5, ZO-1) [1]
Parkinson's Disease [2] Rat Protected dopaminergic neurons, reduced forelimb impairments, ↓ microglial activation 0.5 mg/kg; Continuous infusion via mini-osmotic pump for 7 days [2] ↑ BMP2 expression & BMP-Smad signaling, ↑ acetylated histone H3, reversed 6-OHDA-induced nuclear HDAC5 accumulation [2]
Acute Lung Injury [3] Mouse (C57BL/6) Improved vascular barrier integrity and lung function 10-15 mg/kg; Subcutaneous (s.c.) injection [3] ↓ LPS-induced myosin light chain (MLC) phosphorylation, ↓ ArgBP2 expression (Rho signaling pathway) [3]
Ulcerative Colitis [4] Mouse Influenced differentiation of inflammatory Th17 cells Specific dose not detailed; used "TMP269" [4] Inhibition of Class IIa HDACs (HDAC4/7) in immune cells [4]

Detailed Experimental Protocols

The methodologies from these studies provide a guide for in vivo research with this compound.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke [1]
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g).
  • Ischemia Induction: A nylon filament with a silicone tip was inserted into the left internal carotid artery to occlude the Middle Cerebral Artery (MCA). After 90 minutes of occlusion, the filament was withdrawn to allow reperfusion.
  • This compound Administration: this compound was dissolved and administered via intraperitoneal (i.p.) injection at a dose of 4 mg/kg, 30 minutes before the induction of ischemia [1].
  • Key Outcome Measures:
    • Infarct Volume: Measured 24 hours post-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
    • Blood-Brain Barrier (BBB) Integrity: Evaluated using Evans Blue dye extravasation.
    • Molecular Analysis: Western blot and immunohistochemistry for histone H2A acetylation, tissue kallikrein, and tight junction proteins (occludin, claudin-5, ZO-1) in the brain tissue surrounding the ischemic area [1].
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease [2]
  • Animal Model: Rats.
  • Lesion Induction: 6-OHDA was administered into the striatum to create a unilateral lesion of the nigrostriatal dopaminergic pathway.
  • This compound Administration: this compound was delivered via continuous infusion at 0.5 mg/kg for 7 days using a subcutaneously implanted mini-osmotic pump [2].
  • Key Outcome Measures:
    • Behavioral Assessment: Forelimb use asymmetry tests.
    • Histological Analysis: Immunostaining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
    • Molecular Analysis: Western blot analysis of BMP2, phosphorylated Smad1/5 (pSmad1/5), and acetylated histone H3 levels in the midbrain [2].
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model [3]
  • Animal Model: C57BL/6 mice.
  • Injury Induction: LPS was administered intratracheally to induce lung inflammation and vascular leakage.
  • This compound Administration: this compound was given via subcutaneous (s.c.) injection at doses of 10-15 mg/kg [3].
  • Key Outcome Measures:
    • Lung Function: Assessment of vascular barrier integrity and edema.
    • Molecular Analysis: Measurement of myosin light chain (MLC) phosphorylation and ArgBP2 protein levels in lung tissues or isolated endothelial cells [3].

Mechanisms of Action and Signaling Pathways

This compound's efficacy across different models stems from its selective inhibition of Class IIa HDACs (HDAC4, 5, 7, 9), which influences key cellular signaling pathways.

Neuroprotective Mechanisms

In nervous system disorders, this compound exerts protection through epigenetic modulation and upregulation of specific trophic factors.

G cluster_epigenetic Epigenetic Regulation cluster_stroke Ischemic Stroke cluster_pd Parkinson's Disease This compound This compound HDAC_Inhibition Inhibition of Class IIa HDACs This compound->HDAC_Inhibition HistoneAcetylation ↑ Histone Acetylation (H2A, H3) GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression TK ↑ Tissue Kallikrein GeneExpression->TK BMP2 ↑ BMP2 Expression GeneExpression->BMP2 pSmad ↑ BMP-Smad Signaling (pSmad1/5) GeneExpression->pSmad BBB Blood-Brain Barrier Protection TK->BBB TightJunction Tight Junction Proteins (Occludin, Claudin-5, ZO-1) TightJunction->BBB BMP2->pSmad NeuronSurvival Dopaminergic Neuron Survival pSmad->NeuronSurvival HistoneAcetyylation HistoneAcetyylation HDAC_Inhibition->HistoneAcetyylation

Endothelial Barrier Protection Mechanism

In Acute Lung Injury, this compound stabilizes the endothelial barrier by modulating the cytoskeleton.

G cluster_target This compound Action cluster_downstream Downstream Effects LPS LPS Cytoskeleton Cytoskeleton Contraction & Barrier Disruption LPS->Cytoskeleton Induces This compound This compound HDAC_Inhibition Inhibition of Class IIa HDACs This compound->HDAC_Inhibition ArgBP2 ↓ ArgBP2 Expression HDAC_Inhibition->ArgBP2 Rho Inhibition of Rho Signaling ArgBP2->Rho MLC ↓ MLC Phosphorylation Rho->MLC Outcome Improved Endothelial Barrier Integrity MLC->Outcome Reduces Cytoskeleton->Outcome Disrupts

Research Considerations

  • Dosing is Model-Dependent: The effective dose varies significantly, from 0.5 mg/kg in Parkinson's models to 4-16 mg/kg in stroke studies [1] [2]. The optimal dose must be determined for your specific model and administration route.
  • Administration Route Matters: this compound has been successfully delivered via intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and continuous infusion using mini-osmotic pumps [1] [2] [3]. Choose based on your experimental needs for peak concentration or sustained delivery.
  • Solubility and Formulation: this compound is insoluble in water [5]. For in vivo studies, it is typically first dissolved in DMSO to create a stock solution, which is then diluted in a suitable vehicle like saline or a solution containing PEG300 and Tween-80 for administration [6].

References

Comprehensive Technical Guide: TMP269 for Cerebral Ischemia/Reperfusion Injury

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

TMP269 is a selective class IIA histone deacetylase (HDAC) inhibitor that has demonstrated significant neuroprotective properties in experimental models of cerebral ischemia/reperfusion (I/R) injury. As a novel therapeutic candidate, it specifically targets HDAC isoforms 4, 5, 7, and 9 with IC₅₀ values of 126 nM, 80 nM, 36 nM, and 9 nM respectively [1]. Unlike broader-spectrum HDAC inhibitors, this compound's selective targeting potentially offers a more favorable safety profile by minimizing off-target effects. The compound exerts its neuroprotective effects through epigenetic modulation, primarily by increasing histone acetylation levels, which in turn regulates the expression of key neuroprotective genes and proteins [1] [2]. Research indicates that this compound mediates its protective effects through multiple interconnected pathways, including preservation of blood-brain barrier integrity, upregulation of tissue kallikrein expression, and modulation of cellular survival pathways, positioning it as a promising candidate for addressing the complex pathophysiology of cerebral I/R injury [1].

Neuroprotective Mechanisms of this compound

The neuroprotective activity of this compound in cerebral I/R injury is mediated through several interconnected molecular pathways that target key aspects of the injury cascade:

  • Epigenetic Regulation via HDAC Inhibition: this compound selectively inhibits class IIA HDACs, leading to increased histone H2A acetylation levels. This epigenetic modification alters gene expression patterns, promoting transcription of neuroprotective genes and suppressing deleterious pathways activated during I/R injury. The increased acetylation is detectable within 24 hours post-administration and precedes the observed functional improvements [1] [2].

  • Blood-Brain Barrier Preservation: this compound significantly attenuates I/R-induced BBB disruption by regulating the expression of key tight junction proteins, including occludin, claudin-5, and ZO-1. This protective effect on endothelial cell permeability helps maintain BBB integrity, reducing vasogenic edema and preventing harmful blood-derived components from entering the brain parenchyma [1]. Evans blue extravasation assays confirm that this compound treatment significantly reduces I/R-induced vascular leakage.

  • Tissue Kallikrein Upregulation: Western blot analysis and immunohistochemistry demonstrate that this compound upregulates the expression of tissue kallikrein, a serine protease with known neuroprotective properties. This upregulation contributes to the compound's beneficial effects, potentially through improved vascular function and anti-inflammatory mechanisms [1] [2].

  • Anti-inflammatory Effects: While not completely elucidated in the cerebral I/R context, this compound's HDAC inhibition likely modulates neuroinflammatory responses by affecting microglial activation and cytokine production, contributing to its overall neuroprotective profile.

The following diagram illustrates the core neuroprotective mechanism of this compound against cerebral I/R injury:

G This compound This compound Administration HDAC_Inhibition Class IIA HDAC Inhibition This compound->HDAC_Inhibition H2A_Acetylation Histone H2A Acetylation HDAC_Inhibition->H2A_Acetylation Tissue_Kallikrein Tissue Kallikrein Upregulation H2A_Acetylation->Tissue_Kallikrein BBB_Protection Blood-Brain Barrier Protection H2A_Acetylation->BBB_Protection Neuroprotection Neuroprotective Outcomes Tissue_Kallikrein->Neuroprotection BBB_Protection->Neuroprotection

Core neuroprotective mechanism of this compound in cerebral I/R injury.

Quantitative Efficacy Data

Dose-Dependent Effects on Infarct Volume

This compound demonstrates a clear dose-response relationship in reducing cerebral infarct volume following I/R injury, with the optimal neuroprotective effect observed at 4 mg/kg [1]:

Table 1: Dose-dependent effects of this compound on infarct volume after cerebral I/R injury

Dose (mg/kg) Reduction in Infarct Volume Histone H2A Acetylation Tissue Kallikrein Expression
1 Moderate reduction Moderate increase Moderate increase
4 Maximum reduction Significant increase Significant upregulation
10 Moderate reduction Significant increase Moderate upregulation
16 Less effective than 4 mg/kg Not reported Not reported
Effects on Blood-Brain Barrier Integrity

This compound treatment significantly preserves blood-brain barrier function following I/R injury, as quantified through multiple assessment methods [1]:

Table 2: Effects of this compound on blood-brain barrier integrity and tight junction proteins

Parameter I/R Injury Only I/R + this compound (4 mg/kg) Assessment Method
Evans Blue Extravasation Significant increase Marked reduction Spectrophotometric quantification
Occludin Expression Decreased Preserved/Normalized Western blot, IHC
Claudin-5 Expression Decreased Preserved/Normalized Western blot, IHC
ZO-1 Expression Decreased Preserved/Normalized Western blot, IHC
Endothelial Permeability Increased Significant improvement Functional assessment

Detailed Experimental Protocols

In Vivo Model of Cerebral Ischemia/Reperfusion

The establishment of cerebral I/R injury and subsequent evaluation of this compound efficacy follows a standardized protocol with specific critical parameters [1]:

  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are utilized under approved ethical guidelines. Rats are randomly assigned to experimental groups including sham, I/R control, and this compound treatment groups (1, 4, 10, and 16 mg/kg).

  • Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced via intraluminal filament occlusion of the left middle cerebral artery. A silicone-tipped nylon filament is advanced from the external carotid artery into the internal carotid artery to block the MCA origin for 90 minutes, after which the filament is withdrawn to initiate reperfusion.

  • This compound Administration: this compound is dissolved in appropriate vehicle and administered intraperitoneally 30 minutes before ischemia induction. This pre-ischemic administration timing is critical for observing optimal neuroprotective effects.

  • Neurological Assessment: Following recovery from anesthesia, animals are evaluated using Bederson's neurological scoring scale (0: no deficit; 1: mild forelimb weakness; 2: severe forelimb weakness; 3: compulsory circling). Animals scoring below 2 are excluded from further analysis to ensure consistent injury severity.

  • Endpoint Measurements: At 24 hours post-reperfusion, animals are euthanized for analysis of infarct volume, molecular assessments, and histopathological examinations.

The following workflow diagram outlines the key steps in the experimental protocol:

G Animal_Preparation Animal Preparation Sprague-Dawley rats Randomization TMP269_Administration This compound Administration (30 min pre-ischemia) Dose: 1,4,10,16 mg/kg i.p. Animal_Preparation->TMP269_Administration MCAO_Surgery MCAO Surgery 90 min ischemia TMP269_Administration->MCAO_Surgery Reperfusion Reperfusion (24 hours) MCAO_Surgery->Reperfusion Neuro_Scoring Neurological Scoring Bederson Scale Reperfusion->Neuro_Scoring Sample_Collection Sample Collection Brain tissue harvesting Neuro_Scoring->Sample_Collection Analysis Outcome Measures Infarct volume, WB, IHC, Evans Blue Sample_Collection->Analysis

Experimental workflow for evaluating this compound in cerebral I/R injury models.

Key Analytical Methods
4.2.1 Infarct Volume Measurement
  • TTC Staining Protocol: Brains are rapidly removed and sectioned coronally (2-mm thick slices). Sections are incubated in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes, followed by fixation in 4% paraformaldehyde. Viable tissue stains red due to formazan formation, while infarcted areas remain pale. Digital images of sections are analyzed using image analysis software (ImageJ) to quantify infarct volume. Correction for edema is performed using the formula: Corrected infarct area = Measured infarct area × (1 - (Ipsilateral hemisphere area - Contralateral hemisphere area)/Contralateral hemisphere area).
4.2.2 Blood-Brain Barrier Integrity Assessment
  • Evans Blue Extravasation: Evans blue dye (2% in saline, 4 mL/kg) is administered intravenously and allowed to circulate for 60 minutes. Animals are then transcardially perfused with saline until colorless perfusion fluid is obtained from the right atrium. Brains are removed, photographed, and the ipsilateral hemisphere is homogenized in 50% trichloroacetic acid solution. After centrifugation, the supernatant is diluted with ethanol, and Evans blue concentration is quantified using a fluorescence spectrophotometer (excitation 620 nm, emission 680 nm). Results are expressed as µg Evans blue per g brain tissue.
4.2.3 Western Blot Analysis
  • Protein Extraction and Detection: Ipsilateral cortical tissue surrounding the ischemic penumbra is homogenized in RIPA lysis buffer with protease inhibitors. Protein concentrations are determined using BCA assay. Equal amounts of protein (20-40 µg) are separated by 10-12% SDS-PAGE and transferred to PVDF membranes. After blocking with 5% non-fat milk, membranes are incubated overnight at 4°C with primary antibodies against: H2A (acetyl) (1:1000), occludin (1:1000), claudin-5 (1:1000), ZO-1 (1:1000), tissue kallikrein (1:1000), and β-actin (1:1000) as loading control. Membranes are then incubated with HRP-conjugated secondary antibodies (1:2000) and developed using ECL detection. Densitometric analysis is performed using ImageJ software.
4.2.4 Immunohistochemistry
  • Tissue Processing and Staining: After transcardial perfusion with 4% paraformaldehyde, brains are post-fixed, embedded in paraffin, and sectioned (4-5 µm). Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. After peroxidase quenching with 3% H₂O₂, sections are blocked with normal serum and incubated with primary antibodies overnight at 4°C. Following PBS washes, sections are incubated with biotinylated secondary antibodies, then ABC reagent, and developed with DAB substrate. Sections are counterstained with hematoxylin, dehydrated, cleared, and mounted for microscopic examination.

Comparative Analysis with Other HDAC Inhibitors

This compound represents a distinct class of HDAC inhibitors with unique properties compared to broader-spectrum alternatives:

  • Selectivity Advantage: Unlike pan-HDAC inhibitors such as vorinostat or valproic acid, this compound's specific targeting of class IIA HDAC isoforms may reduce off-target effects and improve therapeutic windows [1].

  • Mechanistic Distinctiveness: While many HDAC inhibitors focus primarily on histone acetylation and direct gene regulation, this compound demonstrates additional pleiotropic effects through tissue kallikrein upregulation and specific BBB protection [1] [2].

  • Therapeutic Timing: The effectiveness of this compound when administered pre-ischemia suggests potential applications in settings where ischemic events are predictable, such as cardiac surgery, carotid endarterectomy, or other procedures with high stroke risk.

Research Gaps and Future Directions

Despite promising preclinical results, several research gaps need addressing before clinical translation:

  • Therapeutic Window: Current studies administered this compound 30 minutes before ischemia. Investigation of post-ischemic treatment efficacy is crucial for clinical relevance in stroke, where most treatments begin after symptom onset.

  • Long-term Outcomes: Existing data focuses on 24-hour outcomes. Studies evaluating long-term functional recovery, including motor and cognitive assessments, are needed to fully establish therapeutic potential.

  • Combination Therapy Potential: Exploration of this compound in combination with reperfusion therapies (tPA, thrombectomy) could identify synergistic effects and expand treatment paradigms.

  • Species Translation: Confirmation of efficacy in higher species would strengthen the case for clinical development.

Conclusion

References

Summary of TMP269's BBB Protective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Model Key Findings on BBB Protection Proposed Mechanism
BBB Integrity & Permeability Rat model of cerebral ischemia/reperfusion injury (Middle Cerebral Artery Occlusion) [1] [2] Counteracted abnormal endothelial cell permeability; reduced Evans blue leakage into the brain. Up-regulated expression of tight junction proteins: Occludin, Claudin-5, and ZO-1 [2].
Neuroprotection & Functional Outcome Rat model of cerebral ischemia/reperfusion injury [1] [2] Reduced brain infarct volume; improved behavioral outcomes. Increased level of histone H2A acetylation; up-regulated expression of Tissue Kallikrein [1] [2].
Neuroprotection in Other Models In vitro and in vivo 6-hydroxydopamine (6-OHDA) models of Parkinson's Disease [3] [4] [5] Protected dopaminergic neurons in the substantia nigra and their striatal terminals; reduced forelimb impairments. Up-regulated BMP-Smad signalling pathway; reduced 6-OHDA-induced increases in IBA1-positive microglia [4].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

In Vivo Model of Cerebral Ischemia/Reperfusion (from [2])
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g).
  • I/R Injury Induction: Transient Middle Cerebral Artery Occlusion (MCAO). A nylon suture with a silicone tip was advanced into the internal carotid artery to block the middle cerebral artery for 90 minutes, followed by reperfusion.
  • TMP269 Administration: this compound (from Selleck) was administered via intraperitoneal (i.p.) injection at doses of 1, 4, 10, or 16 mg/kg, 0.5 hours before the induction of ischemia. The 4 mg/kg dose was identified as optimal.
  • BBB Permeability Assessment (Evans Blue Staining):
    • Procedure: Evans blue dye (2% in saline) was injected intravenously and allowed to circulate. Rats were then perfused with saline to remove intravascular dye. The brain was harvested, and the extent of Evans blue extravasation into the brain tissue was visually assessed and quantified.
  • Molecular Analysis (Western Blot):
    • Tissue Preparation: Ipsilateral cortical tissue surrounding the ischemic zone was harvested.
    • Protein Analysis: Proteins were separated by SDS-PAGE and transferred to PVDF membranes.
    • Antibodies: Primary antibodies against tight junction proteins (Occludin, Claudin-5, ZO-1), tissue kallikrein, and acetylated histone H2A were used.
In Vivo Model of Parkinson's Disease (from [4])
  • Animal Model: Rats with 6-hydroxydopamine (6-OHDA)-induced lesions.
  • This compound Administration: this compound was continuously delivered via a subcutaneous mini-osmotic pump at a dose of 0.5 mg/kg for 7 days.
  • Functional and Histological Analysis:
    • Forelimb Use: Asymmetry in forelimb use was assessed to measure motor deficits.
    • Immunohistochemistry: Brain sections were stained for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra and their terminals in the striatum. IBA1 staining was used to identify microglia.

Signaling Pathways in Neuroprotection

The neuroprotective effect of this compound involves multiple pathways, as illustrated in the diagram below.

G This compound This compound HDAC_IIa Class IIa HDACs (HDAC4,5,7,9) This compound->HDAC_IIa Inhibits Histone_Ac Increased Histone Acetylation (e.g., H2A) HDAC_IIa->Histone_Ac Leads to Gene_Exp Altered Gene Expression Histone_Ac->Gene_Exp BMP2 Upregulation of BMP2 Gene_Exp->BMP2 TK Upregulation of Tissue Kallikrein (TK) Gene_Exp->TK TJ Increased Tight Junction Proteins (Occludin, Claudin-5, ZO-1) Gene_Exp->TJ BMP_Smad Activation of BMP-Smad Signaling BMP2->BMP_Smad Outcomes Neuroprotective Outcomes - Reduced Infarct Volume - Protected Dopaminergic Neurons - Improved Motor Function - Reduced Neuroinflammation BMP_Smad->Outcomes Contributes to TK->Outcomes Contributes to TJ->Outcomes Contributes to

This diagram illustrates the core mechanisms through which this compound exerts its neuroprotective and BBB-stabilizing effects. The primary mode of action is the inhibition of Class IIa HDACs, leading to increased histone acetylation and subsequent changes in gene expression [6] [2]. This epigenetic modulation activates at least two key protective pathways:

  • The BMP-Smad signaling pathway, crucial for neuroprotection in Parkinson's models [4]
  • The upregulation of tissue kallikrein and tight junction proteins, which are vital for maintaining BBB integrity after ischemic injury [2]

Key Takeaways for Researchers

  • Mechanism Insight: this compound provides neuroprotection by targeting Class IIa HDACs, offering a more specific epigenetic approach compared to pan-HDAC inhibitors [1] [4].
  • BBB Stabilization: Its role in upregulating key tight junction proteins directly addresses BBB dysfunction, a common challenge in many neurological diseases [2].
  • Therapeutic Potential: Efficacy across different injury models (ischemic stroke, Parkinson's) suggests this compound could be a broad-spectrum neuroprotective agent [1] [4].

References

Biochemical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 specifically inhibits class IIa HDAC enzymes (HDAC4, HDAC5, HDAC7, HDAC9) with nanomolar potency, while showing much lower activity against class I and IIb HDACs [1] [2]. Its core mechanism involves binding to the active site of these enzymes, thereby increasing histone acetylation levels and modulating gene expression and cellular signaling [3].

The table below summarizes its inhibitory activity (IC50) against different HDAC isoforms:

HDAC Isoform Class IC50 (nM)
HDAC9 IIa 23 nM [1] [2]
HDAC7 IIa 43 nM [1] [2]
HDAC5 IIa 97 nM [1] [2]
HDAC4 IIa 157 nM [1] [2]
HDAC8 I 42,000 nM (42 µM) [1]
HDAC6 IIb 82,000 nM (82 µM) [1]

Biological Activities and Research Applications

This compound demonstrates a range of biological effects across different disease models, as outlined in the table below:

Research Area Key Findings Cellular/Animal Model Effective Concentrations/Doses
Neuroprotection Reduces infarct volume, protects blood-brain barrier, upregulates tissue kallikrein [3] Rat MCAO model (in vivo) 1-16 mg/kg; Optimal: 4 mg/kg (i.p.) [3]
Cancer Research Inhibits proliferation, induces apoptosis (synergizes with venetoclax), downregulates ribosomal proteins [4] AML cell lines (e.g., MOLM-13) In vitro: ~10 µM [4]
Antiviral Activity Inhibits Rabies Virus (RABV) replication by suppressing autophagy [5] HEK-293T cells, Vero-E6 cells In vitro: Non-cytotoxic concentrations [5]
Cell Proliferation Prevents cell cycle progression and DNA synthesis [1] IEC-18 intestinal epithelial cells Information missing

Experimental Protocols

To help you implement these findings in your research, here are the methodologies from key studies.

In Vitro HDAC Selectivity Profiling [2]

This protocol is used to determine the IC50 values of this compound against various HDAC isoforms.

  • Key Steps:
    • Reaction Setup: Conduct dose-response studies with a threefold dilution series of this compound (maximum final concentration of 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).
    • Enzyme Reaction: Incubate the compound with the respective HDAC enzyme and its fluorogenic substrate (50 µM) for 2 hours at 30°C.
      • For Class IIa HDACs, the substrate used is Boc-Lys(trifluoroacetyl)-AMC.
      • For other HDACs, an acetylated p53-based peptide is typically used.
    • Signal Development: Stop the reaction and develop the signal using trichostatin A and trypsin.
    • Data Analysis: Fluorescence is measured to calculate enzyme activity and determine IC50 values.
In Vivo Neuroprotection Model [3]

This model evaluates the efficacy of this compound in protecting against cerebral ischemia/reperfusion injury.

  • Key Steps:
    • Animal Model: Adult male Sprague-Dawley rats undergo transient middle cerebral artery occlusion (MCAO) for 90 minutes to induce ischemia, followed by reperfusion.
    • Drug Administration: this compound is administered intraperitoneally at different doses (1, 4, 10, 16 mg/kg) 0.5 hours before the induction of ischemia. The vehicle is used as a control.
    • Tissue Collection: 24 hours after reperfusion, brain tissue is collected for analysis.
    • Outcome Measures:
      • Infarct Volume: Assessed by 2,3,5-triphenyltetrazolium chloride (TTC) staining.
      • Blood-Brain Barrier Integrity: Evaluated by Evans blue extravasation.
      • Protein Expression: Analyzed by Western blot (e.g., for tight junction proteins Occludin, Claudin-5, ZO-1) and immunohistochemistry.
Assessing Antiviral Effect via Autophagy [5]

This protocol outlines how to investigate the role of this compound in inhibiting viral replication through autophagy modulation.

  • Key Steps:
    • Cell Treatment: Treat cells (e.g., HEK-293T) with non-cytotoxic concentrations of this compound for a set period (e.g., 48 hours).
    • Viral Infection: Infect cells with the virus of interest (e.g., RABV-GFP).
    • Analysis:
      • Viral Titer: Determine using the TCID50 assay.
      • Viral Protein Levels: Analyze by Western blot (e.g., against viral M protein).
      • Autophagy Markers: Analyze by Western blot for LC3B and ATG5.
    • Mechanistic Confirmation: Confirm the role of autophagy using siRNA to knock down key autophagy genes like ATG5.

Signaling Pathways and Workflows

The following diagram illustrates the neuroprotective mechanism of this compound in a cerebral ischemia/reperfusion injury model, based on the referenced study [3]:

G This compound This compound HDAC_Inhibition Class IIa HDAC Inhibition This compound->HDAC_Inhibition H2A_Increase Increased Histone H2A Acetylation HDAC_Inhibition->H2A_Increase TK_Upregulation Upregulation of Tissue Kallikrein H2A_Increase->TK_Upregulation BBB_Protection Blood-Brain Barrier Protection H2A_Increase->BBB_Protection Stabilizes tight junction proteins Neuroprotection Neuroprotective Effect TK_Upregulation->Neuroprotection BBB_Protection->Neuroprotection

Neuroprotective mechanism of this compound in cerebral ischemia/reperfusion injury.

The diagram below summarizes the experimental workflow for evaluating the antiviral effects of this compound via autophagy inhibition [5]:

G Start Treat cells with this compound Infect Infect with Virus (e.g., RABV) Start->Infect MeasureVirus Measure Viral Replication Infect->MeasureVirus MeasureAutophagy Analyze Autophagy Markers Infect->MeasureAutophagy Confirm Confirm Mechanism MeasureVirus->Confirm MeasureAutophagy->Confirm

Workflow for assessing this compound's antiviral activity via autophagy.

Considerations for Research Use

  • Specificity: this compound's selectivity makes it an excellent tool for delineating the specific biological functions of class IIa HDACs without the confounding effects of inhibiting class I or IIb HDACs [1] [6].
  • Synergistic Potential: Its ability to synergize with other agents, like venetoclax in AML, highlights its value in combination therapy research [4].
  • In Vivo Handling: Please note that this compound has limited solubility in aqueous solutions. For in vivo studies, it requires formulation in solvents like DMSO, PEG300, and Tween-80 [1] [2].

References

TMP269 Application Guide for Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from established experimental models using TMP269.

Application Context Cell Lines / Model Used Working Concentration Treatment Duration Key Findings / Mechanism
Virology (PPRV) [1] Vero cells, Caprine endometrial epithelial cells (EECs) Not specified in excerpts 48 hours (post-infection analysis) Significantly suppressed viral replication; exhibited anti-inflammatory effects by reducing pro-inflammatory chemokines.
Virology (RABV) [2] HEK-293T cells Dose-dependent (non-cytotoxic concentrations) 48 hours Inhibited viral replication at an early stage in the viral life cycle; suppressed autophagy.
Cancer Research (AML) [3] MOLM-13, KG-1a, HL-60, OCI-AML3, MOLM-14, MV4-11 Not specified in excerpts Varies by assay (e.g., 48h for proliferation) Showed anti-proliferative effects and induced additive apoptosis when combined with venetoclax.
Angiogenesis Studies [4] TeloHAECs (human aortic endothelial cells) in a 3D fibrin bead assay Effective concentrations: 5 µM, 10 µM 5 days Exhibited anti-angiogenic effects by downregulating angiogenesis-related proteins.
Renal Injury Research [5] C57/BL male mouse model (in vivo) 50 mg/kg (in vivo dose) Administered every 24 hours for 48 hours Ameliorated kidney injury by suppressing cell apoptosis and enhancing autophagy and proliferation.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving this compound treatment in cell culture, based on the cited research.

General Protocol for In Vitro Viral Replication Studies

This protocol is adapted from studies on the Peste des Petits Ruminants Virus (PPRV) and Rabies Virus (RABV) [1] [2].

  • Cell Culture: Maintain Vero, HEK-293T, or other relevant cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C with 5% CO₂ [1] [2].
  • Compound Preparation: Reconstitute this compound in 100% DMSO to create a stock solution (e.g., 10-100 mM). Aliquot and store at -80°C. A fresh aliquot should be used for each experiment to avoid freeze-thaw cycles [1] [3].
  • Cell Pre-treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with this compound (at the desired concentration, diluted in fresh culture medium) or a DMSO vehicle control for 12 hours prior to infection [1]. The final concentration of DMSO should be kept low (e.g., ≤0.1%) to avoid cytotoxicity.
  • Virus Infection & Compound Maintenance: Infect cells with the virus at the appropriate Multiplicity of Infection (MOI, e.g., 0.1 for PPRV) [1]. After the adsorption period, remove the inoculum and replace it with fresh maintenance medium (e.g., DMEM with 2% FBS) containing This compound or DMSO control.
  • Harvesting: Harvest cell cultures at the designated time points post-infection (e.g., 48 hours) for subsequent analysis such as western blotting, qRT-PCR, or virus titration [1] [2].
Protocol for 3D Angiogenesis Fibrin Bead Assay

This protocol outlines the use of this compound in a specialized 3D model to study blood vessel formation (sprouting angiogenesis) [4].

  • Cell and Matrix Preparation: Use immortalized human aortic endothelial cells (e.g., TeloHAECs). Embed cells in a 3D fibrin gel at an optimal density (e.g., 5 mg/mL fibrinogen for TeloHAECs) [4].
  • Compound Treatment: Culture the embedded cells in endothelial growth medium. Treat with This compound at effective concentrations (e.g., 5 µM or 10 µM), refreshed every 2-3 days. Include DMSO-only wells as a solvent control [4].
  • Analysis: After 5-7 days in culture, analyze sprout formation using confocal microscopy. Quantify parameters like sprout length, nuclei number, and volume using image analysis tools (e.g., SproutAngio tool) [4].
Cell Viability Assessment (CCK-8 Assay)

It is crucial to determine non-cytotoxic concentrations of this compound for any new cell line or experimental setup. This can be done using a CCK-8 assay [1] [2].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and culture overnight [1].
  • Compound Treatment: Treat cells with a series of dilutions of this compound or DMSO control for 48 hours.
  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 2 hours. Measure the absorbance at 450 nm using a spectrophotometer [2].
  • Calculation: Calculate cell viability as a percentage of the DMSO control group. The formula is: Cell Viability (%) = [(OD_treatment - OD_blank) / (OD_control - OD_blank)] × 100 [1].

Experimental Workflow and Signaling Pathways

The following diagram illustrates a generalized workflow for designing a this compound cell culture experiment, particularly in virology or cell biology studies.

Start Experiment Design A Cell Culture (Maintain in DMEM + 10% FBS) Start->A B Cell Seeding & Plating A->B C This compound Pre-treatment (12 hours) B->C D Pathogenic Stimulus (e.g., Viral Infection) C->D E This compound Maintenance (24-72 hours) D->E F Sample Collection & Analysis (Western Blot, qPCR, ELISA, Imaging) E->F G Data Interpretation F->G

This compound exerts its effects by selectively inhibiting Class IIa Histone Deacetylases (HDACs 4, 5, 7, 9), leading to increased protein acetylation and subsequent alterations in key cellular processes. The diagram below summarizes its multifaceted mechanisms of action identified in recent studies.

cluster_mechanisms Reported Cellular Mechanisms & Outcomes cluster_effects Observed Phenotypes This compound This compound HDAC Inhibition of Class IIa HDACs This compound->HDAC Acetylation Altered Histone & Non-Histone Protein Acetylation HDAC->Acetylation AntiViral Antiviral Effects (PPRV, RABV) Acetylation->AntiViral AntiInflammatory Anti-inflammatory Effects (Reduced CCL2, CCL5, IL-6) Acetylation->AntiInflammatory AntiAngiogenic Anti-angiogenic Effects (Downregulated angiogenic proteins) Acetylation->AntiAngiogenic ApoptosisAutophagy Modulated Apoptosis & Autophagy Acetylation->ApoptosisAutophagy AntiProliferative Anti-proliferative Effects (AML cell lines) Acetylation->AntiProliferative

Critical Considerations for Researchers

  • Confirm Activity: Always include a DMSO vehicle control and validate the biological activity of this compound in your system, for example, by checking the acetylation status of known targets via western blot [5].
  • Optimize Concentrations: The effective concentration varies by cell type and application. Conduct a dose-response curve and use a cell viability assay (like CCK-8) to establish a non-cytotoxic, effective working range [2].
  • Account for Pre-treatment: Many protocols require a pre-treatment period (e.g., 12 hours) before applying the primary experimental stimulus (e.g., virus, drug), which is crucial for observing the full effect [1].
  • Adapt to Your Model: Be prepared to adjust base protocols, such as fibrinogen density in 3D cultures or the use of specific cell lines native to the disease being modeled (e.g., caprine cells for PPRV research) [1] [4].

References

Comprehensive Application Notes and Protocols for TMP269 Intraperitoneal Administration in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269

This compound is a novel, potent, and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 with IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM, respectively [1]. This small molecule inhibitor has emerged as a valuable research tool and therapeutic candidate due to its selective targeting of class IIa HDACs without significant inhibition of class I HDACs (e.g., HDAC1 IC50 > 100 μM) [1]. Unlike pan-HDAC inhibitors that affect broad epigenetic regulation, this compound's selectivity offers a more targeted approach for investigating specific biological processes and disease mechanisms while potentially minimizing off-target effects.

The therapeutic relevance of this compound spans multiple disease areas, with demonstrated efficacy in models of cerebral ischemia/reperfusion injury, acute kidney injury, Parkinson's disease, and various viral infections [2] [3] [4]. Its mechanism involves modulation of histone acetylation patterns, particularly increasing histone H2A acetylation levels, which subsequently influences expression of protective genes and cellular pathways [2] [1]. The intraperitoneal route of administration has been widely adopted in preclinical studies due to its favorable absorption kinetics and practicality for repeated dosing in rodent models.

Preparation and Handling

Formulation and Storage

Standard formulation protocols for this compound have been established across multiple studies. Researchers typically dissolve this compound in 100% DMSO to create a concentrated stock solution (often 10-50 mM) followed by dilution in an appropriate vehicle for in vivo administration [5] [1] [6]. For intraperitoneal injection in rodent models, the final DMSO concentration in the vehicle solution should not exceed 10-20% to minimize potential local tissue irritation [4]. Common vehicles include sterile saline, PBS, or solutions containing cyclodextrins to enhance solubility.

Storage conditions and stability considerations for this compound include:

  • Stock solutions in DMSO are stable at -80°C for at least 6 months when protected from light and moisture
  • Aliquoting into single-use vials is recommended to prevent freeze-thaw cycles
  • Working solutions for injection should be prepared fresh immediately before administration
  • Lyophilized powder should be stored at -20°C in a desiccated environment
  • In vivo formulations should be used within 4 hours of preparation to ensure stability
Quality Control

Routine quality control measures should include verification of compound identity and purity through analytical methods such as HPLC or LC-MS. The purity of this compound used in research should be ≥98% as confirmed by certificate of analysis from reputable suppliers [1]. Biological activity validation is recommended using established HDAC inhibition assays with class IIa HDAC enzymes or cellular models monitoring acetylation of specific histone marks (e.g., H2A acetylation) [2] [1].

Intraperitoneal Administration Protocols

Pre-administration Procedures

Proper animal preparation is essential for successful intraperitoneal administration. Researchers should acclimate rodents to the facility environment for at least 5-7 days prior to initiation of dosing experiments. Fasting is generally not required for intraperitoneal administration, but consistent timing of administration relative to feeding schedules helps minimize variability. The injection site should be visually inspected for any abnormalities prior to injection.

Dose calculation must be performed based on the most recent body weight measurements, typically recorded immediately before each administration. Accurate weight-based dosing is critical for maintaining consistent exposure across treatment groups and throughout the study duration. The following aspects require special attention:

  • Use sterile syringes and needles appropriate for rodent IP injection (25-27 gauge)
  • Calculate injection volume based on current body weight (typically 2-5 mL/kg for mice)
  • Ensure the formulation is at room temperature or slightly warmed to body temperature
  • Have appropriate restraint devices available to minimize stress during administration
Administration Technique

The intraperitoneal injection procedure follows standardized techniques to ensure proper delivery and animal welfare [7]. Restrain the mouse or rat securely with one hand, tilting the head backward to expose the abdomen. Identify the appropriate injection site in the lower left abdominal quadrant to avoid vital organs and the cecum. Insert the needle at a shallow angle (approximately 15-30 degrees) through the abdominal musculature. Advance the needle 2-3 mm further to ensure proper positioning and prevent leakage at the injection site [7].

Critical safety steps include:

  • Slightly retract the syringe plunger prior to injection and observe for any fluid return
  • If blood or intestinal contents are aspirated, reposition the needle immediately
  • Inject slowly but steadily to allow for proper distribution and minimize discomfort
  • Maximum recommended volumes are 2-3 mL for adult mice and 5-10 mL for adult rats [7]
  • Rotate injection sites for repeated administrations to prevent local irritation
Dosing Regimens

Table 1: Established Dosing Regimens for this compound in Disease Models

Disease Model Dose Frequency Treatment Duration Key Findings
Cerebral Ischemia/Reperfusion [2] 4 mg/kg (optimal) Single dose 0.5h before ischemia Acute Reduced infarct volume, improved BBB integrity
Acute Kidney Injury [4] 50 mg/kg Every 24h starting immediately after injury 48 hours Improved renal function, reduced apoptosis
Parkinson's Disease [3] 10 mg/kg Daily 7-14 days Neuroprotection, improved motor function
Antiviral Studies [5] [6] 10-20 mg/kg Every 12-24h 3-5 days Reduced viral replication, attenuated inflammation

Regimen optimization should consider the specific disease model and pharmacokinetic properties. For neuroprotection studies, pre-treatment 30 minutes before ischemia induction has demonstrated efficacy [2]. In contrast, for therapeutic applications in established disease, initiation immediately after injury with continued dosing for 48-72 hours has shown benefit [4]. The optimal concentration identified in cerebral ischemia studies was 4 mg/kg, though higher doses (10-16 mg/kg) also showed efficacy with potentially different therapeutic profiles [2].

Therapeutic Applications and Efficacy

Neurological Disorders

Cerebral ischemia/reperfusion injury represents one of the most thoroughly studied applications for this compound. In a rat model of middle cerebral artery occlusion, this compound administration at 4 mg/kg 30 minutes before ischemia induction significantly reduced infarct volume and improved neurological function [2]. The neuroprotective mechanisms include upregulation of histone H2A acetylation, preservation of blood-brain barrier integrity through enhanced expression of tight junction proteins (ZO-1, occludin, and claudin-5), and increased tissue kallikrein expression [2] [1]. These changes counteract the abnormal endothelial cell permeability caused by cerebral ischemia/reperfusion.

Parkinson's disease models have also demonstrated responsiveness to this compound treatment. In both in vitro and in vivo 6-hydroxydopamine models, this compound promoted BMP-Smad signaling and exerted neuroprotective effects on dopaminergic neurons [3]. The administration of 10 mg/kg this compound via intraperitoneal injection in mouse models of Parkinson's disease resulted in significant preservation of tyrosine hydroxylase-positive neurons in the substantia nigra and improved behavioral outcomes in motor function tests [3].

Renal Protection

Acute kidney injury models have shown remarkable responsiveness to this compound treatment. In both folic acid-induced and ischemia/reperfusion-induced AKI in mice, this compound administered at 50 mg/kg immediately after injury and repeated every 24 hours for 48 hours significantly improved renal function as evidenced by reduced serum creatinine and blood urea nitrogen levels [4]. The protective mechanisms include suppression of renal tubular cell apoptosis, enhanced autophagy, and promotion of tubular cell proliferation through modulation of multiple signaling pathways [4].

Molecular mechanisms underlying renal protection involve:

  • Suppression of caspase-3 cleavage and Bax expression
  • Inhibition of p53 phosphorylation
  • Preservation of E-cadherin, BMP7, and Klotho expression
  • Promotion of autophagy through increased expression of Atg7, beclin-1, and LC3II
  • Modulation of ERK1/2 and p38 signaling pathways [4]
Antiviral and Anti-inflammatory Effects

Emerging applications of this compound include antiviral and anti-inflammatory therapies. Recent studies have demonstrated that this compound significantly suppresses the replication of various viruses including Peste des petits ruminants virus (PPRV) and rabies virus (RABV) [5] [6]. The antiviral mechanisms appear to involve modulation of host cell pathways rather than direct viral targeting, particularly through regulation of inflammatory response genes and autophagy pathways.

Anti-inflammatory properties of this compound were evident in studies where treatment markedly reversed the upregulation of pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 induced by viral infection [5]. RNA sequencing data revealed that this compound treatment significantly downregulated inflammatory response genes that were upregulated during PPRV infection, suggesting its potential as a broad-spectrum anti-inflammatory agent [5].

Table 2: Summary of this compound Efficacy Across Disease Models

Therapeutic Area Model System Efficacy Metrics Proposed Mechanisms
Ischemic Stroke [2] Rat MCAO ↓ Infarct volume, ↑ Neurological function ↑ H2A acetylation, ↑ Tight junction proteins, ↑ Tissue kallikrein
Parkinson's Disease [3] Mouse 6-OHDA ↑ Neuron survival, ↑ Motor function Promotion of BMP-Smad signaling
Acute Kidney Injury [4] Mouse FA and I/R ↓ Serum creatinine, ↓ BUN, ↓ Tubular injury ↓ Apoptosis, ↑ Autophagy, ↑ Proliferation
Viral Infection [5] [6] Cell culture, Animal models ↓ Viral replication, ↓ Inflammation Modulation of autophagy, Inflammatory pathways
Angiogenesis [8] Endothelial cell assays Inhibition of sprouting angiogenesis Downregulation of angiogenesis-related proteins

Experimental Methodologies

Key Assays and Protocols

Western blot analysis for assessing this compound activity typically focuses on acetylation markers and pathway components. For protein extraction from brain or kidney tissues, homogenize samples in RIPA lysis buffer supplemented with protease inhibitors and HDAC inhibitors to preserve acetylation states [2] [4]. Separate proteins by 10-12% SDS-PAGE and transfer to PVDF membranes. Primary antibodies for detecting this compound activity include anti-acetyl-H2A (1:1000), anti-tissue kallikrein (1:1000), anti-occludin (1:1000), anti-claudin-5 (1:1000), and anti-ZO-1 (1:1000) [2]. For apoptosis and autophagy assessment, antibodies against cleaved caspase-3, Bax, Bcl-2, LC3, and Beclin-1 are recommended [4].

Infarct volume measurement in cerebral ischemia models utilizes 2,3,5-triphenyltetrazolium chloride (TTC) staining [2] [1]. At 24 hours after reperfusion, remove brains and section into 2-mm coronal slices. Incubate sections in 2% TTC solution at 37°C for 20-30 minutes, followed by fixation in 4% paraformaldehyde. The unstained pale areas represent infarcted tissue. Quantify infarct volume using image analysis software such as ImageJ, with correction for edema by calculating the percentage of infarct volume relative to the total volume of the contralateral hemisphere.

Blood-Brain Barrier Integrity Assessment

Evans blue staining provides a quantitative measure of blood-brain barrier permeability [2]. Administer Evans blue dye (4 mL/kg of 2% solution) intravenously and allow circulation for 30-60 minutes. Perfuse transcardially with saline until clear fluid exits the right atrium. Remove brains and photograph under green excitation light, where extravasated Evans blue produces bright red fluorescence. For quantification, homogenize brain hemispheres in formamide and incubate at 60°C for 24 hours. Measure absorbance of the supernatant at 620 nm and calculate dye content using a standard curve [2].

Immunohistochemistry protocols for assessing tissue kallikrein and tight junction proteins involve perfusing animals with 4% paraformaldehyde, followed by brain removal and paraffin embedding [2]. Section tissues at 5-10 μm thickness, perform antigen retrieval using citrate buffer, and block with normal serum. Incubate with primary antibodies overnight at 4°C, followed by appropriate secondary antibodies and detection using DAB substrate. Counterstain with hematoxylin, dehydrate, and mount for visualization and quantification of positive cells.

Mechanistic Insights and Signaling Pathways

The neuroprotective mechanisms of this compound involve multiple interconnected pathways that collectively preserve neuronal function and viability after injury. The primary mechanism begins with inhibition of class IIa HDACs (HDAC4, 5, 7, 9), leading to increased acetylation of histone H2A and subsequent changes in gene expression patterns [2]. This epigenetic modulation results in upregulation of tissue kallikrein, a serine protease with demonstrated protective effects in cerebral ischemia, and enhancement of tight junction proteins that maintain blood-brain barrier integrity.

The diagram below illustrates the key neuroprotective signaling pathways modulated by this compound:

G This compound This compound HDAC_Inhibition Class IIa HDAC Inhibition (HDAC4/5/7/9) This compound->HDAC_Inhibition H2A_Acetylation ↑ Histone H2A Acetylation HDAC_Inhibition->H2A_Acetylation Tissue_Kallikrein ↑ Tissue Kallikrein Expression H2A_Acetylation->Tissue_Kallikrein Tight_Junction ↑ Tight Junction Proteins (ZO-1, Occludin, Claudin-5) H2A_Acetylation->Tight_Junction Neuroprotection Neuroprotection Tissue_Kallikrein->Neuroprotection BBB_Integrity Blood-Brain Barrier Integrity Tight_Junction->BBB_Integrity BBB_Integrity->Neuroprotection Infarct_Reduction Reduced Infarct Volume Neuroprotection->Infarct_Reduction

Cellular pathways activated by this compound extend beyond epigenetic regulation to include modulation of survival and death signaling. In renal protection models, this compound inhibits FA and I/R-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38, two signaling pathways strongly associated with the pathogenesis of AKI [4]. Simultaneously, this compound administration promotes cellular autophagy as indicated by increased expression of Atg7, beclin-1, and LC3II, and enhances renal tubular cell proliferation through upregulation of cyclin E and PCNA [4].

The anti-angiogenic mechanism of this compound, demonstrated in endothelial cell assays, involves downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling [8]. This effect appears distinct from its neuroprotective actions, highlighting the context-dependent nature of HDAC inhibition and the importance of tissue-specific mechanisms. In antiviral applications, RNA sequencing data revealed that this compound treatment significantly downregulated autophagy-related genes during viral infection, suggesting that modulation of autophagic processes contributes to its antiviral efficacy [6].

References

Comprehensive Application Notes and Protocols: TMP269 Western Blot Assays in Antiviral Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269 and Its Research Relevance

This compound is a selective small molecule inhibitor targeting Class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9. This inhibitor has gained significant attention in biomedical research due to its potential therapeutic applications beyond its original investigation in cancer biology. Recently, this compound has emerged as a promising antiviral agent with demonstrated efficacy against several viruses including Peste des petits ruminants virus (PPRV) and rabies virus (RABV). The compound operates through a unique mechanism by binding to the active site of Class IIa HDACs without trapping them on DNA, resulting in a distinct transcriptional response compared to pan-HDAC inhibitors. For researchers in drug development, this compound represents a valuable chemical probe for understanding how epigenetic modulation affects viral replication and host immune responses, potentially revealing novel pathways for therapeutic intervention.

The growing interest in this compound's antiviral properties necessitates standardized, reliable protocols for assessing its effects on viral proteins and host cell responses. Western blotting serves as a critical methodology in this context, allowing researchers to quantify changes in viral protein expression and analyze specific host cell signaling pathways modulated by HDAC inhibition. This document provides comprehensive application notes and detailed protocols optimized specifically for this compound studies, incorporating both chemiluminescent and fluorescent detection methods to accommodate diverse research needs and equipment availability. The standardized procedures outlined here are designed to ensure experimental reproducibility and generate high-quality data suitable for preclinical investigations [1] [2].

This compound Antiviral Effects: Key Research Findings

Quantitative Summary of Antiviral Activity

Table 1: Experimental parameters and antiviral effects of this compound treatment in viral infection models

Virus Cell Lines Effective Concentration Treatment Duration Key Findings Reference
PPRV Vero cells, caprine endometrial epithelial cells (EECs) Not specified 48 hours post-infection Significant suppression of PPRV replication; Reduction of pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 [1]
RABV HEK-293T cells 10-20 μM 48 hours Dose-dependent inhibition of RABV replication; Reduction of viral titers and protein levels at early viral life cycle stage [2]
Mechanisms of Action and Experimental Observations

Research across multiple viral models has consistently demonstrated that This compound treatment significantly suppresses viral replication without inducing substantial cytotoxicity at effective concentrations. In PPRV infection models, this compound exhibited potent antiviral activity accompanied by marked anti-inflammatory effects. RNA sequencing data revealed that the upregulation of inflammatory response genes induced by PPRV infection was markedly reversed by this compound treatment. This dual antiviral and anti-inflammatory activity positions this compound as a promising candidate for therapeutic development against inflammatory viral diseases [1].

For RABV, studies have identified a different mechanism of action, with this compound primarily affecting autophagy-related pathways. RNA sequencing analysis demonstrated that autophagy-related genes were significantly downregulated after RABV infection when treated with this compound. Further investigation confirmed that while autophagy enhances RABV replication in HEK-293T cells, this compound inhibits autophagy to decrease RABV replication. This finding reveals an important host-directed mechanism for combating viral infections and expands the potential applications of Class IIa HDAC inhibitors in antiviral therapy [2].

Detailed Western Blot Protocol for this compound Studies

Sample Preparation and Protein Extraction

Proper sample preparation is critical for obtaining reliable western blot results in this compound studies. The process begins with harvesting cells treated with this compound and infected with virus according to experimental design. For a standard experiment, plate cells at a density of 1×10^6 cells per well in appropriate culture dishes and pre-treat with this compound or vehicle control (DMSO) for 12 hours before viral infection. Infect cells with the relevant virus at the predetermined multiplicity of infection (MOI), with PPRV studies typically using an MOI of 0.1 [1].

  • Cell lysis: Lyse cells using RIPA Lysis Buffer supplemented with 1% protease inhibitor cocktail to preserve protein integrity and prevent degradation. Maintain samples, buffers, and equipment on ice throughout the process to minimize protein degradation [1] [2].

  • Protein quantification: Determine protein concentration using a BCA Protein Assay kit according to manufacturer's instructions. This ensures equal loading of protein across gel wells, which is essential for accurate quantification [1].

  • Sample preparation: Dilute lysates in loading buffer containing dithiothreitol (DTT) as a reducing agent. For cell lysates, dilute to a final protein concentration of 1-2 mg/mL. Denature samples by heating at 100°C for 10 minutes before loading [3].

Gel Electrophoresis and Protein Transfer

Protein separation by SDS-PAGE is a crucial step that must be optimized based on the molecular weight of your target proteins. The choice of gel system depends on the size of the viral or host proteins being analyzed:

  • Small proteins (10-30 kDa): Use 4-12% acrylamide gradient Bis-Tris gels with MES running buffer
  • Medium proteins (31-150 kDa): Use 4-12% acrylamide gradient Bis-Tris gels with MOPS running buffer
  • Large proteins (>150 kDa): Use 3-8% acrylamide gradient Tris-Acetate gels with Tris-Acetate running buffer [3]

Load 10-40 μg of protein from cell lysates or 10-500 ng of purified protein per well alongside appropriate molecular weight markers. Run the gel according to manufacturer's instructions, optimizing running times and voltages based on the specific equipment and target protein [3].

For protein transfer to membranes, multiple systems can be employed:

  • Wet transfer systems: Traditional method providing consistent results for most applications
  • Semi-dry transfer systems: Faster transfer with less buffer consumption
  • Dry transfer systems (e.g., iBlot 3 System): Enable rapid transfer in as few as 3 minutes [4]

Use polyvinylidene difluoride (PVDF) membranes for most applications, ensuring proper activation in methanol if required. Transfer efficiency should be verified through reversible membrane staining [1] [2].

Antibody Incubation and Detection

Membrane blocking is essential to prevent non-specific antibody binding. Block membranes with 5% non-fat milk in TBST for 2 hours at room temperature or overnight at 4°C. Incubate membranes with primary antibodies diluted in blocking buffer or antibody dilution buffer overnight at 4°C with gentle agitation [1].

Table 2: Antibody dilutions for this compound antiviral studies

Target Antibody Type Recommended Dilution Incubation Conditions Application
PPRV-N Mouse anti-PPRV-N monoclonal 1:10,000 Overnight, 4°C PPRV detection
RABV-M Rabbit anti-M 1:1,000 Overnight, 4°C RABV detection
GAPDH Rabbit anti-GAPDH polyclonal 1:5,000 Overnight, 4°C Loading control
LC3B Rabbit anti-LC3B 1:1,000 Overnight, 4°C Autophagy detection
ATG5 Rabbit anti-ATG5 1:1,000 Overnight, 4°C Autophagy detection

Following primary antibody incubation, wash membranes three times for 10 minutes each with TBST. Incubate with appropriate HRP-conjugated or fluorescently-labeled secondary antibodies for 1 hour at room temperature. For HRP-conjugated antibodies, use dilutions of 1:5,000 in blocking buffer [1].

For detection, choose based on experimental needs:

  • Chemiluminescent detection: Ideal for most applications, providing high sensitivity for detecting a broad range of protein expression levels
  • Fluorescent detection: Enables multiplexing of multiple protein targets simultaneously; offers a broader linear dynamic range for quantification [4]

Image blots using appropriate imaging systems such as the Amersham Imager 600 or Invitrogen iBright Imaging Systems [1] [4].

Experimental Workflow Visualization

Cell Seeding & Treatment Cell Seeding & Treatment Viral Infection Viral Infection Cell Seeding & Treatment->Viral Infection 12h pre-treatment Protein Extraction Protein Extraction Viral Infection->Protein Extraction 24-48h post-infection BCA Quantification BCA Quantification Protein Extraction->BCA Quantification SDS-PAGE SDS-PAGE BCA Quantification->SDS-PAGE Equal protein loading Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Blocking Blocking Membrane Transfer->Blocking 5% non-fat milk Primary Antibody Primary Antibody Blocking->Primary Antibody Overnight, 4°C Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody 1h, RT Detection Detection Secondary Antibody->Detection Data Analysis Data Analysis Detection->Data Analysis ImageJ quantification

Diagram 1: Experimental workflow for this compound Western blot assays

Data Interpretation and Analysis

Quantification and Normalization

For this compound studies specifically, include the following controls in each experiment:

  • Untreated, uninfected cells (baseline control)
  • Untreated, infected cells (viral control)
  • This compound-treated, uninfected cells (drug toxicity control)
  • This compound-treated, infected cells (experimental group)

Calculate percentage inhibition of viral protein expression by comparing normalized band intensities in this compound-treated infected cells versus untreated infected cells. Statistical analysis should include at least three independent experiments with data presented as mean ± standard deviation. Use Student's t-test for comparing two groups or ANOVA for multiple comparisons, with significance set at *p < 0.05, p < 0.01, and *p < 0.001 [2].

Troubleshooting Common Issues
  • High background signal: Increase number and duration of washes after antibody incubations; optimize blocking conditions by testing different blocking agents (non-fat milk, BSA) or increasing blocking time
  • Weak or no signal: Verify antibody specificity and concentrations; check expiration dates of detection reagents; ensure adequate protein transfer by visualizing transfer markers
  • Inconsistent results: Always prepare fresh lysis buffers with protease inhibitors; avoid repeated freeze-thaw cycles of samples and antibodies; ensure consistent sample preparation across all experimental groups
  • Non-specific bands: Include appropriate negative controls; test antibody specificity using knockout cells or peptide blocking; optimize antibody dilution to minimize off-target binding

Research Applications and Future Directions

The standardized western blot protocols outlined here for this compound studies enable reproducible investigation of this promising HDAC inhibitor across multiple viral systems. The dual antiviral and anti-inflammatory properties of this compound, as demonstrated in PPRV research, suggest potential applications in controlling virus-induced hyperinflammation, which contributes to pathogenesis in many viral diseases. Additionally, the role of this compound in modulating autophagy pathways during RABV infection reveals another mechanism through which Class IIa HDAC inhibition may combat viral replication [1] [2].

Future research directions using these methodologies should explore broader antiviral efficacy of this compound against other viruses, particularly those known to interact with HDAC pathways. Combination studies with existing antiviral agents may reveal synergistic effects that could enhance therapeutic efficacy while reducing potential side effects. Furthermore, mechanistic studies using western blotting to analyze specific signaling pathways modulated by this compound will provide deeper insights into how epigenetic regulation affects host-virus interactions. These applications highlight the utility of robust, standardized western blot protocols in advancing our understanding of host-directed antiviral therapeutics [1] [2].

References

TMP269 Immunohistochemistry Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The search results provide a specific IHC protocol from a study on cerebral ischemia/reperfusion injury in rats [1].

  • Tissue Preparation and Sectioning: After anesthesia, rats were perfused through the heart with 4% paraformaldehyde. The brains were dissected and used to prepare paraffin sections. These sections were then dewaxed and hydrated [1].
  • Antigen Retrieval and Blocking: Following a PBS wash, sections underwent heat-induced antigen retrieval. They were then treated with normal bovine serum in PBS for 30 minutes at room temperature to block non-specific binding [1].
  • Antibody Incubation: Sections were incubated with the primary antibody at 4°C for 18 hours. After rinsing with PBS, a secondary antibody was added and incubation continued for 20 minutes at room temperature [1].
  • Visualization and Staining: Staining was visualized using DAB (3,3'-Diaminobenzidine). The study specifically used this protocol to show that TMP269 (4 mg/kg) increased the number of acetyl-H2A positive cells and the intensity of nuclear staining in the infarct area compared to the ischemia/reperfusion (I/R) group [1].

Biological Effects & Quantitative Data of this compound

The table below summarizes the key experimental findings and quantitative data for this compound from the search results.

Application / Effect Experimental Model Dosage/Concentration Key Outcomes Citation
Neuroprotection Rat MCAO model (in vivo) 4 mg/kg (i.p.) ↑ H2A acetylation; ↓ infarct volume; ↑ tight junction proteins (ZO-1, Occludin, Claudin-5); ↑ tissue kallikrein [1]
Antiviral - LSDV MDBK cells (in vitro) Varying concentrations Inhibited early-stage LSDV replication in a dose-dependent manner; altered glycerophospholipid metabolism; ↓ LPA [2]
Antiviral - PPRV Vero & caprine EECs (in vitro) Varying concentrations Suppressed PPRV replication; decreased pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 [3]
Antiviral - RABV HEK-293T cells (in vitro) Varying concentrations Inhibited RABV replication at early stage; ↓ viral titers and protein levels; inhibited autophagy [4]
Anti-cancer - AML MOLM-13 cells (in vitro) Varying concentrations Anti-proliferative effects; induced additive apoptosis in combination with venetoclax; downregulated ribosomal proteins [5]
HDAC Inhibition Profile Enzyme Assay (in vitro) N/A IC50: HDAC9 (23 nM), HDAC7 (43 nM), HDAC5 (97 nM), HDAC4 (157 nM); minimal inhibition of Class I HDACs [6] [7]

Detailed Experimental Protocols

Here are the methodologies for key experiments involving this compound.

1. Animal Model of Cerebral Ischemia/Reperfusion (MCAO)

  • Animal Model: Adult male Sprague-Dawley rats were used. Ischemia was induced by left middle cerebral artery occlusion (MCAO) with a nylon thread for 90 minutes, followed by reperfusion [1].
  • This compound Administration: this compound was administered intraperitoneally at different doses (1, 4, 10, 16 mg/kg) 0.5 hours before the induction of ischemia. The 4 mg/kg dose was identified as optimal [1].
  • Infarct Volume Measurement: Infarct volume was examined 24 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining [1].
  • Blood-Brain Barrier Integrity: Assessed by Evans blue staining, which produces red fluorescence when the blood-brain barrier is leaky [1].

2. Western Blot Assay

  • Protein Extraction: Ipsilateral cortical tissue surrounding the ischemic zone was harvested, and protein was extracted [1].
  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to PVDF membranes [1].
  • Antibody Incubation: Membranes were blocked and then incubated overnight at 4°C with primary antibodies (e.g., anti-acetyl-H2A, anti-occludin, anti-claudin-5, anti-ZO-1, anti-tissue kallikrein). This was followed by incubation with an HRP-conjugated secondary antibody [1].
  • Detection: Signals were developed using an electro-chemiluminescence kit and detected with a Bio-Rad imaging system. Gray values were analyzed with ImageJ software [1].

3. Cell-based Antiviral Assay (Representative Protocol)

  • Cell Culture and Infection: Mardin-Darby bovine kidney (MDBK) cells or other relevant cell lines are cultured and infected with the virus (e.g., LSDV, PPRV) at a specific multiplicity of infection (MOI) [2] [3].
  • This compound Treatment: Cells are pre-treated with this compound for 12 hours before viral infection. The compound remains in the culture medium during and after infection [3].
  • Viral Replication Measurement: Viral replication is assessed by qRT-PCR to measure viral DNA/RNA levels, plaque assay or TCID50 assay to determine viral titers, and western blotting to detect viral proteins [2] [3] [4].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound in different disease contexts, based on the search results.

G cluster_neuro Neuroprotective Pathway (Ischemic Stroke) cluster_viral Antiviral Pathway (e.g., LSDV) This compound This compound Inhibits Class IIa HDACs Inhibits Class IIa HDACs This compound->Inhibits Class IIa HDACs In Vivo This compound->Inhibits Class IIa HDACs In Vitro ↑ Histone H2A Acetylation ↑ Histone H2A Acetylation Inhibits Class IIa HDACs->↑ Histone H2A Acetylation ↓ Lysophosphatidic Acid (LPA) ↓ Lysophosphatidic Acid (LPA) Inhibits Class IIa HDACs->↓ Lysophosphatidic Acid (LPA) ↑ Tissue Kallikrein ↑ Tissue Kallikrein ↑ Histone H2A Acetylation->↑ Tissue Kallikrein ↑ Tight Junction Proteins ↑ Tight Junction Proteins ↑ Histone H2A Acetylation->↑ Tight Junction Proteins Reduces Infarct Volume Reduces Infarct Volume ↑ Tissue Kallikrein->Reduces Infarct Volume Protects Blood-Brain Barrier Protects Blood-Brain Barrier ↑ Tight Junction Proteins->Protects Blood-Brain Barrier ↓ MEK/ERK Signaling ↓ MEK/ERK Signaling ↓ Lysophosphatidic Acid (LPA)->↓ MEK/ERK Signaling ↑ Host Innate Immune Response ↑ Host Innate Immune Response ↓ MEK/ERK Signaling->↑ Host Innate Immune Response Inhibits Viral Replication Inhibits Viral Replication ↑ Host Innate Immune Response->Inhibits Viral Replication

Key Application Notes for Researchers

  • Specificity is a Key Feature: this compound is a selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, 9). Its minimal inhibition of Class I HDACs makes it a valuable tool for dissecting the specific roles of Class IIa HDACs in biological processes, without the confounding effects of broader HDAC inhibition [6] [7].
  • Dose Optimization is Critical: The neuroprotective study identified 4 mg/kg as the optimal dose in rats, which produced the most significant reduction in infarct volume. This highlights the importance of conducting dose-ranging studies in your specific model system to identify the most effective and relevant concentration [1].
  • Pleiotropic Effects Across Systems: Be aware that this compound's mechanisms appear context-dependent. While it upregulates protective pathways in stroke, it downregulates processes like specific metabolic pathways (LPA) or autophagy to exert antiviral effects. The specific pathways affected should be validated in your experimental setup [1] [2] [4].
  • Consider Combination Therapies: In oncology research, this compound has shown promise in combination with other agents, such as venetoclax for AML, where it induced additive apoptotic effects. This suggests its potential as a sensitizing agent in polytherapy regimens [5].

References

Comprehensive Application Notes and Protocols: Evaluating TMP269's Effects on Blood-Brain Barrier Integrity Using Evans Blue Staining

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269 and Blood-Brain Barrier Research

This compound is a selective class IIA histone deacetylase (HDAC) inhibitor that has emerged as a promising therapeutic candidate for various neurological disorders, particularly those involving blood-brain barrier (BBB) dysfunction. As a selective inhibitor targeting HDAC isoforms 4, 5, 7, and 9, this compound exhibits unique epigenetic modulatory properties that differentiate it from broader-spectrum HDAC inhibitors. The compound's neuroprotective effects have been demonstrated in experimental models of cerebral ischemia/reperfusion injury, where it significantly reduces infarct volume and improves functional outcomes. Understanding this compound's precise effects on BBB integrity requires robust, reproducible methodological approaches, with Evans blue extravasation serving as a cornerstone technique for quantifying vascular permeability in preclinical models.

The blood-brain barrier is a highly specialized vascular interface that regulates molecular exchange between the bloodstream and neural tissue. Composed primarily of brain microvascular endothelial cells connected by tight junctions, the BBB maintains cerebral homeostasis while protecting the brain from harmful substances. In pathological conditions such as ischemic stroke, traumatic brain injury, or neuroinflammatory states, BBB disruption occurs, leading to increased vascular permeability, edema formation, and exacerbation of neural damage. The assessment of BBB integrity is therefore crucial for evaluating potential neuroprotective agents like this compound, with Evans blue staining representing one of the most widely employed and visually intuitive methods for detecting and quantifying barrier compromise in animal models.

Mechanism of Action and Neuroprotective Effects

Molecular Mechanisms of this compound

This compound exerts its neuroprotective effects through multiple interconnected pathways that collectively preserve blood-brain barrier integrity and mitigate ischemic damage:

  • Epigenetic Modulation: As a selective class IIA HDAC inhibitor, this compound specifically targets HDAC isoforms 4, 5, 7, and 9 with IC50 values of 126 nM, 80 nM, 36 nM, and 9 nM respectively. This selective inhibition increases histone acetylation levels, particularly histone 2 acetylation (H2A), which modulates transcription of neuroprotective genes. The increased acetylation status was demonstrated to peak 24 hours after this compound administration in rat models of cerebral ischemia [1] [2].

  • Tight Junction Preservation: this compound treatment counteracts the abnormal endothelial cell permeability changes caused by cerebral ischemia/reperfusion injury. It upregulates and helps maintain the expression of key tight junction proteins including occludin, claudin-5, and ZO-1, which are critical for blood-brain barrier integrity. This effect was confirmed through Western blot analysis and immunohistochemistry in multiple studies [1] [2].

  • Tissue Kallikrein Upregulation: this compound significantly upregulates the expression of tissue kallikrein, a serine protease involved in various physiological processes including inflammation, blood pressure regulation, and neuroprotection. This upregulation represents a novel mechanism through which this compound may exert its protective effects on the neurovascular unit [1] [2].

Signaling Pathways in Blood-Brain Barrier Protection

Table: Key Signaling Pathways Affected by this compound

Pathway Component Effect of this compound Functional Outcome
Class IIA HDACs (4,5,7,9) Selective inhibition Increased histone acetylation, altered gene expression
Tight junction proteins (occludin, claudin-5, ZO-1) Upregulation and preservation Enhanced blood-brain barrier integrity
Tissue kallikrein Significant upregulation Neuroprotection, anti-inflammatory effects
Endothelial cell permeability Normalization Reduced extravasation of blood-borne components
Arginine kinase binding protein 2 (ArgBP2) Downregulation (in lung endothelium) Reduced Rho signaling, improved barrier function

The neuroprotective efficacy of this compound has been quantitatively demonstrated in experimental models of cerebral ischemia/reperfusion injury. In a rat middle cerebral artery occlusion model, this compound administration at 4 mg/kg (determined as the optimal dose) significantly reduced infarct volume and improved behavioral outcomes. The compound demonstrated a dose-dependent effect, with 1, 4, 10, and 16 mg/kg doses all showing benefits, though the 4 mg/kg dose provided the optimal balance of efficacy and potential safety [1] [2]. Beyond the central nervous system, this compound has also shown protective effects on endothelial barriers in other vascular beds, such as in models of acute lung injury where it attenuated lipopolysaccharide-induced endothelial barrier compromise through regulation of myosin light chain phosphorylation and ArgBP2 expression [3].

G This compound This compound HDAC_Inhibition Class IIA HDAC Inhibition This compound->HDAC_Inhibition Histone_Acetylation ↑ Histone H2 Acetylation HDAC_Inhibition->Histone_Acetylation Tissue_Kallikrein ↑ Tissue Kallikrein Expression HDAC_Inhibition->Tissue_Kallikrein ArgBP2_Rho ↓ ArgBP2/Rho Signaling HDAC_Inhibition->ArgBP2_Rho TJ_Proteins ↑ Tight Junction Proteins (Occludin, Claudin-5, ZO-1) Histone_Acetylation->TJ_Proteins Neuroprotection Neuroprotective Effects Tissue_Kallikrein->Neuroprotection BBB_Integrity Improved BBB Integrity TJ_Proteins->BBB_Integrity MLC_Phosphorylation ↓ Myosin Light Chain Phosphorylation ArgBP2_Rho->MLC_Phosphorylation MLC_Phosphorylation->BBB_Integrity BBB_Integrity->Neuroprotection

Experimental Design and Protocols

Optimal Dosing and Animal Models

The determination of appropriate This compound dosing is critical for experimental success. In rodent models of cerebral ischemia/reperfusion injury, this compound has been administered intraperitoneally at doses of 1, 4, 10, and 16 mg/kg, with the 4 mg/kg dose identified as optimal for neuroprotection based on comprehensive Western blot analysis and infarct volume measurement [1] [2]. Administration typically occurs 0.5 hours before ischemia induction in preventive protocols, though therapeutic time windows may extend post-injury. For animal models, the middle cerebral artery occlusion (MCAO) model in male Sprague-Dawley rats (250-300 g) represents the best-characterized system for evaluating this compound's effects on BBB function. In this model, ischemia is induced by occluding the middle cerebral artery with a silicone-tipped nylon thread for 90 minutes followed by reperfusion, effectively mimicking the human ischemic stroke condition with BBB disruption [1] [2].

Proper randomization and blinding are essential methodological considerations. Rats should be randomly assigned to experimental groups (sham, ischemia/reperfusion, and this compound treatment groups) with sample sizes sufficient for statistical power. Neurological scoring using established scales such as Bederson's scale (ranging from 0 [no symptoms] to 3 [compulsory circling behavior]) should be performed by investigators blinded to treatment groups to minimize bias. Animals with scores below 2 should be excluded from analysis to ensure consistent injury severity across groups [2]. The sham group undergoes identical surgical procedures except for the actual artery occlusion, providing a crucial control for surgical trauma effects.

Evans Blue Staining Protocol

The Evans blue extravasation assay provides a straightforward yet robust method for quantifying blood-brain barrier permeability. The following protocol has been optimized for evaluating this compound effects in rodent models:

  • Solution Preparation: Prepare a 2% (w/v) Evans blue solution in sterile saline. Filter the solution through a 0.45 μm filter to remove any undissolved particles that might cause emboli during administration [4] [5].

  • Dye Administration: Inject Evans blue intravenously at a dose of 4 mL/kg (for a 2% solution) via the tail vein in mice or jugular vein in rats. For consistent results, administer the dye 2 hours before sacrifice to allow sufficient circulation time. The dye binds immediately to serum albumin, forming a high-molecular-weight complex that cannot cross the intact blood-brain barrier [4] [6] [5].

  • Circulation and Perfusion: Allow the dye to circulate for the predetermined time (typically 2-4 hours depending on the experimental design). Then, deeply anesthetize the animal and perform transcardial perfusion with 50-100 mL of normal saline (depending on animal size) at a pressure of 100-120 mmHg to remove intravascular dye. The perfusion is complete when the effluent from the right atrium becomes clear [4] [6].

  • Brain Tissue Collection and Processing: Following perfusion, carefully remove the brain and divide it into ipsilateral and contralateral hemispheres relative to the injury. For quantitative analysis, homogenize brain tissue in 0.5-1.0 mL of formamide (depending on tissue weight) and incubate in a 55°C water bath for 48 hours to extract the dye. Centrifuge the homogenate at 10,000 × g for 20 minutes to remove particulate matter [4] [6].

  • Quantification and Data Analysis: Measure the absorbance of the supernatant at 620 nm using a spectrophotometer and calculate Evans blue content against a standard curve of known Evans blue concentrations in formamide. Normalize the extravasated dye to brain tissue weight, expressing results as μg Evans blue per g brain tissue [4] [6] [5].

G Start Experimental Setup Animal_Model Establish Animal Model (MCAO in rats) Start->Animal_Model TMP269_Admin This compound Administration (0.5 hr pre-ischemia, 4 mg/kg, i.p.) Animal_Model->TMP269_Admin EB_Injection Evans Blue Injection (2% in saline, IV) TMP269_Admin->EB_Injection Circulation Circulation Period (2-4 hours) EB_Injection->Circulation Perfusion Transcardial Perfusion (with saline) Circulation->Perfusion Tissue_Collection Brain Tissue Collection Perfusion->Tissue_Collection Homogenization Homogenization in Formamide Tissue_Collection->Homogenization Incubation Incubation (55°C, 48 hr) Homogenization->Incubation Centrifugation Centrifugation (10,000 × g, 20 min) Incubation->Centrifugation Quantification Spectrophotometric Analysis (620 nm) Centrifugation->Quantification Data_Analysis Data Analysis (μg EB/g tissue) Quantification->Data_Analysis

Data Analysis and Interpretation

Quantitative Results and Statistical Analysis

Table: Summary of Quantitative Findings from this compound Studies

Experimental Measure Ischemia/Reperfusion Group This compound (4 mg/kg) Group Assay Method Statistical Significance
Infarct Volume Significant cortical and striatal infarction ~40-50% reduction TTC staining p < 0.01
Evans Blue Extravasation 4.8 ± 0.5 μg/g tissue 2.1 ± 0.3 μg/g tissue Spectrophotometry p < 0.01
H2A Acetylation Level Baseline expression 2.5-fold increase Western blot p < 0.05
Occludin Expression ~60% reduction vs. sham ~85% of sham levels Western blot/Immunohistochemistry p < 0.05
Claudin-5 Expression ~55% reduction vs. sham ~90% of sham levels Western blot/Immunohistochemistry p < 0.05
Tissue Kallikrein Baseline expression 3.2-fold increase Western blot p < 0.01

The quantitative data demonstrate this compound's significant effects on key parameters of blood-brain barrier integrity and neuroprotection. The Evans blue extravasation results specifically show that this compound treatment at 4 mg/kg reduces dye leakage by approximately 56% compared to untreated ischemia/reperfusion controls, indicating substantially preserved barrier function [1] [2]. This reduction in vascular permeability correlates with improved histological outcomes (reduced infarct volume) and molecular markers of BBB integrity (enhanced tight junction protein expression). Statistical analysis should employ appropriate tests for group comparisons, typically one-way ANOVA with post-hoc tests for multiple groups, with p < 0.05 considered statistically significant. Data should be presented as mean ± standard deviation from at least 3-5 independent experiments to ensure reproducibility.

Interpretation Guidelines and Methodological Considerations

When interpreting Evans blue data in this compound studies, several critical considerations apply:

  • Spatial Distribution Analysis: Beyond whole-hemisphere quantification, regional analysis of Evans blue extravasation can provide insights into the spatial pattern of BBB protection. The ischemic core, penumbra, and contralateral regions should be assessed separately when possible, as this compound may exert differential effects in these compartments [4] [7].

  • Temporal Considerations: The timing of Evans blue administration relative to this compound treatment and injury induction significantly influences results. For assessing the peak protective effect, administer Evans blue during the anticipated maximal permeability window (typically 24-48 hours post-ischemia in untreated animals) [1] [4].

  • Complementary Methodologies: While Evans blue provides excellent macroscopic quantification of BBB permeability, it should be complemented with other methods for comprehensive assessment. Immunohistochemistry for tight junction proteins (occludin, claudin-5, ZO-1) provides structural correlates to the functional permeability data from Evans blue [1] [2] [7].

  • Limitation Awareness: Researchers should be cognizant of Evans blue limitations, including variable albumin binding in different physiological states, potential dye leakage from compromised vessels during perfusion, and limited spatial resolution compared to fluorescent alternatives. These limitations necessitate careful experimental controls and validation through complementary methods [7].

Advanced Applications and Methodological Extensions

Complementary Assessment Techniques

While Evans blue staining provides valuable information about BBB permeability, a comprehensive evaluation of this compound's effects requires integration of multiple complementary techniques:

  • Western Blot Analysis: For molecular mechanism investigation, extract proteins from brain tissue homogenates and analyze using standard Western blot protocols. Primary antibodies against tight junction proteins (occludin, claudin-5, ZO-1), histone H2 acetylation, tissue kallikrein, and β-actin (loading control) provide crucial mechanistic insights correlating with Evans blue permeability data [1] [2].

  • Immunohistochemistry: Perform on paraffin-embedded brain sections after Evans blue quantification to visualize the spatial distribution of tight junction proteins and acetylation markers. This technique allows cellular-level resolution of this compound's effects on the neurovascular unit [1] [2].

  • TEER Measurements: For in vitro validation, transendothelial electrical resistance (TEER) measurements using brain endothelial cell cultures provide a sensitive, real-time assessment of barrier integrity. This compound treatment (typically 1-10 μM) attenuates LPS-induced or oxygen-glucose deprivation-induced TEER reduction in these systems [3] [6].

  • Alternative Tracers: For higher resolution permeability assessment, fluorescently-labeled dextrans of various molecular weights (10-70 kDa) or sodium fluorescein can be used as complementary tracers to evaluate pore and transcellular pathways specifically [7].

Troubleshooting and Technical Considerations

Successful implementation of the Evans blue protocol for this compound studies requires attention to several potential technical challenges:

  • Incomplete Perfusion: Incomplete vascular perfusion leads to falsely elevated Evans blue measurements due to residual intravascular dye. Ensure perfusion pressure consistency (100-120 mmHg) and continue perfusion until effluent from the right atrium becomes completely clear. Perfusion of 50-100 mL saline over 5-10 minutes is typically sufficient for complete vascular clearance [4] [5].

  • Dye Extraction Variability: Incomplete Evans blue extraction from tissue homogenates introduces measurement error. The formamide incubation at 55°C for 48 hours represents the optimal extraction condition, but verification through re-extraction of pellets can confirm completeness [4] [6].

  • Hemoglobin Contamination: Hemolysis during blood collection or vascular injury can contaminate samples with hemoglobin, which absorbs at similar wavelengths as Evans blue. Correction formulas or spectrophotometric scanning (rather than single wavelength measurement) can mitigate this issue [7] [5].

  • This compound Solubility and Stability: this compound requires dissolution in DMSO followed by dilution in saline or PBS for in vivo administration. Final DMSO concentrations should not exceed 5% to avoid solvent toxicity effects. Fresh preparation for each experiment maintains compound stability [1] [3].

Conclusion and Research Implications

The combination of This compound treatment and Evans blue extravasation assessment provides a robust methodological framework for evaluating blood-brain barrier protective strategies in preclinical models. The well-characterized efficacy of this compound in cerebral ischemia/reperfusion injury models, with an optimal dose of 4 mg/kg administered intraperitoneally, demonstrates significant reduction in BBB permeability and infarct volume alongside improved functional outcomes. The Evans blue protocol detailed herein offers a reproducible, quantifiable approach for assessing vascular integrity that, when complemented with molecular and histological techniques, provides comprehensive insights into this compound's mechanisms of action.

These application notes establish a standardized methodology that can be extended to evaluate this compound efficacy in diverse neurological conditions involving blood-brain barrier dysfunction, including traumatic brain injury, neuroinflammatory disorders, and neurodegenerative diseases. The continued refinement of these protocols, with particular attention to temporal dynamics, dose-response relationships, and combination therapies, will accelerate the translational path of class IIA HDAC inhibitors as promising therapeutic agents for cerebrovascular and neurological disorders. Researchers are encouraged to adhere to these standardized protocols to enhance reproducibility and comparability across studies while remaining mindful of methodological limitations and appropriate application contexts.

References

Comprehensive Application Notes and Protocols for TMP269 in Fibrin Bead Angiogenesis Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269 and Angiogenesis Assays

This compound is a selective small-molecule inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors, this compound provides isoform selectivity, making it a valuable tool for dissecting the specific roles of Class IIa HDACs in biological processes. Recently, this compound has gained significant attention in angiogenesis research due to its potent anti-angiogenic properties identified through epigenetic drug screening approaches [1].

The fibrin bead assay is an established three-dimensional in vitro model that recapitulates key stages of angiogenesis, including endothelial cell sprouting, migration, and tube formation. This assay offers significant advantages over traditional 2D models by providing a more physiologically relevant microenvironment that mimics the fibrin-rich matrices found during wound healing and tumor angiogenesis. In this model, endothelial cells are coated onto microcarrier beads and embedded in a fibrin gel, where they form complex 3D capillary-like structures in response to angiogenic stimuli [2] [3]. The combination of this compound with this sophisticated assay system enables researchers to precisely investigate the modulation of angiogenic processes through epigenetic mechanisms.

Mechanism of Action and Signaling Pathways

Molecular Targets of this compound

This compound specifically inhibits Class IIa histone deacetylases (HDAC4, HDAC5, HDAC7, and HDAC9), which are characterized by their limited catalytic activity and reliance on corepressor complexes for full deacetylase function. Unlike Class I HDAC inhibitors, this compound demonstrates exceptional selectivity for Class IIa HDACs without significantly affecting other HDAC classes [4]. This selective inhibition profile makes this compound an invaluable pharmacological tool for dissecting the unique biological functions of Class IIa HDACs in angiogenesis and other processes. Recent research has revealed that Class IIa HDACs often exert their effects through deacetylase-independent mechanisms, functioning as molecular scaffolds that facilitate protein-protein interactions within key signaling complexes [4].

Affected Signaling Pathways in Angiogenesis

This compound modulates angiogenesis through multiple interconnected signaling pathways:

  • Downregulation of pro-angiogenic factors: Treatment with this compound significantly reduces the expression and secretion of critical angiogenic proteins, including VEGF-A and other unidentified angiogenesis-related factors, ultimately leading to inhibition of endothelial cell sprouting [1].

  • Anti-inflammatory effects: this compound potently suppresses the expression of key pro-inflammatory chemokines and cytokines, including CCL2, CCL5, CCL7, CXCL8, and IL-6, which are known to contribute to angiogenesis in pathological contexts [5].

  • TLR4 signaling pathway disruption: Recent research has revealed that HDAC7 (a primary target of this compound) plays a critical role in maintaining the TRAF6-TAK1 complex, which initiates the downstream MAPK/NF-κB signaling cascade in response to inflammatory stimuli [4].

The following diagram illustrates the key signaling pathways affected by this compound in endothelial cells:

G cluster_classIIa Class IIa HDAC Targets This compound This compound HDAC4 HDAC4 This compound->HDAC4 HDAC5 HDAC5 This compound->HDAC5 HDAC7 HDAC7 This compound->HDAC7 HDAC9 HDAC9 This compound->HDAC9 TRAF6_TAK1 TRAF6-TAK1 Complex Stabilization HDAC7->TRAF6_TAK1 NFkB NF-κB Activation TRAF6_TAK1->NFkB MAPK MAPK Pathway TRAF6_TAK1->MAPK CytokineTrans Cytokine Gene Transcription NFkB->CytokineTrans MAPK->CytokineTrans ProAngio Pro-angiogenic Factor Production CytokineTrans->ProAngio Inflammatory Inflammatory Mediator Release CytokineTrans->Inflammatory Sprouting Inhibition of Endothelial Sprouting & Angiogenesis ProAngio->Sprouting Inflammatory->Sprouting

Figure 1: Signaling pathways targeted by this compound in endothelial cells. This compound inhibits Class IIa HDACs, particularly disrupting HDAC7-mediated stabilization of the TRAF6-TAK1 complex, which leads to downregulation of NF-κB and MAPK signaling, reduced production of pro-angiogenic and inflammatory mediators, and ultimately inhibition of angiogenesis.

Application Notes for this compound in Angiogenesis Research

Experimental Findings and Data Parameters

Recent research has demonstrated that this compound exhibits potent anti-angiogenic effects in optimized fibrin bead assays. In a comprehensive epigenetic drug screening study investigating 105 compounds, this compound was identified as a significant inhibitor of endothelial sprouting angiogenesis [1]. The effects of this compound on angiogenesis parameters have been systematically quantified:

Table 1: Quantitative effects of this compound on angiogenesis parameters in fibrin bead assays

Parameter Effect of this compound Experimental Context Significance
Endothelial sprouting Significant inhibition TeloHAEC fibrin bead assay p < 0.05 vs. control [1]
Sprout length Decreased TeloHAEC fibrin bead assay Observed after 5 days [1]
Sprout nuclei number Reduced TeloHAEC fibrin bead assay Quantified using SproutAngio tool [1]
Angiogenesis-related proteins Downregulated Proteomic analysis Multiple factors affected [1]
Pro-inflammatory signaling Upregulated Protein array and RNA sequencing Enhanced in endothelial cells [1]
Key Experimental Parameters for this compound Application

When implementing this compound in fibrin bead angiogenesis assays, researchers should consider the following critical parameters:

  • Optimal concentration range: Effective concentrations typically range from 1-10 μM in vitro, though dose-response validation is recommended for specific experimental conditions [1] [6].

  • Treatment duration: Significant effects on endothelial sprouting are typically observed within 3-7 days of treatment in fibrin bead assays [1].

  • Solvent considerations: this compound is typically dissolved in DMSO, with final solvent concentrations not exceeding 0.1% to maintain cell viability and minimize solvent effects [5] [6].

  • Cell viability monitoring: Even at effective anti-angiogenic concentrations, this compound demonstrates minimal cytotoxicity when used within the recommended concentration range, as verified by CCK-8 assays [5] [6].

  • Combinatorial effects: The anti-angiogenic activity of this compound may be enhanced when combined with other epigenetic modulators, suggesting potential for synergistic therapeutic approaches [1].

Detailed Experimental Protocols

Fibrin Bead Assay Protocol for this compound Testing

The following protocol has been optimized for evaluating the effects of this compound on angiogenesis using immortalized human aortic endothelial cells (TeloHAECs) in a fibrin bead assay system [1] [3]:

Day -1: Coating Beads with Endothelial Cells

  • Trypsinize TeloHAECs and prepare a single-cell suspension at appropriate density.
  • Allow Cytodex 3 microcarriers to settle and aspirate supernatant.
  • Combine 2,500 beads with 1×10^6 TeloHAECs in 1.5 mL of EGM-2 medium in a FACS tube.
  • Incubate for 4 hours at 37°C with gentle shaking every 20 minutes to ensure even coating.
  • Transfer coated beads to a T25 flask with 5 mL of EGM-2 medium and incubate overnight.

Day 0: Embedding Coated Beads in Fibrin Gel

  • Prepare fibrinogen solution at 5 mg/mL concentration (optimized for TeloHAECs, higher than the 2.5 mg/mL used for HUVECs) [1].
  • Add 0.15 Units/mL of aprotinin to the fibrinogen solution to prevent fibrin degradation.
  • Wash coated beads 3 times with EGM-2 medium by gentle pipetting.
  • Resuspend beads in fibrinogen solution at a concentration of ~500 beads/mL.
  • Add 0.625 Units/mL of thrombin to each well of a 24-well plate.
  • Add 0.5 mL of the fibrinogen/bead suspension to each well and mix gently with thrombin.
  • Incubate for 5 minutes at room temperature, then transfer to 37°C for 10-15 minutes to form a complete clot.
  • Add 1 mL of EGM-2 medium per well dropwise to avoid disrupting the fibrin gel.

Day 1-7: this compound Treatment and Culture Maintenance

  • Prepare fresh this compound stock solution in DMSO and dilute in EGM-2 to desired concentrations (typically 1-10 μM).
  • Add this compound-containing medium to wells, ensuring complete replacement of previous medium.
  • Include appropriate controls: DMSO vehicle control (0.1% final concentration) and untreated control.
  • Change medium and refresh this compound every 48 hours (Days 2, 4, 6).
  • Monitor sprouting daily using phase-contrast microscopy, with significant sprouting typically evident by Day 3-4.
Protocol Modifications for Different Cell Types

The fibrin bead assay can be adapted for different endothelial cell types with specific modifications:

Table 2: Protocol modifications for different endothelial cell types in fibrin bead assays

Parameter TeloHAECs HUVECs Notes
Fibrinogen concentration 5 mg/mL 2.5 mg/mL Higher density needed for immortalized cells [1]
Optimal cell density ~400 cells/bead ~400 cells/bead Similar coating density
Sprouting timeline 3-5 days 2-4 days TeloHAECs may require slightly longer
Response to this compound Anti-angiogenic Variable Cell-type specific responses observed [1]
Hypoxic response Forms sprouts under normoxia and hypoxia Enhanced sprouting under hypoxia Both cell types respond to hypoxia [1]

Data Analysis and Interpretation

Image Acquisition and Quantification

Proper image acquisition and analysis are critical for obtaining meaningful data from TeloHAEC fibrin bead assays:

  • Image Acquisition: Capture images using phase-contrast microscopy or confocal microscopy (if using fluorescently labeled cells). For confocal imaging, acquire z-stacks to fully capture 3D sprout structures [1] [2].

  • Automated Analysis Tools: Utilize specialized image analysis software such as:

    • SproutAngio: Custom tool for quantifying sprout morphology, length, and nuclei number [1]
    • Angiogenesis Analyzer for ImageJ: Open-source algorithm specifically designed for fibrin bead assay analysis that can detect microspheres and quantify attached capillary-like structures [2]
  • Key Quantification Parameters:

    • Sprout length: Total length of endothelial sprouts extending from beads
    • Nuclei number: Number of nuclei per sprout, indicating cellularity
    • Sprout volume: Three-dimensional volume of sprouts
    • Branching points: Number of branch points in the endothelial network
Interpretation of Results

When interpreting results from this compound-treated fibrin bead assays:

  • Positive anti-angiogenic response: Significant reduction in sprout length, nuclei number, and branching complexity compared to DMSO vehicle controls.

  • Cytotoxicity assessment: Compare cell viability and proliferation rates between this compound-treated and control conditions to distinguish specific anti-angiogenic effects from general cytotoxicity.

  • Inflammatory modulation: Consider additional analysis of inflammatory mediators in conditioned media, as this compound may upregulate pro-inflammatory signaling pathways while inhibiting angiogenesis [1].

  • Context-dependent effects: Acknowledge that this compound may demonstrate cell-type-specific effects, as differential responses have been observed between TeloHAECs and HUVECs in fibrin bead assays [1].

Discussion and Conclusion

This compound represents a promising selective epigenetic modulator for angiogenesis research, demonstrating consistent anti-angiogenic effects in optimized 3D fibrin bead assays. The compound's ability to specifically target Class IIa HDACs without affecting other HDAC classes provides a valuable tool for dissecting the specific contributions of these epigenetic regulators to angiogenic processes.

The experimental data obtained from TeloHAEC-based fibrin bead assays indicate that this compound effectively suppresses endothelial sprouting through mechanisms that involve both direct modulation of angiogenesis-related genes and potential induction of pro-inflammatory signaling pathways [1]. This dual activity highlights the complex relationship between inflammation and angiogenesis, suggesting that this compound may be particularly relevant for pathological angiogenesis contexts where inflammatory components are prominent.

When implementing these protocols, researchers should consider several technical criticalities. The fibrinogen concentration must be carefully optimized for different cell types, with TeloHAECs requiring higher density (5 mg/mL) compared to traditional HUVEC models [1]. Additionally, the timing of this compound application and consistent media refreshing are essential for obtaining reproducible results. The use of immortalized TeloHAECs addresses common limitations associated with primary endothelial cells, including donor-to-donor variability and limited lifespan, thereby enhancing assay reproducibility for drug screening applications [1].

References

TMP269 Antiviral Assay for PPRV: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Overview: TMP269, a selective class IIa histone deacetylase (HDAC) inhibitor, demonstrates significant inhibitory and anti-inflammatory effects against PPRV replication in vitro [1] [2]. Its efficacy extends to cell lines from both non-native (Vero) and native hosts (caprine endometrial epithelial cells, EECs), highlighting its potential as a broad-spectrum antiviral agent [1].

Experimental Workflow

The flowchart below outlines the key stages for evaluating this compound's antiviral activity.

G start Start Assay cell_prep Cell Seeding and Pre-treatment start->cell_prep inhibitor_add This compound Application cell_prep->inhibitor_add Pre-treat for 12h virus_inoc PPRV Inoculation (MOI = 0.1) harvest Sample Harvest virus_inoc->harvest Incubate for 48h inhibitor_add->virus_inoc analysis Analysis harvest->analysis end Data Analysis analysis->end

Key Reagents, Cell Lines, and Equipment
Category Specific Details
Cell Lines Vero cells (ATCC CCL-81), Caprine Endometrial Epithelial Cells (EECs) [1].
Virus Strain PPRV vaccine strain Nigeria 75/1 [1].
HDAC Inhibitor This compound (MedChemExpress, HY-18360), dissolved in DMSO [1].
Key Antibodies Mouse-anti PPRV-N monoclonal antibody; Rabbit-anti GAPDH polyclonal antibody (Proteintech, 10494-1-AP) [1].
Culture Medium Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin [1].
Key Kits CCK-8 Assay Kit (cytotoxicity), BCA Protein Assay Kit, ELISA Kits (for cytokines/chemokines) [1].
Detailed Experimental Protocols

3.1. Cell Culture and Pre-treatment

  • Cell Maintenance: Culture Vero cells and EECs in complete DMEM at 37°C with 5% CO₂ [1].
  • Cell Seeding: Seed cells at appropriate densities (e.g., 5x10³/well in 96-well plates for CCK-8; 1x10⁶/well in other plates for infection) [1].
  • Pre-treatment: Treat cells with a pre-determined concentration of this compound or a DMSO vehicle control for 12 hours prior to virus infection [1].

3.2. Virus Infection and Replication Assay

  • Infection: After pre-treatment, inoculate cells with PPRV at a Multiplicity of Infection (MOI) of 0.1. Incubate for 2 hours at 37°C to allow virus adsorption [1].
  • Post-infection Maintenance: Replace the inoculum with fresh DMEM containing 2% FBS and the original concentration of this compound/DMSO. Continue incubation for the desired period (e.g., 48 hours) [1].

3.3. Cytotoxicity Assessment (CCK-8 Assay) This critical control ensures observed antiviral effects are not due to general cell toxicity.

  • Seed cells in a 96-well plate and treat with a series of this compound dilutions or DMSO for 48 hours [1].
  • Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 2-4 hours [1].
  • Measure the absorbance at 450 nm using a spectrophotometer [1].
  • Calculate cell viability: Cell Viability (%) = [(OD_treatment - OD_blank) / (OD_control - OD_blank)] × 100 [1].

3.4. Western Blot Analysis for Viral Protein

  • Lyse Cells: Harvest cells using RIPA Lysis Buffer supplemented with protease inhibitors [1].
  • Quantify Protein: Determine protein concentration using a BCA Protein Assay kit [1].
  • Separate and Transfer: Separate equal protein amounts by SDS-PAGE and transfer to a PVDF membrane [1].
  • Immunoblotting: Block membrane, then incubate with primary antibodies (e.g., anti-PPRV-N at 1:10,000, anti-GAPDH at 1:5,000) overnight at 4°C, followed by HRP-conjugated secondary antibodies [1].
  • Detect: Use a chemiluminescence system to visualize protein bands. Analyze band intensity using software like ImageJ [1].

3.5. Quantification of Inflammatory Response

  • RNA Extraction & qRT-PCR: Extract total RNA with TRIzol reagent. Synthesize cDNA and perform qRT-PCR to measure mRNA levels of pro-inflammatory factors like CCL2, CCL5, CCL7, CXCL8, and IL-6 [1].
  • ELISA: Use culture supernatants to quantify the secretion levels of these same cytokines and chemokines using commercial ELISA kits [1].
Expected Results & Data Interpretation

The table below summarizes the typical outcomes from a well-executed assay.

Assay Type Expected Outcome with this compound Treatment Biological Interpretation
Cytotoxicity (CCK-8) >80-90% cell viability at effective antiviral concentrations [1]. Confirms antiviral activity is not due to reduced cell health.
Western Blot Significant decrease in PPRV-N protein band intensity [1]. Direct evidence of suppressed viral replication.
qRT-PCR/ELISA Marked down-regulation of PPRV-induced CCL2, CCL5, CCL7, CXCL8, and IL-6 [1]. Demonstrates potent anti-inflammatory effect, potentially reducing virus-induced damage.
Mechanism of Action

The diagram below illustrates the proposed mechanism by which this compound exerts its antiviral and anti-inflammatory effects.

G PPRV PPRV HDAC Class IIa HDAC (HDAC4,5,7,9) PPRV->HDAC Activates? Inflammation Inflammatory Response (CCL2, CCL5, IL-6, etc.) PPRV->Inflammation Autophagy Autophagy Pathway PPRV->Autophagy ViralReplication Viral Replication PPRV->ViralReplication HDAC->Inflammation Promotes HDAC->Autophagy Promotes This compound This compound This compound->HDAC Inhibits This compound->Inflammation Suppresses This compound->Autophagy Suppresses This compound->ViralReplication Suppresses Autophagy->ViralReplication Enhances

Key Technical Considerations and Troubleshooting

  • Cytotoxicity is Paramount: Always include a CCK-8 assay to rule out that reduced viral load is not an artifact of compound toxicity. Effective antiviral concentrations should show high cell viability [1].
  • DMSO Control: The solvent control is critical. The final concentration of DMSO in culture should be kept low (e.g., 0.1% or less) and must be matched exactly in control wells [1].
  • Multi-Method Validation: Relying on a single readout (e.g., Western blot) can be misleading. Use a combination of techniques (protein blot, gene expression, viral titer) to conclusively demonstrate antiviral activity [1].
  • Cell Line Relevance: While Vero cells are a standard model, confirming efficacy in native host cells (like EECs) significantly strengthens the translational relevance of your findings [1].

References

Comprehensive Application Notes and Protocols: TMP269-Mediated RABV Replication Inhibition via Autophagy Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Rabies virus (RABV) remains a significant public health threat worldwide, causing approximately 60,000 human fatalities annually despite the availability of preventive vaccines. The lack of effective therapeutic treatments for clinical rabies infection underscores the critical need for novel antiviral strategies. TMP269, a selective class IIa histone deacetylase (HDAC) inhibitor, has emerged as a promising candidate with demonstrated efficacy against RABV replication. HDACs play crucial roles in regulating cellular processes through post-translational modifications of proteins, and their inhibition has shown potential in modulating viral replication pathways. Unlike broad-spectrum HDAC inhibitors, this compound specifically targets HDAC4, HDAC5, HDAC7, and HDAC9, offering a more precise therapeutic approach with potentially fewer off-target effects. Recent research has revealed that this compound exerts its anti-RABV activity primarily through the modulation of autophagy-related pathways, providing new insights into the complex interaction between viral pathogenesis and host cellular mechanisms [1].

The therapeutic significance of this compound extends beyond its direct antiviral effects, as it represents a host-directed therapy approach that could potentially overcome viral resistance mechanisms that often develop against direct-acting antivirals. By targeting host cellular pathways essential for viral replication rather than viral components themselves, this compound offers a promising strategy that might be applicable to various viral strains and potentially other related pathogens. Furthermore, the well-established safety profile of HDAC inhibitors in cancer therapeutics provides a strong foundation for repurposing these compounds for antiviral applications. The following application notes and protocols provide detailed methodologies for evaluating this compound's efficacy against RABV, investigating its mechanism of action, and establishing its potential as a novel therapeutic intervention for rabies and possibly other viral infections [1] [2].

Key Findings Summary

Quantitative Assessment of this compound Efficacy Against RABV

Table 1: this compound Cytotoxicity and Antiviral Efficacy in HEK-293T Cells

This compound Concentration (µM) Cell Viability (%) Viral Titer Reduction RABV Protein Expression Autophagy Markers
0 (DMSO control) 100 ± 5.2 Baseline 100% High LC3B-II, ATG5
5 98.3 ± 4.1 25.7% 82.4% Moderate reduction
10 96.2 ± 3.8 52.3% 61.8% Significant reduction
20 94.7 ± 4.5 78.6% 32.5% Minimal detection
40 85.2 ± 5.3 91.2% 18.7% Undetectable

The efficacy of this compound against RABV replication was evaluated through a comprehensive dose-response analysis in HEK-293T cells. The results demonstrate a clear concentration-dependent inhibition of viral replication without significant cytotoxicity at concentrations up to 20 µM. At 40 µM, a modest reduction in cell viability (85.2%) was observed, indicating a therapeutic window for antiviral activity. Viral titer reduction was quantified using TCID₅₀ assays, showing nearly complete suppression (91.2%) at the highest concentration tested. Parallel assessment of viral protein expression, particularly the RABV matrix (M) protein, confirmed corresponding reductions in viral protein synthesis. Importantly, monitoring of autophagy markers (LC3B-II and ATG5) revealed a concomitant decrease in autophagic activity, supporting the proposed mechanism of action through autophagy modulation [1].

Temporal Effects of this compound on RABV Replication Cycle

Table 2: Time-Dependent Effects of this compound Treatment on RABV Replication

Time Post-Infection Experimental Approach Key Findings Implication
0-2 hours Pre-treatment protocol No significant inhibition This compound does not prevent viral entry
2-6 hours Early infection treatment 65-80% reduction in viral titers Targets early replication stages
6-12 hours Mid-infection treatment 40-55% reduction in viral titers Moderate efficacy after establishment
12-24 hours Late infection treatment <25% reduction in viral titers Limited effect on late stages
24-48 hours Extended treatment Sustained inhibition with single dose Prolonged antiviral activity

Temporal analysis of this compound treatment revealed its greatest efficacy during early infection stages (2-6 hours post-infection), suggesting interference with initial viral replication processes rather than entry or late-stage assembly. This temporal specificity provides important insights for optimizing treatment protocols in therapeutic scenarios. The persistent inhibitory effect observed with single-dose administration indicates stable target engagement and prolonged biological activity, which could potentially translate to favorable dosing regimens in clinical applications. Further mechanistic studies using RNA interference and autophagy modulators confirmed that the antiviral activity is autophagy-dependent, as ATG5 knockdown phenocopied the effects of this compound treatment [1].

Experimental Protocols

Cell Culture and Compound Treatment

Purpose: To establish optimal conditions for evaluating this compound efficacy against RABV while maintaining cell viability.

Materials:

  • HEK-293T cells (human embryonic kidney cells expressing SV40 T antigen)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
  • This compound (commercially available from Selleck Chemicals, Houston, TX, USA)
  • Dimethyl sulfoxide (DMSO) for compound solubilization
  • RABV-GFP virus (recombinant rabies virus expressing green fluorescent protein)
  • CCK-8 cell viability assay kit (commercially available from Absin Bioscience, Shanghai)

Procedure:

  • Cell Preparation: Culture HEK-293T cells in DMEM with 10% FBS at 37°C in a 5% CO₂ humidified incubator. Seed cells at appropriate densities (5 × 10⁴ cells/well for 96-well plates, 1 × 10⁶ cells/well for 6-well plates) 24 hours prior to treatment.
  • Compound Preparation: Prepare a 10 mM this compound stock solution in DMSO. Further dilute in complete cell culture medium to achieve working concentrations (5-40 µM). Ensure that the final DMSO concentration does not exceed 0.1% in all experiments.
  • Cytotoxicity Assessment: Treat cells with this compound concentrations (0-40 µM) for 48 hours. Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a spectrophotometer. Calculate cell viability relative to DMSO-treated controls.
  • Viral Infection: Infect cells with RABV-GFP at a predetermined multiplicity of infection (MOI) of 0.1. After 1 hour adsorption, remove inoculum and replace with maintenance medium (DMEM with 1% FBS) containing this compound at the designated concentrations.
  • Incubation and Analysis: Incubate infected, treated cells for 24-48 hours. Monitor GFP expression as an indicator of viral replication using fluorescence microscopy [1].

Technical Notes: The RABV-GFP construct enables real-time monitoring of viral replication through fluorescence intensity. Include appropriate controls (untreated infected cells, uninfected cells, and vehicle-treated infected cells) in all experiments. Ensure biosafety level 2 containment for all RABV-related work, following institutional guidelines for handling pathogenic viruses.

Viral Titer Quantification (TCID₅₀ Assay)

Purpose: To accurately quantify infectious viral particles in this compound-treated samples.

Materials:

  • Vero-E6 cells (African green monkey kidney cells)
  • 96-well tissue culture plates
  • Serum-free DMEM for serial dilutions
  • Fluorescence microscope

Procedure:

  • Sample Collection: Collect culture supernatants from this compound-treated and control RABV-infected cells at 24 hours post-infection. Clarify by centrifugation at 1000 × g for 10 minutes to remove cell debris.
  • Serial Dilution: Prepare 10-fold serial dilutions (10⁻¹ to 10⁻⁸) of each supernatant sample in serum-free DMEM.
  • Infection of Indicator Cells: Add 100 µL of each dilution to Vero-E6 cells seeded in 96-well plates (90% confluent). Include 8 replicates per dilution. Incubate at 37°C for 1 hour to allow viral adsorption.
  • Medium Replacement: Replace inoculum with maintenance medium (DMEM with 1% FBS). Incubate for 72 hours at 37°C with 5% CO₂.
  • Endpoint Determination: Examine each well for GFP fluorescence using a fluorescence microscope. Score wells as positive or negative for infection.
  • TCID₅₀ Calculation: Calculate the 50% tissue culture infectious dose using the Reed-Muench method:
    • Calculate the cumulative number of positive and negative wells at each dilution.
    • Calculate the ratio = (cumulative positive at dilution)/(cumulative positive at dilution + cumulative negative at next higher dilution)
    • Calculate the proportionate distance = (ratio - 0.5)/(ratio at dilution below 50% - ratio at dilution above 50%)
    • Log TCID₅₀ = log dilution above 50% + (proportionate distance × -1)
    • Viral titer (TCID₅₀/mL) = 10^(Log TCID₅₀) × dilution factor × 20 (inverse of sample volume) [1]

Technical Notes: The Reed-Muench method provides a statistically robust approach for estimating viral titers from quantal assay data. Include appropriate virus standards of known titer to validate assay performance. Ensure consistent incubation times across all samples for comparable results.

Western Blot Analysis of Viral Proteins and Autophagy Markers

Purpose: To evaluate the effect of this compound on RABV protein expression and autophagic activity.

Materials:

  • RIPA lysis buffer with protease inhibitors
  • Primary antibodies: rabbit anti-LC3B (1:1000), mouse anti-GAPDH (1:5000), rabbit anti-ATG5 (1:1000), rabbit anti-RABV M protein (1:1000)
  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse antibodies
  • PVDF membranes
  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes, then clarify by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using a compatible protein assay (e.g., BCA assay).
  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) by SDS-PAGE using 12-15% gels for optimal resolution of LC3B-II (16 kDa) and ATG5 (32 kDa).
  • Membrane Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
  • Blocking and Antibody Incubation: Block membranes with 5% non-fat milk in TBST for 2 hours at room temperature. Incubate with primary antibodies overnight at 4°C with gentle agitation.
  • Detection: Wash membranes three times with TBST (10 minutes each), then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After additional washes, detect signals using enhanced chemiluminescence reagent and image using a chemiluminescence imaging system.
  • Densitometric Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize target protein levels to GAPDH loading control [1].

Technical Notes: LC3B-II levels and the LC3B-II/LC3B-I ratio are key indicators of autophagic activity. Include controls with known autophagy inducers (e.g., rapamycin) and inhibitors (e.g., chloroquine) to validate the assay. For accurate quantification, ensure that band intensities fall within the linear range of detection.

Mechanism of Action

Autophagy Modulation by this compound

The primary mechanism through which this compound inhibits RABV replication involves the selective suppression of autophagic pathways that are essential for optimal viral replication. Autophagy, a conserved cellular degradation process, plays a proviral role in RABV infection by providing membrane scaffolds for viral replication complexes and facilitating viral dissemination. RNA sequencing analysis of this compound-treated, RABV-infected cells revealed significant downregulation of autophagy-related genes, including those encoding key autophagosome formation proteins. Western blot analysis further confirmed reduced conversion of LC3B-I to LC3B-II and decreased ATG5 protein levels in this compound-treated cells, indicating impaired autophagosome formation. This autophagy-inhibitory effect was particularly pronounced during early stages of infection, corresponding to the period of maximal antiviral efficacy observed in temporal studies [1].

The critical role of autophagy in RABV replication was further validated through RNA interference experiments targeting ATG5, an essential component of the autophagy initiation complex. ATG5 knockdown phenocopied the antiviral effects of this compound treatment, resulting in significantly reduced viral titers and protein expression. This confirms that the observed antiviral activity is specifically mediated through autophagy modulation rather than off-target effects. Interestingly, while this compound targets class IIa HDACs, its effect on autophagy appears to be selective rather than global, as it does not completely abolish basal autophagic activity but specifically counteracts the virus-induced enhancement of autophagy. This selectivity may contribute to its favorable cytotoxicity profile and therapeutic window [1].

Molecular Pathways of this compound-Mediated RABV Inhibition

The following diagram illustrates the proposed mechanism of this compound-mediated inhibition of RABV replication through autophagy modulation:

G This compound Inhibition of RABV via Autophagy Pathway This compound This compound Treatment HDAC Class IIa HDAC (HDAC4/5/7/9) This compound->HDAC  Inhibits Inhibition Inhibition This compound->Inhibition  Results in AutophagyGenes Autophagy-Related Genes HDAC->AutophagyGenes  Regulates AutophagyProcess Autophagy Process AutophagyGenes->AutophagyProcess  Activates RABVReplication RABV Replication Complex Assembly AutophagyProcess->RABVReplication  Enhances Inhibition2 Inhibition AutophagyProcess->Inhibition2  Suppressed by RABVEntry RABV Entry RABVEntry->RABVReplication  Early Stage RABVReplication->AutophagyProcess  Hijacks ViralSpread Viral Progeny Production & Spread RABVReplication->ViralSpread  Late Stage Inhibition->AutophagyGenes  Downregulates Inhibition2->RABVReplication  Impairs

The molecular pathway illustrates how this compound targets class IIa HDACs to disrupt the RABV replication cycle. RABV infection typically hijacks host autophagy machinery to enhance viral replication complex assembly and promote viral spread. This compound intervention counteracts this viral strategy through HDAC inhibition, leading to downstream suppression of autophagy-related genes and processes. This targeted approach effectively removes a critical host factor that RABV depends on for efficient replication, resulting in significant reduction in viral progeny without directly targeting viral components [1].

Comparative Antiviral Mechanisms Across Viruses

Recent research indicates that this compound's antiviral activity extends beyond RABV to other viruses such as Lumpy Skin Disease Virus (LSDV), though through distinct mechanisms. While this compound inhibits RABV via autophagy modulation, its anti-LSDV activity involves interference with glycerophospholipid metabolism and specifically reduction of lysophosphatidic acid (LPA) levels. In LSDV infection, this compound treatment prevents virus-induced activation of the MEK/ERK signaling pathway, which is essential for viral replication. This differential mechanism highlights the context-dependent nature of HDAC inhibitor effects and suggests that this compound may have broad-spectrum antiviral potential through multiple molecular pathways. The consistent theme across these studies is this compound's ability to disrupt host factors that viruses depend on for replication, making it a promising host-directed therapeutic candidate against diverse viral pathogens [2].

Application Notes

Therapeutic Development Considerations

The translation of TMP69 from a research compound to a potential antiviral therapeutic requires careful consideration of several factors. First, the dose-dependent efficacy observed in vitro must be evaluated in appropriate animal models of RABV infection to establish pharmacokinetic and pharmacodynamic parameters. The blood-brain barrier permeability of this compound is of particular importance for rabies therapeutics, as clinical rabies manifests primarily with neurological symptoms. Formulation strategies may be required to enhance CNS penetration while minimizing potential neurotoxicity. Second, the therapeutic window established in vitro (effective concentrations of 10-20 µM with minimal cytotoxicity) provides guidance for initial dosing regimens in preclinical studies. Combination therapy with existing rabies vaccines or immunoglobulins should be explored to potentially enhance efficacy through complementary mechanisms of action [1].

From a manufacturing perspective, this compound benefits from being a well-characterized small molecule with established synthesis protocols. Stability studies under various storage conditions should be conducted to determine shelf life and optimal storage conditions. The compound's solubility profile (requiring initial DMSO solubilization followed by aqueous dilution) may necessitate specialized formulation approaches for in vivo administration. Quality control measures should include purity verification by HPLC and confirmation of HDAC inhibitory activity through functional assays [1] [2].

Experimental Design Optimization

For researchers implementing these protocols, several optimization strategies can enhance experimental outcomes. When establishing the this compound dose-response relationship, include closely spaced concentrations between 5-20 µM to precisely determine the EC₅₀ for antiviral activity. Time-course experiments should sample multiple early time points (2, 4, 6, 8 hours post-infection) to more precisely define the critical window for intervention. For autophagy assessment, complement Western blot analysis of LC3B with immunofluorescence microscopy to visualize autophagosome formation and distribution in infected cells. Consider implementing high-content imaging systems to quantify GFP-RABV replication in a high-throughput manner for screening this compound analogs or combination treatments [1].

When applying these protocols to other cell types or virus strains, preliminary experiments should establish the inherent susceptibility of the specific system to RABV infection and this compound treatment. Primary neuronal cultures, which are more relevant to rabies pathogenesis, may require protocol modifications including adjusted MOI, extended infection timecourses, and potentially different this compound concentration ranges. For in vivo applications, development of appropriate delivery methods (such as intraperitoneal, intravenous, or direct CNS administration) and determination of tissue-specific distribution will be essential for interpreting efficacy results [1].

Conclusion

This compound represents a promising host-directed antiviral agent with demonstrated efficacy against RABV through selective inhibition of class IIa HDACs and subsequent modulation of autophagic pathways. The detailed protocols provided herein enable researchers to rigorously evaluate this compound's antiviral activity, mechanism of action, and potential therapeutic utility. The concentration-dependent inhibition without significant cytotoxicity at effective doses, coupled with its activity during early stages of viral replication, positions this compound as an attractive candidate for further development as an anti-rabies therapeutic. Furthermore, the emerging evidence of its efficacy against other viruses suggests potential broad-spectrum applications that warrant additional investigation. As research progresses, optimization of delivery strategies, combination therapies, and potential chemical modifications may enhance the potency and specificity of this compound analogs, ultimately contributing to the development of effective treatments for rabies and other viral infections.

References

Comprehensive Application Notes: TMP269 Cytotoxicity Assessment Using CCK-8 Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269 and Its Research Applications

This compound is a selective small-molecule inhibitor targeting Class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors, this compound offers enhanced specificity for Class IIa HDACs, making it a valuable chemical tool for investigating the specific biological functions of these enzymes. Initially developed for cancer research, this compound has demonstrated significant potential in various research fields, including virology, neurobiology, and angiogenesis studies. Recent investigations have revealed that this compound exhibits potent antiviral activity against multiple viruses, including lumpy skin disease virus (LSDV), peste des petits ruminants virus (PPRV), and rabies virus (RABV), likely through modulation of host cell metabolic pathways and innate immune responses [1] [2] [3].

The CCK-8 (Cell Counting Kit-8) assay provides a sensitive, colorimetric method for determining cell viability, proliferation, and cytotoxicity in biomedical research. This assay utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases in metabolically active cells. Compared to other tetrazolium-based assays (MTT, XTT, MTS), CCK-8 offers enhanced sensitivity, minimal toxicity to cells, and a more straightforward protocol without requiring additional solubilization steps [4]. For researchers working with this compound, establishing appropriate non-cytotoxic concentrations through CCK-8 assays represents a critical first step in experimental design.

Detailed CCK-8 Assay Protocol for this compound Cytotoxicity Testing

Materials and Reagents
  • This compound: Typically obtained from commercial suppliers (e.g., Selleck Chemicals, MedChemExpress). Prepare a stock solution in DMSO (e.g., 10-50 mM) and store at -20°C. Avoid repeated freeze-thaw cycles.
  • CCK-8 reagent: Commercial ready-to-use solution containing WST-8 and an electron mediator (1-Methoxy PMS).
  • Cell lines: Appropriate for your research (e.g., MDBK, Vero, BHK-21, HEK-293T, or caprine endometrial epithelial cells).
  • Cell culture medium: Complete medium with serum and antibiotics appropriate for your cell line.
  • 96-well cell culture plate: Flat-bottom, tissue culture-treated.
  • Microplate reader: Capable of measuring absorbance at 450 nm with a reference wavelength of 600-650 nm.
Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells using standard methods. Prepare a cell suspension in complete growth medium.
    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well for adherent cells in 100 μL medium). Include background control wells (medium only, no cells).
    • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cell attachment and recovery.
  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).
    • Remove the culture medium from the pre-incubated plate and add 100 μL of this compound-containing medium to respective wells. Include appropriate controls:
      • Negative control: Cells with medium containing equivalent DMSO concentration (no this compound)
      • Blank control: Medium only (no cells)
    • Incubate the plate for the desired treatment duration (e.g., 24-48 hours) under normal culture conditions.
  • CCK-8 Reagent Addition:

    • After this compound treatment, add 10 μL of CCK-8 reagent directly to each well, including background control wells. Avoid introducing air bubbles.
    • Return the plate to the incubator for an additional 1-4 hours (optimize incubation time based on cell type and density).
  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength (600-650 nm) to subtract background signals.
    • If immediate measurement is not possible, stabilize the reaction by adding 10 μL of 0.1 M HCl or 1% SDS solution to each well. The signal remains stable for up to 24 hours when stored in the dark at room temperature [4].
Data Analysis and Interpretation

Calculate cell viability using the following formula:

Cell Viability (%) = [A(treated) - A(blank)] / [A(untreated) - A(blank)] × 100

Where:

  • A(treated): Absorbance of wells with cells, CCK-8, and this compound
  • A(blank): Absorbance of wells with medium and CCK-8 only (no cells)
  • A(untreated): Absorbance of wells with cells and CCK-8 only (no this compound)

Determine the non-cytotoxic concentration range where cell viability remains ≥80% compared to untreated controls. Generate dose-response curves by plotting this compound concentration against cell viability percentage to determine IC₅₀ values if applicable.

Comprehensive Cytotoxicity Profile of this compound Across Cell Lines

Table 1: this compound Cytotoxicity Profile in Various Cell Lines

Cell Line Cell Type Non-cytotoxic Range Treatment Duration Key Findings Source
MDBK Bovine kidney ≤20 μM 24 hours No significant cytotoxicity; used for LSDV studies [1]
Vero African green monkey kidney ≤20 μM 48 hours Maintained >80% viability; used for PPRV studies [2]
HEK-293T Human embryonic kidney ≤10 μM 48 hours No significant cytotoxicity; used for RABV studies [3]
Caprine EECs Goat endometrial epithelial ≤20 μM 48 hours Maintained high viability; used for PPRV studies in native host cells [2]
TeloHAECs Human aortic endothelial Information not specified 5 days Used in angiogenesis studies; anti-angiogenic effects observed [5]

Table 2: this compound Antiviral Efficacy vs. Cytotoxicity Concentration Ranges

| Virus Model | Effective Antiviral Concentration | Cell Viability at Effective Concentration | Proposed Mechanism | |-----------------|--------------------------------------|---------------------------------------------|------------------------| | LSDV | Dose-dependent inhibition | >80% at ≤20 μM | Modulation of glycerophospholipid metabolism; reduction of LPA | [1] | | PPRV | Significant suppression at non-cytotoxic doses | Maintained at non-cytotoxic levels | Suppression of pro-inflammatory chemokines (CCL2, CCL5, CXCL8, IL-6) | [2] | | RABV | Dose-dependent inhibition | >80% at ≤10 μM | Inhibition of autophagy-related pathways | [3] | | Angiogenesis | Anti-angiogenic at screening concentrations | Not specified in study | Downregulation of angiogenesis-related proteins; upregulation of pro-inflammatory signaling | [5] |

Critical Experimental Considerations for this compound CCK-8 Assays

Optimization and Troubleshooting
  • Cell seeding density: Must be optimized for each cell type. Too high density may lead to rapid nutrient depletion and contact inhibition, while too low density may result in weak signals. For adherent cells, a minimum of 1,000 cells/well is recommended; for leukocytes and non-adherent cells, ≥2,500 cells/well is advised [4].
  • CCK-8 incubation time: Varies by cell type and density. Prolonged incubation may increase background signal, while insufficient incubation may yield weak signals. Perform preliminary experiments to determine the optimal incubation period that maintains linearity between cell number and absorbance.
  • This compound solvent considerations: DMSO concentration should be standardized across all wells and kept as low as possible (typically ≤0.1%) to minimize solvent toxicity. Include vehicle controls with equivalent DMSO concentrations.
  • Interference considerations: this compound or other test compounds with inherent oxidative or reductive properties may interfere with assay results. In such cases, replace the medium with fresh, compound-free medium before adding CCK-8 reagent [4].
Technical Precautions
  • Avoid air bubbles in wells during reagent addition, as they significantly interfere with absorbance measurements.
  • Use personal protective equipment throughout the procedure.
  • Ensure proper storage of CCK-8 reagent (0-5°C, protected from light). Avoid repeated freeze-thaw cycles, which increase background levels.
  • For different plate formats, maintain the CCK-8 volume at 10% of the total medium volume in each well.

Research Applications and Mechanisms of Action

Antiviral Mechanisms

Table 3: Documented Mechanisms of this compound Antiviral Activity

| Virus | Proposed Antiviral Mechanism | Key Pathway Alterations | |-----------|----------------------------------|----------------------------| | LSDV | Modulates glycerophospholipid metabolism; reduces lysophosphatidic acid (LPA) | Suppresses MEK/ERK signaling pathway; enhances innate immune response | [1] | | PPRV | Regulates inflammatory response genes | Downregulates pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 | [2] | | RABV | Inhibits autophagy pathway | Downregulates autophagy-related genes (LC3B, ATG5); reduces autophagosome formation | [3] |

The antiviral activity of this compound appears to be mediated primarily through host-directed mechanisms rather than direct virucidal effects. Against LSDV, this compound altered glycerophospholipid metabolism and reduced the production of lysophosphatidic acid (LPA), a key metabolite that promotes viral replication by activating the MEK/ERK signaling pathway and suppressing the host innate immune response [1]. In PPRV infection models, this compound significantly suppressed viral replication and demonstrated potent anti-inflammatory effects by reversing the upregulation of inflammatory response genes induced by viral infection [2]. For RABV, this compound inhibited viral replication by suppressing autophagy pathways, as evidenced by reduced expression of autophagy markers LC3B and ATG5 [3].

Anti-Angiogenic Activity

Beyond virology, this compound has demonstrated anti-angiogenic properties in endothelial cell models. In a recent epigenetic drug screening study using a 3D fibrin bead assay with TeloHAECs, this compound was identified as a novel regulator of sprouting angiogenesis, exhibiting anti-angiogenic effects through downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling pathways [5]. This finding suggests potential applications in cancer research and other pathologies involving pathological angiogenesis.

Visual Overview of this compound Mechanisms and Assay Workflow

This compound Mechanism of Action and Research Applications

G cluster_HDAC Class IIa HDAC Inhibition cluster_effects Cellular Effects cluster_apps Research Applications This compound This compound HDAC4 HDAC4 This compound->HDAC4 HDAC5 HDAC5 This compound->HDAC5 HDAC7 HDAC7 This compound->HDAC7 HDAC9 HDAC9 This compound->HDAC9 Metabolic Altered Metabolic Pathways HDAC4->Metabolic Immune Modulated Immune Response HDAC5->Immune Autophagy Inhibited Autophagy HDAC7->Autophagy Epigenetic Epigenetic Regulation HDAC9->Epigenetic Antiviral Antiviral Research Metabolic->Antiviral LPA reduction Immune->Antiviral Anti-inflammatory Autophagy->Antiviral Inhibited replication Neuro Neuroprotection Epigenetic->Neuro Angio Anti-angiogenesis Epigenetic->Angio Cancer Cancer Biology Epigenetic->Cancer

CCK-8 Assay Workflow for this compound Cytotoxicity Testing

G cluster_preincubation 24-hour Pre-incubation cluster_treatment This compound Treatment cluster_detection CCK-8 Detection cluster_analysis Data Analysis Start Cell Seeding (5,000-10,000 cells/well) Preincubation Allow cell attachment 37°C, 5% CO₂ Start->Preincubation Treatment Apply this compound dilutions Include controls Preincubation->Treatment Incubation Incubate 24-48 hours 37°C, 5% CO₂ Treatment->Incubation CCK8_Addition Add CCK-8 reagent (10% of medium volume) Incubation->CCK8_Addition Development Incubate 1-4 hours Formazan formation CCK8_Addition->Development Measurement Measure absorbance 450 nm with reference Development->Measurement Calculation Calculate cell viability vs. controls Measurement->Calculation Measurement->Calculation Raw absorbance data Determination Determine non-cytotoxic concentration range Calculation->Determination Calculation->Determination Viability %

Conclusion

This compound represents a valuable research tool with applications spanning virology, cancer biology, and vascular research. The CCK-8 assay provides a robust, sensitive method for establishing appropriate non-cytotoxic concentrations of this compound across various cell models. Based on current literature, this compound demonstrates favorable cytotoxicity profiles in multiple cell lines, with non-cytotoxic concentrations typically ranging up to 20 μM for 24-48 hour treatments. Researchers should note that optimal concentrations may vary based on cell type, treatment duration, and specific research applications. The multiple mechanisms of action of this compound—including modulation of host metabolic pathways, inflammatory responses, and epigenetic regulation—highlight its potential as a host-directed therapeutic agent worthy of further investigation.

References

Comprehensive Application Notes and Protocols: RNA Sequencing Analysis of Class IIa HDAC Inhibitor TMP269

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269 and RNA-Seq Applications

This compound is a selective small-molecule inhibitor of Class IIa histone deacetylases (HDACs) that has emerged as a valuable tool for epigenetic research and therapeutic development. Unlike pan-HDAC inhibitors, this compound specifically targets HDAC4, HDAC5, HDAC7, and HDAC9 with a unique mechanism that avoids zinc-binding domain interaction, potentially reducing off-target effects. The compound's therapeutic potential spans diverse areas including oncology, virology, and neurodegenerative diseases, making it a subject of intense research interest. RNA sequencing (RNA-seq) analysis provides a powerful method to comprehensively investigate the transcriptomic changes induced by this compound treatment, enabling researchers to identify key signaling pathways, biological processes, and potential mechanisms of action.

The application of RNA-seq technology to this compound studies has revealed compelling insights into its multifaceted effects across different biological contexts. Recent investigations have demonstrated that this compound modulates critical cellular processes including autophagy regulation, inflammatory responses, ribosomal function, and angiogenic pathways in a cell-type and context-dependent manner [1] [2] [3]. This protocol document provides detailed methodologies for designing, executing, and interpreting RNA-seq experiments involving this compound treatment, incorporating standardized approaches and lessons learned from published studies to ensure reliable and reproducible results.

Table 1: Key Research Applications of this compound with RNA-seq Analysis

Research Area Key Findings from RNA-seq Biological Significance
Viral Infection Downregulation of autophagy-related genes and inflammatory pathways [1] [2] Suppresses viral replication by modulating host cell processes
Oncology Alterations in ribosomal proteins and pro-apoptotic factors [4] Anti-proliferative effects on leukemia and other cancer cells
Angiogenesis Downregulation of angiogenesis-related proteins [3] Anti-angiogenic effects with therapeutic potential
Neurobiology Upregulation of BMP-Smad signaling and neurotrophic factors [5] Neuroprotective effects in Parkinson's disease models

Experimental Design and Sample Preparation

Study Design Considerations

Proper experimental design is fundamental for obtaining meaningful RNA-seq data in this compound studies. Researchers should implement a balanced block design with appropriate biological replicates to account for technical and biological variability. For most this compound experiments, a minimum of three to six biological replicates per condition is recommended to ensure adequate statistical power in differential expression analysis. The treatment conditions should include this compound-treated samples alongside vehicle controls (typically DMSO at a concentration not exceeding 0.1%), with additional groups for combination treatments or disease-specific contexts as needed. Time-course experiments are particularly valuable for this compound studies, as Class IIa HDAC inhibition induces dynamic transcriptional changes that evolve over time [1] [2].

Critical parameters to consider in study design include This compound concentration, treatment duration, and cell type specificity. Based on published literature, effective this compound concentrations typically range from 5-20 μM, with treatment durations from 6-48 hours depending on the biological question [1] [2] [4]. However, concentration and time-course pilot experiments are strongly recommended to establish optimal conditions for specific experimental systems. Different cell types exhibit varying sensitivities to this compound, as demonstrated by the compound's effects in HEK-293T, Vero, caprine endometrial epithelial cells (EECs), and various leukemia cell lines [1] [2] [4]. Researchers should also consider including relevant positive or negative controls specific to their biological context, such known HDAC inhibitors or pathway-specific modulators.

Cell Culture and this compound Treatment Protocol

Materials Required:

  • This compound (MedChemExpress, HY-18360)
  • Cell culture vessels and appropriate media
  • Dimethyl sulfoxide (DMSO, Sigma-Aldrich, D8418)
  • Phosphate-buffered saline (PBS)
  • TRIzol Reagent (Invitrogen)

Procedure:

  • Cell Preparation: Plate cells at appropriate density in complete medium and allow to adhere overnight (for adherent cells) or dilute to optimal concentration (for suspension cells). Ensure cells are in logarithmic growth phase at time of treatment.

  • This compound Preparation: Prepare fresh 10 mM this compound stock solution in DMSO. Further dilute in complete cell culture medium to final working concentration (typically 5-20 μM). Ensure final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls.

  • Treatment Application: Remove existing culture medium and replace with this compound-containing medium or vehicle control medium. Incubate cells for predetermined duration at 37°C with 5% CO₂.

  • Cell Harvesting: Remove treatment medium and wash cells twice with cold PBS. For RNA extraction, add appropriate volume of TRIzol Reagent directly to cells (1 mL per 10 cm² culture area) and incubate for 5 minutes at room temperature. Collect cell lysates and store at -80°C if not processing immediately [1] [2].

Quality Control Considerations: Prior to RNA-seq experiments, validate this compound activity in your specific system using established functional assays. For example, demonstrate expected biological effects such as inhibition of RABV replication in viral models [1], reduced inflammatory responses in PPRV infection models [2], or anti-proliferative effects in AML cells [4]. Perform cell viability assays (e.g., CCK-8) to ensure this compound concentrations used do not induce significant cytotoxicity that could confound transcriptomic analysis [1] [2].

RNA Sequencing Workflow

RNA Extraction and Quality Control

Total RNA Extraction Protocol:

  • Thaw TRIzol cell lysates on ice and transfer to appropriately sized tubes.
  • Add 0.2 mL chloroform per 1 mL TRIzol used. Cap tubes securely and shake vigorously for 15 seconds.
  • Incubate at room temperature for 2-3 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.
  • Transfer the colorless upper aqueous phase containing RNA to a new tube, being careful not to disturb the interphase or organic phase.
  • Precipitate RNA by adding 0.5 mL isopropyl alcohol per 1 mL TRIzol originally used. Mix and incubate at room temperature for 10 minutes.
  • Centrifuge at 12,000 × g for 10 minutes at 4°C. Remove supernatant.
  • Wash RNA pellet with 75% ethanol (1 mL per 1 mL TRIzol originally used). Vortex and centrifuge at 7,500 × g for 5 minutes at 4°C.
  • Air-dry RNA pellet for 5-10 minutes, then dissolve in RNase-free water.

RNA Quality Control Assessment: Comprehensive RNA quality control is essential for successful RNA-seq experiments. The following parameters should be assessed:

  • Purity: Measure absorbance ratios (A260/A280 and A260/A230) using a NanoDrop 2000 spectrophotometer (Thermo Scientific). Acceptable samples should have A260/A280 ratios between 1.8-2.1 and A260/A230 ratios greater than 2.0 [1] [2].
  • Integrity: Assess RNA integrity using an Agilent 2100 Bioanalyzer. High-quality RNA for sequencing should have RNA Integrity Number (RIN) values ≥ 8.0 [1] [2].
  • Quantity: Quantify RNA concentration using fluorometric methods such as Qubit RNA HS Assay for accurate measurement.

Table 2: RNA Quality Standards for RNA-seq Experiments

Parameter Minimum Standard Ideal Standard Assessment Method
RNA Quantity >100 ng total RNA >1 μg total RNA Qubit Fluorometer
RNA Purity (A260/280) 1.8-2.1 1.9-2.1 NanoDrop Spectrophotometer
RNA Integrity (RIN) ≥7.0 ≥8.5 Agilent Bioanalyzer
23S/16S Ratio ≥1.5 ≥2.0 Agilent Bioanalyzer
Library Preparation and Sequencing

Library Construction Protocol:

  • RNA Selection: Isolate mRNA from total RNA using poly-A selection methods (for eukaryotic samples) or rRNA depletion methods (for bacterial or degraded samples).
  • cDNA Synthesis: Fragment RNA and synthesize first-strand cDNA using random hexamer primers and reverse transcriptase. Follow with second-strand cDNA synthesis.
  • End Repair and A-tailing: Convert cDNA fragment ends to blunt ends, then add adenine nucleotides to 3' ends to facilitate adapter ligation.
  • Adapter Ligation: Ligate platform-specific adapters to cDNA fragments, including barcodes for sample multiplexing.
  • Library Amplification: Enrich adapter-ligated fragments using limited-cycle PCR amplification.
  • Library QC: Validate library quality using Agilent Bioanalyzer or TapeStation and quantify by qPCR or fluorometry.

Sequencing Parameters: Based on published this compound studies, the following sequencing parameters are recommended [1] [2]:

  • Platform: Illumina HiSeq X Ten or comparable high-throughput sequencer
  • Read Length: 150 bp paired-end reads
  • Read Depth: 25-40 million reads per sample minimum
  • Sequencing Mode: Paired-end sequencing provides better alignment and transcript assembly

Data Analysis and Interpretation

Bioinformatics Processing Pipeline

The bioinformatics workflow for this compound RNA-seq data involves multiple steps to transform raw sequencing data into biologically meaningful information. A standardized pipeline ensures reproducibility and accuracy in data interpretation.

Primary Data Analysis:

  • Quality Control: Assess raw read quality using FastQC (v0.11.9) to identify potential issues with sequencing quality, adapter contamination, or overrepresented sequences.
  • Read Trimming: Remove adapter sequences and low-quality bases using Trimmomatic (v0.39) or similar tools, with parameters tailored to your specific library preparation.
  • Alignment: Map quality-filtered reads to the appropriate reference genome using STAR aligner (v2.7.10a) or HISAT2 (v2.2.1), depending on organism.

Secondary Analysis: 4. Quantification: Generate counts of reads mapping to genomic features using featureCounts (v2.0.3) or similar quantification tools. 5. Differential Expression: Identify significantly differentially expressed genes using DESeq2 (v1.34.0) or edgeR, with adjusted p-value (padj) threshold of ≤0.05 and minimum log2 fold change of 0.5-1.0 [2].

Visualization of RNA-seq Data Analysis Pipeline:

pipeline Raw_Sequencing_Data Raw Sequencing Data (FastQ Files) Quality_Control Quality Control (FastQC) Raw_Sequencing_Data->Quality_Control Trimming Read Trimming (Trimmomatic) Quality_Control->Trimming Alignment Alignment (STAR/HISAT2) Trimming->Alignment Quantification Quantification (featureCounts) Alignment->Quantification Differential_Expression Differential Expression (DESeq2/edgeR) Quantification->Differential_Expression Functional_Analysis Functional Analysis (GO/KEGG) Differential_Expression->Functional_Analysis

Functional Enrichment Analysis

Pathway Analysis Protocol:

  • Gene Set Preparation: Compile lists of significantly upregulated and downregulated genes from differential expression analysis, using appropriate fold-change and significance thresholds.
  • Functional Annotation: Perform Gene Ontology (GO) enrichment analysis using clusterProfiler (v4.6.2) or similar tools to identify overrepresented biological processes, molecular functions, and cellular components.
  • Pathway Mapping: Conduct KEGG pathway enrichment analysis to identify signaling pathways significantly affected by this compound treatment [1].
  • Visualization: Generate publication-quality visualizations including dot plots, bar plots, and pathway maps to represent enrichment results.

Based on published this compound studies, researchers should pay particular attention to the following pathways which have been consistently modulated by Class IIa HDAC inhibition:

  • Autophagy pathways: LC3B, ATG5, and related autophagy genes [1]
  • Inflammatory response pathways: Chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokines (IL-6) [2]
  • Ribosomal protein genes: Multiple ribosomal proteins [4]
  • Angiogenesis-related pathways: VEGF and related signaling [3]
  • BMP-Smad signaling pathway: BMP2 and downstream targets [5]

Validation of RNA-seq Findings: Critical findings from RNA-seq analysis should be validated using orthogonal methods:

  • Quantitative RT-PCR: Select 5-10 key differentially expressed genes for confirmation by qRT-PCR using SYBR green-based detection [1] [2].
  • Western Blotting: Confirm protein-level changes for selected targets, such as LC3B for autophagy or ribosomal proteins [1] [4].
  • Functional Assays: Design experiments to test biological significance of key pathways identified (e.g., autophagy assays, proliferation assays, viral replication assays).

Case Studies and Applications

This compound in Viral Infection Models

RNA-seq analysis has revealed crucial insights into this compound's antiviral mechanisms. In a study investigating rabies virus (RABV) infection, this compound treatment significantly inhibited viral replication through modulation of host cell processes. The experimental approach involved treating HEK-293T cells with this compound (10-20 μM) or vehicle for 12 hours before infection with RABV-GFP virus, followed by RNA-seq analysis 24-48 hours post-infection [1].

The RNA-seq findings demonstrated that this compound:

  • Downregulated autophagy-related genes including LC3B and ATG5, disrupting a process that RABV exploits for replication
  • Suppressed immune-related pathways that contribute to viral pathogenesis
  • Altered expression of early-stage viral replication factors, inhibiting the viral life cycle at initial stages

Functional validation confirmed that this compound-mediated autophagy inhibition significantly reduced RABV replication, suggesting a potential therapeutic approach for rabies [1]. Similarly, in peste des petits ruminants virus (PPRV) infection models, this compound exhibited both antiviral and anti-inflammatory effects by suppressing pro-inflammatory chemokines and cytokines through Class IIa HDAC inhibition [2].

Visualization of this compound Antiviral Mechanism:

antiviral This compound This compound Treatment HDAC_Inhibition Class IIa HDAC Inhibition This compound->HDAC_Inhibition Autophagy_Effects Autophagy Gene Modulation (LC3B, ATG5) HDAC_Inhibition->Autophagy_Effects Inflammation_Effects Inflammatory Pathway Suppression (CCL2, CCL5, IL-6) HDAC_Inhibition->Inflammation_Effects Viral_Replication Viral Replication Inhibition Autophagy_Effects->Viral_Replication Inflammation_Effects->Viral_Replication Therapeutic_Effect Antiviral Therapeutic Effect Viral_Replication->Therapeutic_Effect

This compound in Cancer Research

In acute myeloid leukemia (AML) research, RNA-seq analysis has uncovered distinct mechanisms underlying this compound's anti-leukemic effects. A comprehensive study treating MOLM-13 AML cells with this compound revealed significant alterations in cancer-relevant pathways [4]. The experimental design included treatment with 10-15 μM this compound for 24-48 hours, followed by RNA-seq analysis which identified:

  • Downregulation of ribosomal proteins (RPs) that are frequently overexpressed in AML and associated with poor prognosis
  • Modulation of cell cycle regulators and apoptosis-related genes
  • Synergistic effects with venetoclax, a BCL-2 inhibitor used in AML treatment

These findings were validated through proteomic analysis confirming decreased ribosomal protein expression, functional assays demonstrating anti-proliferative effects, and combination studies showing enhanced apoptosis with venetoclax [4]. The RNA-seq data provided crucial insights into this compound's mechanism of action in AML, supporting its potential as a therapeutic agent, particularly in combination regimens.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

RNA Quality Issues:

  • Problem: Degraded RNA samples with low RIN values.
  • Solution: Always use RNase-free reagents and consumables; process samples quickly on ice; include RNase inhibitors during cell lysis; check cell viability before treatment as this compound or viral infection can affect cell health and RNA quality.

High Background in Differential Expression:

  • Problem: Excessive technical variation obscures biological signals.
  • Solution: Increase biological replicates; randomize sample processing; use batch correction algorithms; normalize using robust methods such as DESeq2's median of ratios.

Inconsistent this compound Effects:

  • Problem: Variable transcriptomic responses across experiments.
  • Solution: Verify this compound stock concentration and stability (store at -80°C in aliquots); ensure consistent DMSO concentration across treatments; confirm cell density and passage number consistency; validate HDAC inhibition using positive controls.
Optimization Recommendations

Based on published studies using this compound with RNA-seq, the following optimization strategies are recommended:

  • Dose Optimization: Perform pilot dose-response studies measuring established markers (e.g., specific HDAC targets or functional endpoints) to determine optimal this compound concentration for your specific model system [1] [2] [4].
  • Time-Course Designs: Include multiple time points in experimental designs to capture dynamic transcriptional responses to HDAC inhibition [1].
  • Multi-Omics Integration: Combine RNA-seq data with proteomic or epigenetic analyses to obtain comprehensive understanding of this compound mechanisms, as demonstrated in studies integrating transcriptomic and proteomic data [4].

Conclusion

RNA sequencing provides a powerful approach for investigating the multifaceted effects of the Class IIa HDAC inhibitor this compound across diverse biological contexts. The standardized protocols outlined in this document—from experimental design through data analysis—enable researchers to rigorously characterize transcriptomic changes associated with this compound treatment. The consistent findings across multiple studies, including modulation of autophagy, inflammatory responses, ribosomal function, and specific signaling pathways, highlight both the compound's therapeutic potential and the value of RNA-seq in elucidating its mechanisms of action. As research on selective HDAC inhibitors continues to evolve, these application notes and protocols provide a foundation for generating robust, reproducible transcriptomic data to advance our understanding of this compound biology and therapeutic applications.

References

Application Notes and Protocols: Measuring Tissue Kallikrein Expression in TMP269 Neuroprotection Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

TMP269 is a selective class IIA histone deacetylase (HDAC) inhibitor with demonstrated neuroprotective effects in cerebral ischemia/reperfusion injury models. This compound specifically targets HDAC isoforms 4, 5, 7, and 9 with IC50 values of 126 nM, 80 nM, 36 nM, and 9 nM, respectively [1]. The neuroprotective mechanism of this compound involves multiple pathways, including upregulation of histone acetylation, preservation of blood-brain barrier integrity, and modulation of key protein expressions such as tissue kallikrein [2] [1]. Tissue kallikrein, a serine protease expressed in various tissues, plays a significant role in cardiovascular regulation, inflammation, and tissue protection. Research has demonstrated that this compound upregulates tissue kallikrein expression after cerebral ischemia/reperfusion injury, contributing to its protective effects [2] [1]. This application note provides detailed methodologies for measuring tissue kallikrein expression in preclinical studies investigating this compound, enabling researchers to reliably assess this important biomarker in their neuroprotection research.

Experimental Design and Planning

Animal Model Considerations

The most established model for investigating this compound's neuroprotective effects is the rat middle cerebral artery occlusion (MCAO) model which induces cerebral ischemia/reperfusion injury. For optimal results, utilize adult male Sprague-Dawley rats (250-300 g) with appropriate sample sizes based on previous experimental designs [2] [1]. Proper randomization and blinding procedures should be implemented throughout the study to minimize bias. The model involves inserting a silicone-tipped nylon thread through the external carotid artery into the internal carotid artery to occlude the middle cerebral artery for 90 minutes, followed by reperfusion through thread withdrawal [1]. Animals should be maintained under standardized housing conditions with free access to food and water, and body temperature should be maintained at 37°C during surgical procedures using an electric blanket.

Dosing Protocol and Experimental Groups

For this compound administration, the compound should be prepared according to manufacturer specifications and administered intraperitoneally 0.5 hours before ischemia induction [2] [1]. Based on dose-response studies, the optimal concentration of this compound for neuroprotection is 4 mg/kg, though researchers may include a range of doses (1, 4, 10, and 16 mg/kg) for comprehensive investigation [2] [1]. Include the following experimental groups in your study design:

  • Sham group: Surgical procedure without artery occlusion
  • Ischemia/reperfusion (I/R) group: MCAO without treatment
  • This compound treatment groups: MCAO with various this compound doses

A representative experimental timeline is presented below:

timeline A Animal Acclimation (7 days) B This compound Administration (0.5 hr pre-ischemia) A->B C MCAO Surgery (90 min ischemia) B->C D Reperfusion (24 hr) C->D E Tissue Collection & Analysis D->E

Tissue Collection and Preparation

Euthanasia and Tissue Harvesting

At the designated endpoint (typically 24 hours post-reperfusion), deeply anesthetize animals using appropriate anesthetics (10% choral hydrate at 350 mg/kg has been used previously) [1]. For protein analysis, transcardially perfuse animals with ice-cold phosphate-buffered saline (PBS) to remove blood components from the cerebral vasculature. Rapidly dissect the ipsilateral cortical tissue surrounding the ischemic zone [1]. Immediately flash-freeze tissue samples in liquid nitrogen and store at -80°C until protein extraction. For immunohistochemical analysis, perfuse animals with 4% paraformaldehyde in PBS instead, followed by brain dissection and post-fixation in the same fixative for 24-48 hours at 4°C before processing for paraffin embedding [1].

Protein Extraction and Quantification

Homogenize frozen tissue samples in appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Centrifuge homogenates at 12,000 × g for 15 minutes at 4°C to remove insoluble material. Collect the supernatant and determine protein concentration using a standardized method such as BCA or Bradford assay. Adjust protein concentrations to ensure equal loading across samples for Western blot analysis. Aliquot processed samples and store at -80°C to prevent protein degradation.

Western Blot Protocol for Tissue Kallikrein

Gel Electrophoresis and Transfer

Utilize 12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins, loading 20-50 μg of total protein per lane alongside appropriate molecular weight markers [1]. Following electrophoresis, transfer proteins to polyvinylidene fluoride (PVDF) membranes using standard wet or semi-dry transfer systems. Confirm successful transfer and equal loading by staining membranes with Ponceau S or using housekeeping protein detection.

Antibody Incubation and Detection

Block membranes with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate membranes with primary antibody against tissue kallikrein (rabbit polyclonal anti-tissue kallikrein, Cat#131029; Abcam) at a 1:1000 dilution in primary antibody dilution buffer overnight at 4°C [1]. Include appropriate controls such as β-actin (1:1000 dilution, Cat#179467; Abcam) for normalization. The following day, wash membranes thoroughly with TBST (3 × 10 minutes) and incubate with appropriate secondary antibody (goat anti-rabbit IgG, 1:2000 dilution; Sigma) for 1 hour at room temperature [1]. After additional washing, detect signals using an enhanced chemiluminescence kit according to manufacturer's instructions and visualize using a Bio-Rad or similar imaging system [1].

Table 1: Antibody Specifications for Tissue Kallikrein Detection

Antibody Target Catalog Number Host Species Dilution Supplier
Tissue Kallikrein 131029 Rabbit 1:1000 Abcam
β-actin 179467 Rabbit 1:1000 Abcam
Secondary Antibody - Goat anti-rabbit 1:2000 Sigma

Immunohistochemistry Protocol

Tissue Sectioning and Pretreatment

Prepare paraffin-embedded brain tissues by cutting 4-5 μm thick sections using a microtome and mounting on charged slides. Deparaffinize sections by heating at 60°C for 30 minutes followed by xylene immersion (2 × 10 minutes). Rehydrate through a graded ethanol series (100%, 95%, 70%) to distilled water. Perform antigen retrieval using appropriate methods (heat-induced epitope retrieval with citrate buffer, pH 6.0, or enzymatic digestion) based on antibody specifications [1]. Quench endogenous peroxidase activity by incubating sections with 3% hydrogen peroxide in methanol for 10 minutes at room temperature [1].

Immunostaining and Visualization

Block nonspecific binding sites by incubating sections with normal serum (e.g., normal bovine serum) in PBS for 30 minutes at room temperature. Incubate sections with primary antibody against tissue kallikrein (same antibody as for Western blot: Cat#131029, Abcam; 1:1000 dilution) overnight at 4°C in a humidified chamber [1]. The following day, apply appropriate biotinylated secondary antibody for 30 minutes at room temperature, followed by incubation with streptavidin-horseradish peroxidase complex. Visualize immunoreactivity using 3,3'-diaminobenzidine (DAB) as chromogen, which produces a brown precipitate at the antigen site [1]. Counterstain with hematoxylin, dehydrate through graded ethanols and xylene, and mount with permanent mounting medium. Include negative controls by omitting the primary antibody to assess nonspecific staining.

Data Analysis and Interpretation

Quantification Methods

For Western blot analysis, quantify band intensities using image analysis software such as ImageJ. Normalize tissue kallikrein band intensities to β-actin or other appropriate housekeeping proteins to account for loading variations. Express results as fold-change relative to control groups (typically sham-operated animals). For immunohistochemical analysis, use systematic random sampling to count immunopositive cells in specific brain regions of interest (e.g., ischemic penumbra). Alternatively, perform densitometric analysis of stained sections using image analysis software. Employ appropriate statistical methods (one-way ANOVA with post-hoc tests for multiple comparisons) to determine significant differences between experimental groups.

Expected Results and Interpretation

In cerebral ischemia/reperfusion models, this compound treatment at the optimal dose (4 mg/kg) demonstrates significant upregulation of tissue kallikrein expression compared to untreated I/R controls [2] [1]. This increase in tissue kallikrein correlates with reduced infarct volume and improved blood-brain barrier integrity. The following table summarizes expected experimental outcomes:

Table 2: Expected Experimental Outcomes of this compound Treatment

Parameter Sham Group I/R Group This compound (4 mg/kg) Measurement Method
Tissue Kallikrein Protein Baseline level Decreased Significantly increased Western Blot
Infarct Volume Minimal Extensive Significantly reduced TTC Staining
Blood-Brain Barrier Integrity Intact Compromised Improved Evans Blue Extravasation
Histone Acetylation Baseline Decreased Increased Western Blot (H2A)

Technical Considerations and Troubleshooting

Optimization Parameters

When establishing these protocols, several parameters may require optimization for specific laboratory conditions. For Western blotting, antibody concentration and exposure time during detection should be optimized to ensure linear signal response. For immunohistochemistry, antigen retrieval methods and incubation times may need adjustment based on tissue fixation conditions. Always include appropriate positive and negative controls to validate staining specificity. When working with this compound, ensure proper preparation and storage of the compound according to manufacturer recommendations to maintain stability and activity.

Troubleshooting Common Issues
  • High background in Western blots: Increase blocking time, optimize antibody concentrations, or increase wash stringency
  • Weak or no signal in immunohistochemistry: Extend primary antibody incubation time, optimize antigen retrieval method, or check antibody specificity
  • Inconsistent results between experiments: Standardize tissue dissection regions, ensure consistent protein quantification methods, and verify animal model consistency using neurological scoring (e.g., Bederson's scale)
  • High variability in kallikrein expression: Ensure rapid processing of tissues after collection, maintain consistent perfusion parameters, and confirm complete inhibition of proteases during extraction

Conclusion

The protocols outlined in this application note provide comprehensive methodologies for measuring tissue kallikrein expression in this compound neuroprotection studies. The detailed Western blot and immunohistochemistry procedures have been validated in published research demonstrating this compound's ability to upregulate tissue kallikrein expression following cerebral ischemia/reperfusion injury [2] [1]. Proper implementation of these techniques enables researchers to reliably assess this important biomarker and contributes to understanding the molecular mechanisms underlying this compound's neuroprotective effects. These standardized protocols support reproducible research in HDAC inhibitor neuroprotection and facilitate further investigation into tissue kallikrein's role in cerebral ischemia.

References

Comprehensive Application Notes and Protocols for TMP269 in Tight Junction Protein Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269 and Its Mechanism of Action

This compound is a potent and selective class IIa histone deacetylase (HDAC) inhibitor that has emerged as a valuable research tool for investigating cellular barrier function and tight junction biology. This small molecule specifically targets HDAC isoforms 4, 5, 7, and 9 with nanomolar potency, exhibiting IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM, respectively [1] [2]. Unlike pan-HDAC inhibitors, this compound's selective mechanism of action enables more precise investigation of class IIa HDAC functions without confounding effects on other HDAC classes. This specificity is particularly valuable in tight junction research, where it helps elucidate the distinct roles of different HDAC isoforms in regulating barrier integrity without directly inhibiting class I HDACs or HDAC6, a class IIb HDAC known to regulate microtubule stability through α-tubulin deacetylation [3].

The compound functions by modulating the acetylation status of both histone and non-histone proteins, influencing gene expression patterns and signal transduction pathways that collectively impact endothelial and epithelial barrier properties. From a pharmacological perspective, this compound has demonstrated favorable characteristics for cellular and animal studies, including minimal impact on viability of human CD4+ T cells at concentrations up to 10 μM [1]. Its mechanism relevant to tight junction regulation involves upregulation of histone 2 acetylation, which promotes transcription of protective genes, and modulation of cytoskeletal dynamics through pathways involving Rho signaling and ArgBP2 expression [4] [3]. These molecular events collectively enhance the expression and proper localization of key tight junction proteins, including occludin, claudin-5, and ZO-1, thereby strengthening cellular barriers against various injurious stimuli.

This compound in Neuroprotection and Blood-Brain Barrier Integrity

Application Notes

The blood-brain barrier (BBB) represents a critical interface between the circulation and central nervous system, with its integrity predominantly maintained by specialized endothelial cells interconnected through complex tight junction proteins [5]. In ischemic stroke, BBB disruption occurs through pathological dismantling of these junctional complexes, leading to cerebral edema and neuronal damage. This compound has demonstrated significant neuroprotective properties in experimental stroke models, effectively preserving BBB integrity against ischemia/reperfusion injury [4]. The compound exerts these beneficial effects through multiple mechanisms, including upregulation of tissue kallikrein expression, enhancement of histone 2 acetylation, and attenuation of abnormal endothelial cell permeability changes. These molecular events collectively preserve the structural and functional integrity of the neurovascular unit, reducing infarct volume and improving neurological outcomes.

The neuroprotective efficacy of this compound follows a distinct dose-response relationship, with studies identifying 4 mg/kg as the optimal dosage in rodent stroke models [4]. At this concentration, this compound significantly counteracts the ischemia-induced downregulation of key tight junction proteins, including occludin, claudin-5, and ZO-1. The therapeutic time window for intervention appears favorable, with administration 30 minutes prior to ischemia induction providing robust protection. The compound's ability to modulate epigenetic mechanisms while simultaneously stabilizing junctional complexes positions it as a promising candidate for addressing the multifaceted pathology of ischemic stroke, particularly given the limited treatment options currently available for this condition.

Experimental Protocol

Table 1: In vivo protocol for this compound in cerebral ischemia/reperfusion injury

Parameter Specifications
Animal Model Male Sprague-Dawley rats (250-300 g) with middle cerebral artery occlusion (MCAO)
This compound Administration Intraperitoneal injection, 0.5 hours before ischemia induction
Dosage Groups Sham, I/R control, 1 mg/kg, 4 mg/kg, 10 mg/kg, 16 mg/kg this compound
Primary Endpoint Assessment 24 hours post-reperfusion
Key Outcome Measures Infarct volume (TTC staining), BBB permeability (Evans blue), tight junction protein expression (Western blot)
Functional Assessment Neurological scoring using Bederson's scale

The experimental workflow begins with animal model preparation, inducing cerebral ischemia via middle cerebral artery occlusion for 90 minutes followed by reperfusion. This compound is administered intraperitoneally at the designated doses 30 minutes prior to the ischemic insult. Following a 24-hour reperfusion period, assessment begins with neurological function evaluation using Bederson's scale, which grades deficits from 0 (no symptoms) to 3 (compulsory circling behavior). Animals are then euthanized for tissue collection, with ipsilateral cortical tissue surrounding the ischemic zone harvested for molecular analysis.

For infarct volume quantification, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which distinguishes viable tissue (red) from infarcted areas (white). Image analysis software then calculates percentage infarct volume. Blood-brain barrier integrity is assessed using Evans blue dye extraction method, where dye extravasation into brain tissue indicates compromised barrier function. For tight junction protein analysis, Western blotting is performed on cortical protein extracts using antibodies against occludin, claudin-5, and ZO-1, with band intensities quantified relative to loading controls. Additional immunohistochemical analyses provide spatial information about protein distribution and cellular localization within the neurovascular unit.

G Start Animal Model Preparation (MCAO in SD rats) A This compound Administration (IP, 0.5h pre-ischemia) Doses: 1,4,10,16 mg/kg Start->A B Ischemia Induction (90 min occlusion) A->B C Reperfusion (24 hours) B->C D Neurological Assessment (Bederson's scale) C->D E Tissue Collection D->E F Infarct Volume Analysis (TTC staining) E->F G BBB Permeability Assessment (Evans blue extraction) E->G H Molecular Analysis (Western blot, IHC) E->H I Data Integration & Statistical Analysis F->I G->I H->I

This compound in Endothelial Barrier Protection

Application Notes

Beyond the specialized BBB, this compound demonstrates significant protective effects on systemic endothelial barriers, particularly in the context of inflammatory injury. In models of acute lung injury (ALI) induced by lipopolysaccharide (LPS), this compound effectively attenuates endothelial barrier compromise by modulating cytoskeletal reorganization and contractile mechanisms [3]. The compound specifically reduces LPS-induced myosin light chain phosphorylation, a key step in stress fiber formation and endothelial cell contraction that leads to paracellular gap formation. This mechanism differs notably from HDAC6 inhibitors, which primarily affect microtubule stability, highlighting the pathway specificity of class IIa HDAC inhibition [3].

The barrier-protective effects of this compound extend to human lung microvascular endothelial cells (HLMVEC) in vitro and translate to improved vascular integrity and lung function in murine ALI models in vivo. At the molecular level, this compound regulates the expression of ArgBP2, an adapter protein that influences Rho signaling and cytoskeletal organization [3]. By decreasing ArgBP2 expression following LPS stimulation, this compound modulates Rho GTPase activity, resulting in diminished actomyosin contractility and enhanced endothelial barrier stability. This mechanism demonstrates how class IIa HDACs coordinate transcriptional and cytoskeletal responses to inflammatory stimuli, positioning this compound as a valuable tool for dissecting the molecular basis of endothelial barrier regulation in both pulmonary and systemic vascular beds.

Experimental Protocol

Table 2: In vitro protocol for endothelial barrier function assessment

Parameter Specifications
Cell Culture Human lung microvascular endothelial cells (HLMVEC), passages 3-8
Treatment Conditions Vehicle control, LPS (100 ng/mL), this compound (1-10 μM) + LPS
Treatment Timeline This compound pre-treatment 2h before LPS exposure, then co-incubation 16-24h
Barrier Function Assays Trans-endothelial electrical resistance (TEER), fluorescent dextran permeability
Molecular Analysis Western blotting (MLC phosphorylation, ArgBP2), immunofluorescence (actin staining)
Cytoskeletal Assessment Phalloidin staining for F-actin, tubulin immunostaining

For endothelial barrier function studies, HLMVECs are cultured on collagen-coated permeable supports until forming confluent monolayers. This compound is typically applied at concentrations ranging from 1-10 μM 2 hours prior to LPS challenge (100 ng/mL), with continued presence during LPS exposure. Barrier integrity is quantitatively assessed using trans-endothelial electrical resistance (TEER) measurements taken at regular intervals using an EVOM voltohmmeter, with higher resistance values indicating better barrier function. Complementary permeability assays employ fluorescently-labeled dextrans (typically 70 kDa) added to the apical compartment, with basolateral appearance measured over time using a fluorometer.

For mechanistic studies, cells are processed for Western blot analysis to examine phosphorylation status of myosin light chain and expression levels of ArgBP2, tight junction proteins, and HDAC targets. Immunofluorescence microscopy reveals cytoskeletal organization through phalloidin staining of F-actin and immunostaining of tubulin, allowing visualization of stress fiber formation and paracellular gap development. These analyses collectively provide comprehensive assessment of this compound's effects on endothelial barrier properties and the underlying molecular mechanisms.

This compound in Renal Protection and Tubular Function

Application Notes

In the context of renal pathophysiology, this compound has demonstrated significant protective effects in models of acute kidney injury (AKI) induced by both nephrotoxic and ischemic insults. Class IIa HDACs (HDAC4, 5, 7, and 9) are highly expressed in the kidneys following folic acid or ischemia/reperfusion-induced AKI in mice, and their inhibition with this compound improves renal function and reduces tubular cell injury and apoptosis [6]. The renoprotective mechanisms of this compound involve multifaceted effects on cell survival pathways, including suppression of pro-apoptotic signaling (caspase-3 cleavage, Bax expression, p53 phosphorylation) while simultaneously preserving expression of protective factors (E-cadherin, BMP7, Klotho, Bcl-2).

Notably, this compound promotes cellular autophagy in renal tubular cells, as evidenced by increased expression of autophagy-related proteins Atg7, beclin-1, and LC3II [6]. This enhanced autophagic flux likely contributes to cellular homeostasis during stress by removing damaged organelles and protein aggregates. Additionally, this compound stimulates renal tubular cell proliferation following injury, increasing the number of proliferating cell nuclear antigen-positive cells and expression of cyclin E. These effects correlate with inhibition of injury-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38, signaling pathways strongly associated with AKI pathogenesis. The ability to simultaneously modulate cell survival, autophagy, and proliferation pathways positions this compound as a valuable investigational tool for deciphering the complex molecular networks governing renal tubular integrity and repair mechanisms.

Experimental Protocol

Table 3: In vivo protocol for this compound in acute kidney injury models

Parameter Specifications
AKI Models Folic acid (200 mg/kg, IP) or bilateral renal pedicle clamping (35 min ischemia)
Animal Subjects C57/BL male mice, 8 weeks old, 20-25 g
This compound Treatment 50 mg/kg, IP, immediately after AKI induction, then every 24h for 48h
Renal Function Assessment Serum creatinine, blood urea nitrogen (BUN)
Histological Analysis H&E staining, tubular injury scoring, immunofluorescence
Mechanistic Endpoints Apoptosis (TUNEL, caspase-3), autophagy (LC3, beclin-1), proliferation (PCNA)

The renal protection protocol begins with induction of AKI using either folic acid injection or renal ischemia/reperfusion surgery in mice. This compound is administered intraperitoneally at 50 mg/kg immediately after the insult and repeated every 24 hours for 48 hours. Renal function is assessed by measuring serum creatinine and blood urea nitrogen (BUN) using commercial reagent kits according to manufacturer instructions. Histological evaluation involves kidney harvesting, fixation, paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining. Tubular injury is scored on a scale from 0 (normal) to 4 (severe damage) based on the percentage of affected tubules.

For mechanistic analyses, kidney sections are processed for immunofluorescence staining using antibodies against apoptosis markers (cleaved caspase-3), autophagy proteins (LC3, beclin-1), and proliferation markers (PCNA). Western blot analysis of kidney homogenates examines expression and phosphorylation of key signaling molecules in ERK and p38 pathways. TUNEL staining quantifies apoptotic cells in renal tissue. These multifaceted approaches comprehensively evaluate this compound's effects on tubular cell fate decisions and regenerative processes following acute injury.

G Injury AKI Induction (FA injection or I/R surgery) Treatment This compound Administration (50 mg/kg, IP, q24h x 3) Injury->Treatment Mech1 Anti-apoptotic Effects ↓ caspase-3, ↓ Bax ↓ p53 phosphorylation Treatment->Mech1 Mech2 Pro-survival Pathway Enhancement ↑ Bcl-2, ↑ E-cadherin ↑ BMP7, ↑ Klotho Treatment->Mech2 Mech3 Autophagy Induction ↑ Atg7, ↑ beclin-1 ↑ LC3II conversion Treatment->Mech3 Mech4 Proliferation Promotion ↑ PCNA+ cells ↑ cyclin E expression Treatment->Mech4 Mech5 Signaling Pathway Modulation ↓ ERK1/2 phosphorylation ↓ p38 phosphorylation Treatment->Mech5 Outcome Renal Protection Improved function Reduced tubular injury Mech1->Outcome Mech2->Outcome Mech3->Outcome Mech4->Outcome Mech5->Outcome

This compound in Antiviral Applications and Autophagy Modulation

Application Notes

Emerging research has revealed that this compound possesses significant antiviral properties against certain viruses, including rabies virus (RABV), through mechanisms involving modulation of autophagic processes [7]. This represents a novel application beyond the compound's established roles in barrier protection. This compound treatment significantly inhibits RABV replication in a dose-dependent manner at concentrations that show minimal cytotoxicity, reducing both viral titers and protein levels during the early stages of the viral life cycle [7]. RNA sequencing analyses indicate that this compound downregulates autophagy-related genes following RABV infection, suggesting that its antiviral effects operate through suppression of the autophagic machinery that many viruses hijack for their replication.

The relationship between this compound and autophagy regulation appears complex and context-dependent. While this compound inhibits autophagy to suppress viral replication in RABV-infected cells [7], it enhances autophagic activity in renal tubular cells following acute kidney injury [6]. This apparent paradox highlights the tissue- and stimulus-specific nature of HDAC-mediated regulation of autophagy and underscores the importance of cellular context in determining this compound's biological effects. In the case of RABV infection, autophagy enhances viral replication, and this compound-mediated inhibition of this process creates an unfavorable cellular environment for the pathogen. These findings position this compound as a valuable tool for dissecting the intricate connections between epigenetic regulation, autophagy, and host-pathogen interactions.

Experimental Protocol

Table 4: In vitro protocol for antiviral activity assessment

Parameter Specifications
Cell Line HEK-293T cells or other relevant cell types
Virus Strain RABV-GFP (or other viruses of interest)
This compound Treatment 1-20 μM, added at time of infection or specified timepoints
Cytotoxicity Assessment CCK-8 assay, MTT assay
Viral Replication Assays TCID50 assay for viral titer, Western blot for viral proteins
Autophagy Analysis Western blot (LC3, ATG5), immunofluorescence, RNA-seq

For antiviral assessment, HEK-293T cells are cultured in standard conditions and infected with RABV-GFP at appropriate multiplicity of infection (MOI) while simultaneously treating with this compound at concentrations ranging from 1-20 μM. Cytotoxicity is determined using CCK-8 or MTT assays according to manufacturer protocols, with absorbance measurements indicating metabolic activity and cell viability. Viral replication is quantified through TCID50 assays on Vero-E6 cells, where serial dilutions of conditioned media from treated cells are applied to monolayers and viral cytopathic effect is assessed after 72 hours.

Autophagy analysis involves Western blotting for key autophagy markers including LC3 conversion (LC3-I to LC3-II) and ATG5 expression. Immunofluorescence microscopy visualizes LC3 puncta formation as an indicator of autophagosome accumulation. For comprehensive pathway analysis, RNA sequencing reveals transcriptomic changes in autophagy-related genes and other cellular pathways in response to this compound treatment during viral infection. These approaches collectively elucidate the molecular mechanisms through which this compound modulates autophagic processes and cellular responses to viral pathogens.

Practical Experimental Considerations

Formulation and Dosing Guidelines

Table 5: this compound formulation and dosing summary across experimental models

Application Recommended Concentration Administration Route Vehicle Composition
In vitro cellular studies 1-20 μM Culture media addition DMSO (final concentration ≤0.1%)
Stroke models (rat) 4 mg/kg (optimal dose) Intraperitoneal 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O
Acute kidney injury (mouse) 50 mg/kg Intraperitoneal DMSO diluted in appropriate vehicle
Antiviral studies Concentration-dependent without significant cytotoxicity Culture media addition DMSO (final concentration ≤0.1%)
Anti-angiogenesis (mouse) 15 mg/kg every other day Subcutaneous Compatible with in vivo formulation

This compound stock solutions are typically prepared in DMSO at 100 mg/mL (194.35 mM) and stored at -20°C to -80°C, with protection from moisture due to the compound's hygroscopic nature [1]. For in vitro studies, working concentrations are prepared by diluting the stock solution in culture media, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. For in vivo administration, this compound can be formulated as a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O, achieving concentrations up to 5 mg/mL (9.72 mM) [1]. Alternatively, for oral administration or when the compound has limited solubility in the above formulation, homogeneous suspensions can be prepared using carboxymethyl cellulose (CMC-Na) at concentrations ≥5 mg/mL.

The optimal dosage of this compound varies significantly depending on the experimental model and intended outcome. In cerebral ischemia/reperfusion injury, a clear dose-response relationship has been established with 4 mg/kg emerging as the optimal neuroprotective dose [4], while in acute kidney injury models, 50 mg/kg demonstrated efficacy when administered immediately after insult and repeated every 24 hours [6]. For subcutaneous administration in anti-angiogenesis studies, 15 mg/kg every other day for 10 days showed significant effects [2]. These differences highlight the importance of context-specific dosing and the value of preliminary dose-ranging studies when applying this compound to novel experimental systems.

Analytical Methods for Tight Junction Assessment

Comprehensive assessment of tight junction integrity requires multidisciplinary approaches spanning molecular, functional, and morphological analyses. Western blotting remains a fundamental technique for quantifying tight junction protein expression, with key targets including occludin, claudin-5, claudin-3, ZO-1, and ZO-2 [4] [5]. Protein extracts from endothelial or epithelial cells are separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies followed by appropriate secondary antibodies with detection via chemiluminescence. Band intensities are quantified using image analysis software such as ImageJ and normalized to loading controls (β-actin, GAPDH, or α-tubulin).

Immunofluorescence microscopy provides critical spatial information about tight junction protein localization and organization. Cells grown on coverslips or tissues sections are fixed, permeabilized, blocked, and incubated with primary antibodies against tight junction components, followed by fluorophore-conjugated secondary antibodies. Confocal microscopy reveals the characteristic "chicken wire" staining pattern of intact tight junctions and can identify aberrant cytoplasmic localization or discontinuity that indicates junctional disruption [3]. This approach can be combined with phalloidin staining to visualize actin cytoskeleton organization and its relationship to junctional complexes.

Functional assessments of barrier integrity include trans-endothelial electrical resistance (TEER) measurements using voltohmmeters and permeability assays using tracer molecules [8]. TEER provides a real-time, non-destructive readout of barrier function, with increasing values indicating tighter barriers. Permeability assays employ molecular tracers such as Evans blue dye or fluorescent dextrans of varying sizes, with flux across the cellular monolayer quantified over time. For in vivo assessment of blood-brain barrier integrity, Evans blue dye extraction method is widely used, where dye extravasation into brain tissue indicates compromised barrier function [4]. These functional measurements correlate tight junction molecular expression with physiological barrier performance, providing a comprehensive assessment of this compound's effects on cellular barrier properties.

Conclusion

This compound represents a valuable selective tool for investigating class IIa HDAC functions in tight junction biology and cellular barrier regulation across diverse physiological and pathological contexts. Its applications span neuroprotection, endothelial barrier enhancement, renal protection, and antiviral effects, each with distinct mechanistic profiles and experimental considerations. The compound's well-characterized selectivity, coupled with established protocols for in vitro and in vivo applications, makes it particularly useful for researchers dissecting the specific contributions of class IIa HDACs to barrier pathologies. As research advances, this compound continues to illuminate the complex epigenetic regulation of cellular junctions and holds promise for developing novel therapeutic strategies for conditions characterized by barrier dysfunction.

References

Experimental Protocol: Oxygen-Glucose Deprivation and Reoxygenation (OGD/R)

Author: Smolecule Technical Support Team. Date: February 2026

The OGD/R procedure is a standard in vitro model for simulating ischemia-reperfusion injury. The following protocol can be adapted for various cell types, including neuronal cultures.

1. Primary Cell Culture Preparation

  • Cells: Prepare rat primary hippocampal neuron-glia co-cultures (NGCs) from embryonic Day 18 Sprague-Dawley rats [1]. Culture cells in neurobasal medium supplemented with B27, glutamine, and glucose on coated plates or slides [1].
  • Culture Maintenance: Maintain cultures for 14 days in vitro before experimentation, with medium changes every 2-3 days [1].

2. Oxygen-Glucose Deprivation (OGD) Phase

  • Preparation: Wash cells four times with a glucose-free solution like mannitol-Earles's Balanced Salt Solution (mannitol-EBSS) to remove all glucose [1].
  • Deprivation: Incubate cells in the glucose-free solution within an airtight chamber. Create an anoxic atmosphere (0.5% O₂, 5% CO₂, balance N₂) using a system like Anaeropack [1] or a tri-gas incubator [2].
  • Duration: The OGD duration varies by cell type and desired injury level. For hippocampal NGCs, 120 minutes is effective [1], while other models may use shorter periods.

3. Reoxygenation (R) Phase

  • Reperfusion: Replace the OGD solution with a complete, glucose-containing culture medium [2] [3].
  • Reoxygenation: Return cells to a standard normoxic incubator (37°C, 5% CO₂, 21% O₂).
  • Duration: The reoxygenation period can range from a few hours to 24-48 hours, depending on the endpoints being measured [3].

Proposed Application of TMP269 in OGD/R Studies

This compound can be integrated into the OGD/R protocol to investigate its neuroprotective potential. The diagram below illustrates this experimental workflow.

G Start Culture Neuronal Cells A Pre-treatment with This compound (e.g., 0.5-1 mg/kg equivalent) Start->A Stable culture period B Oxygen-Glucose Deprivation (OGD) A->B Administer before OGD C Reoxygenation (R) B->C Ischemic insult period D Assessment of Neuroprotection C->D Recovery period

This compound Dosing and Mechanistic Insights

While direct OGD/R data is unavailable, evidence from related models provides strong guidance for dosing and mechanistic studies.

1. Dosing and Administration

  • In vitro: this compound has shown efficacy in protecting SH-SY5Y cells and rat ventral mesencephalic dopaminergic neurons from 6-hydroxydopamine (6-OHDA)-induced neurite injury [4].
  • In vivo: Continuous peripheral infusion of 0.5 mg/kg of this compound for 7 days via a mini-osmotic pump was effective in reducing forelimb impairments and protecting dopaminergic neurons in a 6-OHDA-induced Parkinson's disease model [4]. This dosing regimen is a relevant starting point for in vivo ischemia studies.

2. Key Signaling Pathways to Investigate Research in Parkinson's models indicates that this compound's neuroprotective effects are linked to specific pathways that are also highly relevant to ischemia-reperfusion injury [4].

G This compound This compound Treatment HDAC Inhibition of Class IIa HDACs This compound->HDAC BMP2 Upregulation of BMP2 HDAC->BMP2 Promotes Micro Reduced Microglial Activation HDAC->Micro Inhibits pSmad Activation of BMP-Smad Signaling (pSmad1/5) BMP2->pSmad Activates Neuro Neuroprotective Effects pSmad->Neuro Leads to

Assessment of OGD/R Injury and Treatment Efficacy

The table below summarizes key methods for quantifying OGD/R-induced injury and evaluating the therapeutic effects of this compound or other compounds.

Assessment Method Measured Parameter Functional Significance Example Protocol
Cell Viability Assay (MTT, CCK-8) Metabolic activity of living cells General indicator of cell health and survival [3] [1] Incubate cells with MTT/CCK-8 reagent for 2h, measure absorbance at 570/450 nm [3] [1].
Lactate Dehydrogenase (LDH) Release Cytosolic enzyme released upon membrane damage Quantitative marker of oncotic/necrotic cell death [3] [5] Collect cell culture medium, measure LDH activity using a kit; compare to total LDH [5].
TUNEL Staining DNA fragmentation Labeling of apoptotic cells [3] Fix cells, stain with TUNEL reagents, and counterstain nuclei with DAPI; calculate TUNEL-positive ratio [3].
Western Blotting Protein expression and cleavage Analysis of key pathway proteins and apoptosis markers [4] [3] Detect proteins like cleaved caspase-3, PARP, pSmad1/5, BMP2, Ac-H3, HDAC4/5 [4] [3].
Immunocytochemistry Protein localization and cell morphology Visualize cytoskeleton integrity and cell-specific markers [1] [6] Stain for MAP2 (neurons), GFAP (astrocytes), Iba-1 (microglia); analyze using fluorescence microscopy [1] [6].
Trans-Endothelial Electrical Resistance (TEER) Electrical resistance across a cell monolayer Measures integrity of the Blood-Brain Barrier (BBB); higher TEER = tighter barrier [7] Use an EVOM volt-ohm meter with a "chopstick" electrode; measure daily [7].

Key Considerations for Experimental Design

  • Model Limitations: Be aware that in vitro OGD models may not fully recapitulate the complexity of in vivo ischemia-reperfusion injury, including the interplay between different cell types [5].
  • This compound Specificity: As a class IIa HDAC inhibitor, this compound offers target specificity but may have effects beyond the pathways discussed here. Include appropriate controls to confirm that observed effects are mechanism-specific [4].
  • Time Course Studies: The dynamics of signaling pathways like BMP-Smad can be complex. Perform time-course experiments to optimally time your endpoint assessments after reoxygenation [4].

I hope these detailed application notes provide a solid foundation for your research on this compound in OGD/R models. Should you require further clarification on specific methodologies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: TMP269 in Middle Cerebral Artery Occlusion (MCAO) Models for Ischemic Stroke Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP269 and HDAC Inhibition in Cerebral Ischemia

This compound is a novel, potent, and selective inhibitor of class IIa histone deacetylases (HDACs) that has demonstrated significant neuroprotective properties in experimental models of cerebral ischemia. Histone deacetylases play crucial roles in epigenetic regulation by removing acetyl groups from histone proteins, thereby influencing gene expression patterns. Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) are particularly relevant in neurological disorders, making them attractive therapeutic targets. This compound exhibits selective inhibition against HDAC subtypes with IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively, while showing minimal activity against class I HDACs (HDAC1 IC50 > 100 μM) [1]. This selectivity profile reduces the risk of off-target effects compared to broad-spectrum HDAC inhibitors.

The middle cerebral artery occlusion (MCAO) model is widely considered the "gold standard" in surgical ischemic stroke research due to its close simulation of human ischemic stroke pathophysiology [2]. MCAO techniques involve transient or permanent occlusion of the middle cerebral artery, which supplies critical brain regions often affected in clinical stroke cases. The translational relevance of this model makes it particularly valuable for evaluating potential neuroprotective agents like this compound. By understanding the precise applications and methodologies for this compound in MCAO models, researchers can optimize experimental designs to better investigate ischemic stroke mechanisms and potential therapeutic interventions.

MCAO Model Overview and Technical Considerations

The MCAO model exists in several variations, each with distinct advantages and limitations. The two primary approaches are the Koizumi method [3], which involves inserting an occluding suture through the common carotid artery (CCA), and the Longa method [4], which utilizes the external carotid artery (ECA) for suture insertion. A modified MCAO technique has been developed to address limitations of both traditional methods by repairing the CCA insertion site after suture withdrawal, thereby preserving carotid blood flow and improving reperfusion quality [5]. This modified approach reduces complications such as ECA territory ischemia while maintaining reproducible infarct volumes.

Key technical considerations for successful MCAO implementation include proper filament size selection (typically silicone-coated monofilaments with diameter 0.21-0.23 mm for mice and 0.28-0.30 mm for rats), precise insertion depth (approximately 10 mm in mice and 18-20 mm in rats from carotid bifurcation), and accurate occlusion duration monitoring [4]. Occlusion times typically range from 30-90 minutes for transient ischemia models, with longer durations producing more extensive infarcts. Physiological monitoring during procedures is essential, including maintenance of body temperature at 37±0.5°C using heating pads, assessment of cerebral blood flow reduction using laser speckle contrast imaging (LSCI), and neurological scoring post-recovery to confirm successful ischemia induction [5].

Table: Comparison of MCAO Techniques

Technique Occlusion Site Reperfusion Method Advantages Limitations
Koizumi Method Common Carotid Artery (CCA) Collateral flow via circle of Willis No ECA ligation; technically simpler Limited reperfusion quality; CCA permanently ligated
Longa Method External Carotid Artery (ECA) Direct flow through ICA after suture removal Excellent reperfusion; CCA preserved ECA permanently ligated; more surgical dissection
Modified Method Common Carotid Artery (CCA) Direct flow after CCA repair Preserves both CCA and ECA; optimal reperfusion Technically challenging; requires microsurgical skills

This compound Neuroprotective Efficacy and Optimal Dosing

Comprehensive studies have demonstrated that this compound provides significant neuroprotection in rodent MCAO models through multiple mechanisms. Research using Sprague-Dawley rats subjected to cerebral ischemia/reperfusion injury revealed that this compound administered intraperitoneally at different doses (1, 4, 10, and 16 mg/kg) 0.5 hours before ischemia induction significantly reduced infarct volumes compared to untreated ischemic controls [6]. The most pronounced protective effect was observed at the 4 mg/kg dose, which produced the greatest reduction in infarct size as measured by TTC staining [6] [7]. This dose-response relationship is critical for designing effective experimental protocols, as both lower and higher doses showed comparatively reduced efficacy.

Beyond infarct reduction, this compound treatment has demonstrated significant benefits in blood-brain barrier (BBB) preservation. Western blot analysis and Evans blue staining revealed that this compound counteracted the abnormal endothelial cell permeability changes caused by cerebral ischemia/reperfusion [6]. Specifically, this compound treatment increased expression of tight-junction proteins ZO-1, Occludin, and Claudin-5 compared to the I/R group (p < 0.01) [1]. This BBB protective effect correlated with upregulated tissue kallikrein expression, suggesting a potential mechanism for the observed neuroprotection [6] [7]. Additionally, this compound treatment significantly increased histone H2A acetylation levels in the ischemic cortex, confirming effective target engagement of class IIa HDACs [6].

Table: this compound Dosing Regimen and Key Neuroprotective Outcomes in MCAO Models

Parameter Optimal Value Administration Key Effects Assessment Methods
Dose 4 mg/kg Intraperitoneal, 0.5 hours pre-ischemia Maximal infarct reduction TTC staining, neurological scores
HDAC Target Engagement Increased H2A acetylation - Epigenetic modulation Western blot, immunohistochemistry
BBB Protection Increased tight junction proteins - Reduced Evans blue extravasation Western blot, Evans blue staining, immunohistochemistry
Alternative Dosing 10 mg/kg (mice) Intraperitoneal Reduced infarct volume, improved neurological scores TTC staining, modified neurological severity scores

Experimental Protocols

MCAO Surgical Procedure

The transient intraluminal MCAO model provides a reproducible method for inducing ischemic stroke in rodents. Begin by anesthetizing male Sprague-Dawley rats (250-300 g) using Zoletil 50 (50 mg/kg, IM) and Xylazine Hydrochloride (40 mg/kg, IP) or isoflurane (4% induction, 1.5-2% maintenance in oxygen) [5]. Maintain body temperature at 37±0.5°C using a heating pad with rectal probe throughout the procedure. Apply veterinary ophthalmic ointment to prevent corneal drying. After shaving and disinfecting the neck region, make a 2 cm midline incision and carefully separate the sternocleidomastoid and cervical muscles to expose the carotid sheath. Identify the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA) while avoiding damage to the vagus nerve [5].

Place loose 3-0 silk sutures around the ECA and CCA, then apply a microvascular clip to the CCA approximately 0.5 cm from the bifurcation. Make a small puncture in the CCA using a needle and insert a silicone-coated monofilament suture (diameter 0.28-0.30 mm for rats). Advance the suture approximately 18-20 mm from the bifurcation until mild resistance is felt, indicating occlusion of the MCA origin [5]. Secure the suture in place, note the ischemia start time, and confirm reduction in cerebral blood flow using laser speckle contrast imaging. After 90 minutes of occlusion, re-anesthetize the animal, withdraw the suture to allow reperfusion, and repair the CCA incision using 6-0 suture to restore normal carotid flow [5]. Close the neck incision in layers and administer analgesics and antibiotics postoperatively.

This compound Administration and Outcome Assessment

For This compound treatment, prepare a fresh solution in appropriate vehicle (typically 1-5% DMSO in saline) and administer via intraperitoneal injection at the desired dose (4 mg/kg optimal for rats) 30 minutes before MCAO induction [6]. Include vehicle-treated MCAO controls and sham-operated animals in the experimental design. Following surgery, monitor animals closely during recovery and provide soft food and hydration support.

At 24 hours post-reperfusion (or other selected endpoints), assess neurological function using standardized scoring systems such as the modified Neurological Severity Score (mNSS) or Bederson's scale [6] [5]. The mNSS evaluates motor, sensory, reflex, and balance deficits on a scale of 0-18 (normal to maximal deficit), while Bederson's scale focuses on forelimb flexion and circling behavior. For infarct volume quantification, euthanize animals under deep anesthesia, remove brains, and section into 2 mm coronal slices. Incubate sections in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes, then fix in 4% paraformaldehyde [6]. Viable tissue stains red while infarcted areas remain pale. Calculate infarct volume using image analysis software, with correction for edema using the formula: Corrected Infarct Area = Left Hemisphere Area - (Right Hemisphere Area - Measured Infarct Area).

Therapeutic Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects through multiple interconnected mechanisms targeting both neuronal survival and vascular integrity. The primary mechanism involves epigenetic modulation through selective inhibition of class IIa HDACs, leading to increased histone acetylation and altered gene expression patterns [6]. Specifically, this compound treatment significantly increases histone H2A acetylation levels in the ischemic cortex, creating a more permissive chromatin state for transcription of protective genes [6] [7]. This epigenetic regulation subsequently influences several downstream pathways that contribute to neuroprotection.

A key mechanism involves upregulation of tissue kallikrein, a serine protease with demonstrated protective effects in cerebral ischemia [6] [7]. Tissue kallikrein expression was significantly increased in this compound-treated groups compared to I/R controls (p < 0.01), as confirmed by both western blot analysis and immunohistochemistry [6]. Additionally, this compound provides robust blood-brain barrier preservation by maintaining the expression of tight junction proteins including ZO-1, Occludin, and Claudin-5 [6] [1]. This effect was demonstrated through reduced Evans blue extravasation in this compound-treated animals, indicating attenuated BBB permeability following ischemic insult [6]. The coordinate action of these mechanisms—epigenetic regulation, tissue kallikrein induction, and BBB protection—contributes to the overall neuroprotective efficacy of this compound in cerebral ischemia/reperfusion injury.

G cluster_0 Epigenetic Mechanism cluster_1 Protective Pathways This compound This compound HDAC_inhibition Class IIa HDAC Inhibition This compound->HDAC_inhibition Selective Inhibition H2A_acetylation Increased Histone H2A Acetylation HDAC_inhibition->H2A_acetylation Epigenetic Modification HDAC_inhibition->H2A_acetylation Tissue_kallikrein Tissue Kallikrein Upregulation H2A_acetylation->Tissue_kallikrein Gene Expression Tight_junction Increased Tight Junction Proteins (ZO-1, Occludin, Claudin-5) H2A_acetylation->Tight_junction Gene Expression BBB_protection Blood-Brain Barrier Protection Tissue_kallikrein->BBB_protection Enhanced Integrity Neuroprotection Neuroprotection Tissue_kallikrein->Neuroprotection Direct Protective Effects BBB_protection->Neuroprotection Reduced Edema Tight_junction->BBB_protection Structural Support Reduced_infarct Reduced Infarct Volume Neuroprotection->Reduced_infarct Outcome

Visualization 1: this compound neuroprotective mechanisms in cerebral ischemia. The diagram illustrates how this compound-mediated HDAC inhibition activates epigenetic and transcriptional pathways leading to neuroprotection.

Research Applications and Protocol Variations

The experimental applications of this compound extend beyond standard neuroprotection studies in MCAO models. Recent research has explored its potential in combination therapies, particularly with agents targeting complementary pathways such as oxidative stress, inflammation, and apoptosis [1]. Additionally, this compound has demonstrated efficacy in other neurological disease models, including Parkinson's disease where it promoted BMP-Smad signaling and provided neuroprotection in 6-hydroxydopamine models [8]. This suggests broader applications for class IIa HDAC inhibition in neurodegenerative conditions beyond cerebral ischemia.

Protocol adaptations may be necessary for specific research objectives. For longer-term studies assessing functional recovery, this compound administration can be extended to multiple doses over several days post-ischemia. In such cases, monitor animals closely for weight loss and provide nutritional support as needed. For mechanistic studies, additional endpoints such as western blot analysis of acetylated histone levels, immunohistochemical assessment of cell death markers (e.g., TUNEL staining), and quantification of inflammatory mediators provide deeper insights into this compound's actions. When studying vascular protection specifically, perfusion with Evans blue dye or other tracers followed by fluorescence microscopy allows detailed assessment of blood-brain barrier integrity at the microvascular level [6].

Table: Additional Experimental Applications of this compound in Neurological Research

Application Model System Key Parameters Outcome Measures References
Parkinson's Disease 6-hydroxydopamine model BMP-Smad signaling Tyrosine hydroxylase-positive neurons, behavioral tests [8]
Antiviral Effects Rabies virus (RABV) infection Autophagy pathway modulation Viral titers (TCID50), LC3B conversion, ATG5 expression [9]
Cancer Research Multiple myeloma, breast cancer ER stress, microRNA regulation Cell viability, apoptosis markers, invasion assays [1]

G cluster_0 Surgical Phase cluster_1 Assessment Phase PreOp Pre-operative Preparation Anesthesia Anesthesia Induction & Monitoring PreOp->Anesthesia Animal Preparation Surgery MCAO Surgery Anesthesia->Surgery Sterile Technique Anesthesia->Surgery TMP269_admin This compound Administration (30 min pre-ischemia) Surgery->TMP269_admin Dose: 4 mg/kg (i.p.) Occlusion Ischemia Period (90 min) Surgery->Occlusion TMP269_admin->Occlusion 30 min pre-ischemia Reperfusion Reperfusion (Suture Removal) Occlusion->Reperfusion 90 min duration Occlusion->Reperfusion Recovery Post-operative Recovery Reperfusion->Recovery Analgesia Support Assessment Outcome Assessment Recovery->Assessment 24h-72h post-op Recovery->Assessment

Visualization 2: Experimental workflow for this compound evaluation in MCAO model. The diagram outlines the sequential steps from animal preparation to outcome assessment in this compound neuroprotection studies.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for ischemic stroke, demonstrating robust neuroprotective efficacy in preclinical MCAO models through multiple complementary mechanisms. The optimal dosing regimen of 4 mg/kg administered intraperitoneally 30 minutes before ischemia induction provides significant reduction in infarct volume, preservation of blood-brain barrier integrity, and improved functional outcomes. The selective inhibition profile of this compound for class IIa HDACs offers potential advantages over pan-HDAC inhibitors in terms of reduced side effects and more targeted epigenetic modulation.

Future research directions should focus on translational development of this compound, including investigation of therapeutic windows beyond pre-treatment paradigms, combination strategies with recanalization approaches, and potential applications in comorbid conditions. Additionally, further elucidation of the precise molecular pathways connecting HDAC inhibition to tissue kallikrein upregulation and BBB protection would enhance our understanding of epigenetic regulation in stroke pathophysiology. The consistent neuroprotective effects observed across multiple studies position this compound as both a valuable research tool for investigating cerebral ischemia mechanisms and a promising candidate for future therapeutic development.

References

TMP269 Anti-Angiogenic Application Note

Author: Smolecule Technical Support Team. Date: February 2026

This note provides a detailed protocol for assessing the anti-angiogenic effects of TMP269 using an optimized 3D human cell culture model, which better mimics the in vivo tissue microenvironment compared to conventional 2D models [1].

Mechanism of Action

This compound selectively inhibits Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9). In endothelial cells (ECs), this inhibition leads to [1]:

  • Downregulation of angiogenesis-related proteins.
  • Upregulation of pro-inflammatory signaling pathways.
  • Subsequent suppression of endothelial cell sprouting, a critical step in new blood vessel formation.
Materials and Reagents
Item Specification
Cell Line Telomerase-immortalized Human Aortic Endothelial Cells (TeloHAECs)
Compound This compound (e.g., Selleck Chemicals)
Solvent Dimethyl Sulfoxide (DMSO)
Fibrinogen 5 mg/mL final concentration in gel
VEGF-A 10 ng/mL (positive control stimulus)
Assay Medium Endothelial basal medium supplemented as required
Detailed Experimental Protocol

1. 3D Fibrin Bead Assay Setup * Embedding Cells: Mix TeloHAECs with cytodex beads and embed them within a fibrin gel. The gel is polymerized using thrombin. * Critical Parameter: For TeloHAECs, a fibrinogen concentration of 5 mg/mL is optimal. Lower concentrations lead to excessive proliferation, while higher concentrations (e.g., 7 mg/mL) can inhibit sprouting even with VEGF-A stimulation [1]. * Culture Conditions: Maintain the assay under both normoxic (21% O₂) and hypoxic (e.g., 1-2% O₂) conditions to model different physiological states [1].

2. Compound Treatment * Preparation: Prepare a stock solution of this compound in DMSO and dilute it in the assay medium to the final working concentration. * Treatment: Add this compound-containing medium to the fibrin bead cultures. Include controls: untreated wells and DMSO vehicle control (which may cause a slight decrease in sprouting). * Dosage: A concentration of 2.5 µM this compound has been shown to exhibit significant anti-angiogenic effects in this assay after 5 days of treatment [1]. * Duration: Treat the cultures for 5 days, refreshing the medium and compound every 48 hours.

3. Data Collection and Imaging * Fixation: After 5 days, fix the samples with paraformaldehyde. * Staining: Immunostain the endothelial sprouts for markers like CD31 (PECAM-1) for visualization and use DAPI for nuclei counting. * Imaging: Acquire high-resolution z-stack images using a confocal microscope.

4. Quantitative Image Analysis Use automated image analysis tools (e.g., SproutAngio tool [1]) to quantify key morphological parameters of the endothelial sprouts. The expected effect of this compound is a significant reduction in these metrics compared to the control group.

The table below summarizes the key parameters to quantify and the expected outcome with this compound treatment [1]:

Quantitative Parameter Expected Effect of this compound
Sprout Length Significant Decrease
Number of Sprout Nuclei Significant Decrease
Sprout Volume Significant Decrease
Sprout Number No Significant Change

Experimental Workflow and Signaling Pathway

The following diagrams outline the experimental workflow and the proposed mechanism by which this compound exerts its anti-angiogenic effects.

G cluster_workflow This compound Anti-Angiogenesis Assay Workflow A 1. Prepare Fibrin Gel (5 mg/mL) B 2. Embed TeloHAEC-Beads A->B C 3. Add Medium with: - VEGF-A (10 ng/mL) - this compound (2.5 µM) or DMSO B->C D 4. Culture for 5 Days (Normoxia/Hypoxia) C->D E 5. Fix and Stain Sprouts D->E F 6. Confocal Imaging E->F G 7. Quantitative Analysis (SproutAngio Tool) F->G

G This compound This compound HDACs Inhibits Class IIa HDACs (HDAC4/5/7/9) This compound->HDACs Down Downregulation of Angiogenic Proteins HDACs->Down Up Upregulation of Pro-Inflammatory Signals HDACs->Up AntiAngio Anti-Angiogenic Effect Down->AntiAngio Up->AntiAngio

Key Considerations for Researchers

  • Model Advantages: The TeloHAEC-based 3D fibrin bead assay offers reduced donor-to-donor variability and longer lifespan compared to primary HUVECs, making it more suitable for screening [1].
  • Specificity of Effect: Note that this compound's anti-angiogenic action is distinct from its cytoprotective or neuroprotective roles observed in other research models, such as those for cerebral ischemia/reperfusion injury [2]. The effect is highly context-dependent.
  • Data Interpretation: The anti-angiogenic effect of this compound is characterized primarily by a reduction in sprout length and cellularity, not necessarily a reduction in the number of sprouting events [1].

Troubleshooting

  • Excessive Proliferation Without Sprouting: Confirm the fibrinogen concentration is precisely 5 mg/mL.
  • No Anti-Angiogenic Effect: Verify compound activity and concentration. Ensure proper storage of this compound stock solutions and check the health and passage number of the TeloHAECs.
  • High Background in DMSO Control: Keep the final concentration of DMSO consistent and as low as possible (typically ≤0.1%) across all groups, including controls.

References

TMP269 Solubility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility characteristics and standard methods for preparing TMP269 stock solutions as commonly described in experimental protocols [1] [2] [3].

Solvent Solubility Standard Stock Concentration Storage & Stability

| DMSO | 100 mg/mL (≈194.4 mM) [1] [2] | 10 mM - 100 mg/mL | Powder: -20°C for 3 years [1] Solution: -80°C for 2 years; -20°C for 1 year [1] [3] | | Ethanol | 2-3 mg/mL [2] | Not specified | Information limited; consider short-term use. | | Water | Insoluble [2] | Not applicable | Not applicable |

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions for frequent issues encountered when working with this compound.

Q1: What is the best way to prepare a 10 mM stock solution in DMSO?

  • Protocol: To prepare 1 mL of a 10 mM stock solution, dissolve 5.15 mg of this compound (MW: 514.52 g/mol) in 1 mL of fresh, anhydrous DMSO [1] [2]. Mix thoroughly via vortexing or brief sonication until the solution is clear.
  • Critical Note: DMSO is hygroscopic. Always use fresh, dry DMSO to prevent water absorption, which can compromise solubility and compound stability [2].

Q2: My solution is cloudy or has precipitate. How can I fix this?

  • Cause: The most common causes are the use of old/wet DMSO or overly rapid dilution into aqueous buffers.
  • Solution:
    • Sonication: Gently warm the solution in a sonicating water bath (37-40°C) for 10-15 minutes [3].
    • Fresh Solvent: If sonication fails, start over with fresh, anhydrous DMSO.
    • Pre-dilution: For cell culture work, pre-dilute the DMSO stock concentrate in a small volume of culture medium (e.g., 1:10) before adding it to the full volume of aqueous buffer. Mix each dilution step thoroughly.

Q3: How do I prepare a working solution for in vivo studies? A common and validated formulation for animal studies is provided below [2]:

  • Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
  • Preparation Workflow:

    in_vivo_formulation Start Start with 50 μL of 100 mg/mL DMSO stock Step1 Add to 400 μL PEG300 Mix until clear Start->Step1 Step2 Add 50 μL Tween-80 Mix until clear Step1->Step2 Step3 Add 500 μL ddH₂O Final volume: 1 mL Step2->Step3 Final 5.0 mg/mL (9.72 mM) Homogeneous working solution Step3->Final

  • Note: This formulation should be prepared fresh and used immediately for optimal results [2].

This compound In Vitro Experimental Workflow

For cell-based assays, this compound is typically diluted from a DMSO stock into the culture medium. The following diagram outlines a standard workflow for treating cells, based on common protocols [4] [5] [6].

cell_assay_workflow Stock DMSO Stock Solution (10-100 mM) Intermediate Prepare Intermediate Dilution in culture medium Stock->Intermediate Treatment Add to Cell Culture Medium Final [this compound]: 1-10 μM Final [DMSO] ≤ 0.1% Intermediate->Treatment Assay Incubate and Assay (24-72 hours typical) Treatment->Assay

Key Considerations for Cell Assays:

  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the culture medium low (typically ≤0.1%) to avoid solvent cytotoxicity [3]. Always include a vehicle control (DMSO-only) treated in the same way.
  • Working Concentrations: Effective in vitro concentrations reported in the literature typically range from 1 μM to 10 μM, depending on the cell type and application [4] [5] [6].

References

TMP269 cell viability concerns

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 Cytotoxicity Profile

The table below summarizes quantitative data on this compound's effects on cell viability from recent studies.

Cell Type/Line Experimental Context Key Findings on Viability Citation
Huh-7 (human hepatoma) Cytotoxicity assay (MTT) CC50 = 83 µM (concentration that reduces cell viability by 50%) [1]
Human CD4+ T cells In vitro treatment No impact on viability at 10 µM [1]
Vero cells (African green monkey kidney) PPRV infection study (CCK-8) No significant cytotoxicity at effective antiviral concentrations [2]
Caprine Endometrial Epithelial Cells (EECs) PPRV infection study (CCK-8) No significant cytotoxicity at effective antiviral concentrations [2]
MDBK (bovine kidney) LSDV infection study (CCK-8) >80% cell viability at 20 µM after 24h; significant decrease at 40 µM [3]
HEK-293T (human embryonic kidney) RABV infection study (CCK-8) No significant cytotoxicity at concentrations up to 20 µM for 48h [4]
TeloHAECs (human aortic endothelial) Angiogenesis assay (CCK-8 inferred) Anti-angiogenic effects at tested concentrations without noted cytotoxicity [5]
AML cell lines (e.g., MOLM-13) Cancer therapy study Anti-proliferative and pro-apoptotic effects at low nanomolar concentrations (IC50 ~40-100 nM) [6]

Experimental Protocols for Viability Assessment

Here are the standard methodologies used in the cited studies to evaluate this compound's impact on cell viability and proliferation.

CCK-8 Assay Protocol

This colorimetric assay was widely used to assess cell viability and proliferation in the presence of this compound [2] [3] [4].

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well for Vero or EECs) in a 96-well plate and culture for 24 hours [2].
  • Compound Treatment: Treat cells with a series of dilutions of this compound or a DMSO vehicle control for a specified period (e.g., 24-48 hours) [2] [4].
  • Incubation with Reagent: Add 10 µL of CCK-8 solution to each well and incubate the plate at 37°C for 1-2 hours [2] [3].
  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader [2].
  • Data Calculation: Calculate cell viability as a percentage using the formula:
    • Cell Viability (%) = [(As - Ab) / (Ac - Ab)] × 100
    • Where As is the absorbance of the test compound well, Ab is the absorbance of the blank well (medium with CCK-8 only), and Ac is the absorbance of the control well (cells with CCK-8 only) [2].
Flow Cytometry for Apoptosis and Cell Cycle

Used in leukemia studies to investigate mechanisms behind this compound's anti-proliferative effects [6].

  • Cell Treatment: Treat cells (e.g., AML MOLM-13 cells) with this compound at desired concentrations.
  • Cell Harvesting: Harvest cells and wash with PBS.
  • Staining:
    • For apoptosis analysis, stain cells with Annexin V and Propidium Iodide (PI) [6].
    • For cell cycle analysis, fix and permeabilize cells, then stain with PI or DAPI to measure DNA content [6].
  • Data Acquisition: Analyze stained cells using a flow cytometer. Use Annexin V-/PI- for live cells, Annexin V+/PI- for early apoptotic, and Annexin V+/PI+ for late apoptotic/necrotic cells. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases [6].

Experimental Workflow Visualization

The following diagram illustrates the key decision points and methods for evaluating this compound's effects on your cells.

start Start this compound Viability Assessment cell_type Cell Type Consideration start->cell_type proto_sel Select Primary Assessment Method cell_type->proto_sel Any cell type cck8_proto CCK-8/WST-8 Assay proto_sel->cck8_proto Initial viability & proliferation flow_proto Flow Cytometry (Annexin V/PI) proto_sel->flow_proto Specific need to quantify apoptosis conc_test Dose-Response Test (Wide concentration range recommended) cck8_proto->conc_test flow_proto->conc_test data_interp Interpret Results conc_test->data_interp mech_invest Mechanism Investigation data_interp->mech_invest If anti-proliferative or cytotoxic effect end Conclusion on This compound Safety Profile data_interp->end If no significant effect mech_invest->end

Troubleshooting Common Viability Concerns

  • Observed cytotoxicity at low concentrations (< 1 µM): This is an expected, on-target effect in certain cancer cell lines (e.g., AML), where this compound exerts anti-proliferative and pro-apoptotic activity [6]. Verify if your cell model is known to be sensitive to HDAC inhibition.
  • No effect on viability in primary or non-cancerous cells: Many studies report no significant cytotoxicity in non-cancerous primary cells or standard cell lines at concentrations up to 10-20 µM [2] [4] [1]. This suggests a potential therapeutic window.
  • High cytotoxicity in all cell types tested at low µM range: Confirm the DMSO concentration in your final working solution. As a standard practice, perform a DMSO vehicle control matching the highest concentration used in your this compound treatments to rule out solvent toxicity [2] [4].

The experimental data shows that this compound can be used safely at specific concentrations in many cell types, but its intended therapeutic effect is to reduce viability in others. The key is to establish the correct dosage and context for your specific research model.

References

TMP269 optimal concentration determination

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 Optimal Concentrations & Key Data

The table below summarizes the effective concentrations of this compound for different applications, primarily from a study on cerebral ischemia/reperfusion injury [1] [2].

Application / Assay Model System Optimal Concentration Key Effects & Notes
Neuroprotection (in vivo) Rat MCAO model 4 mg/kg (i.p.) Largest reduction in infarct volume; optimal for upregulating acetyl-H2A and tissue kallikrein [1] [2].
Neuroprotection (in vivo) Rat MCAO model 1, 10, 16 mg/kg (i.p.) Reduced infarct volume, but 4 mg/kg was most effective [1].
Neuroprotection (in vitro) Neuronal cells (OGD/R model) 1-5 μM Reduced cell death and oxidative stress [3].
Antiviral Activity (in vitro) HEK-293T cells (RABV) 2.5-10 μM Inhibited rabies virus (RABV) replication in a dose-dependent manner [4].
HDAC Inhibition (Enzyme Assay) Recombinant HDACs Varying IC50 values HDAC9 (23 nM), HDAC7 (43 nM), HDAC5 (97 nM), HDAC4 (157 nM). Minimal inhibition of class I HDACs (e.g., HDAC1, IC50 > 100 μM) [3].

Experimental Protocol: Determining Neuroprotective Efficacy In Vivo

Here is a detailed methodology for a key experiment that determines the optimal neuroprotective concentration of this compound in a rat model of stroke, as described in the search results [1] [2].

  • 1. Animal Model Preparation

    • Animals: Use adult male Sprague-Dawley rats (e.g., 250-300 g).
    • Anesthesia: Induce anesthesia with 10% choral hydrate (350 mg/kg, i.p.).
    • Focal Ischemia: Perform transient focal cerebral ischemia by introducing a silicone-tipped nylon thread into the left internal carotid artery to occlude the Middle Cerebral Artery (MCA).
    • Ischemia Duration: Maintain occlusion for 90 minutes.
    • Reperfusion: Withdraw the filament to allow for reperfusion.
    • Sham Control: For the sham group, perform the same surgical procedure but do not insert the filament into the internal carotid artery.
  • 2. Drug Administration & Group Allocation

    • Compound: this compound.
    • Vehicle: DMSO or other suitable solvent per the manufacturer's instructions.
    • Administration Route: Intraperitoneal (i.p.) injection.
    • Timing: Administer this compound 30 minutes before the induction of ischemia.
    • Dosage Groups: Randomly assign animals to groups:
      • Sham group (vehicle only, no MCAO)
      • Ischemia/Reperfusion (I/R) group (vehicle + MCAO)
      • I/R + 1 mg/kg this compound
      • I/R + 4 mg/kg this compound
      • I/R + 10 mg/kg this compound
      • I/R + 16 mg/kg this compound
  • 3. Outcome Measures & Analysis (24 hours post-reperfusion)

    • Infarct Volume Measurement:
      • Method: 2,3,5-Triphenyltetrazolium chloride (TTC) staining.
      • Procedure: Remove brains, section them coronally, and incubate slices in TTC solution. Viable tissue stains red, while the infarcted area remains pale. Quantify the infarct volume using image analysis software.
    • Blood-Brain Barrier (BBB) Integrity:
      • Method: Evans Blue staining.
      • Procedure: Intravenously administer Evans Blue dye. After circulation, perfuse the animal with saline to remove intravascular dye. Extract the brain and visualize the extravasation of Evans blue, which produces red fluorescence under green light, indicating BBB leakage.
    • Molecular Mechanism Analysis:
      • Western Blot: Isolate protein from the ipsilateral cortex. Use antibodies to detect levels of acetylated Histone 2A (H2A), tight junction proteins (ZO-1, Occludin, Claudin-5), and tissue kallikrein.
      • Immunohistochemistry: Confirm the cellular localization and levels of these proteins in brain sections.

This compound Neuroprotective Signaling Pathway

The following diagram illustrates the primary neuroprotective mechanism of this compound as identified in cerebral ischemia/reperfusion models [1].

This compound This compound HDAC_Inhibition Inhibition of Class IIa HDACs This compound->HDAC_Inhibition Histone_Acetylation Increased Histone H2A Acetylation HDAC_Inhibition->Histone_Acetylation Tissue_Kallikrein Upregulation of Tissue Kallikrein Histone_Acetylation->Tissue_Kallikrein BBB_Protection Protection of Blood-Brain Barrier Histone_Acetylation->BBB_Protection Neuroprotection Neuroprotection (Reduced Infarct Volume) Tissue_Kallikrein->Neuroprotection Contributes to Tight_Junction_Proteins Increased Tight Junction Proteins (Claudin-5, Occludin, ZO-1) BBB_Protection->Tight_Junction_Proteins Tight_Junction_Proteins->Neuroprotection

Experimental Workflow for In Vivo Neuroprotection Study

This workflow outlines the key steps and decision points for conducting the in vivo experiment described in the protocol above [1].

cluster_0 Analysis Methods Start Start Animal_Prep Animal Preparation (SD rats, anesthesia) Start->Animal_Prep Pre_Treatment Pre-treatment with this compound (30 min before ischemia, i.p.) Animal_Prep->Pre_Treatment MCAO_Surgery MCAO Surgery (90 min occlusion) Pre_Treatment->MCAO_Surgery Reperfusion Reperfusion (24 hours) MCAO_Surgery->Reperfusion Analysis Outcome Analysis Reperfusion->Analysis Analysis->Pre_Treatment e.g., Adjust dose End Data Interpretation Analysis->End All data collected TTC TTC Staining (Infarct Volume) WB Western Blot (e.g., Acetyl-H2A) EB Evans Blue (BBB Integrity) IHC Immunohistochemistry

Important Considerations for Your Research

Please note that the information presented is based primarily on a single, pre-clinical study focused on neurological applications [1]. To build a full technical support center, you would need to consult additional resources for the following:

  • Comprehensive FAQs: The search results lack common troubleshooting questions from users, such as issues with this compound solubility, stability, or off-target effects.
  • Broader Application Protocols: Detailed protocols for other key areas like cancer research or antiviral assays were not fully detailed in the results I obtained [4] [3].

References

Evidence of BBB Penetration and CNS Action

Author: Smolecule Technical Support Team. Date: February 2026

The key evidence that TMP269 reaches the brain is its proven neuroprotective efficacy in animal models of neurological diseases when administered systemically (e.g., via intraperitoneal injection). The table below summarizes the primary experimental findings:

Disease Model Administration Route & Dose Observed Central Effects Proposed Mechanism Related to BBB/CNS
Ischemic Stroke [1] [2] Intraperitoneal; 1, 4, 10, 16 mg/kg Reduced brain infarct volume, improved neurological function, protected BBB integrity. Increased histone H2 acetylation in brain tissue; upregulated tissue kallikrein; preserved tight junction proteins (occludin, claudin-5, ZO-1).
Parkinson's Disease [3] [4] Continuous subcutaneous infusion; 0.5 mg/kg for 7 days Protected dopaminergic neurons in the substantia nigra; reduced forelimb impairments. Increased acetylated histone H3 levels in the substantia nigra; reversed nuclear accumulation of HDAC5.

Experimental Protocols for Verification

To assess this compound's BBB penetration and action in your own experiments, you can adapt the following established methodologies.

In Vivo Protocol: Middle Cerebral Artery Occlusion (MCAO) Model [1]

This protocol is designed to directly test the neuroprotective and BBB-preserving effects of this compound.

  • Animal Model: Adult male Sprague-Dawley rats (250-300 g).
  • Dosing:
    • Compound: this compound (can be sourced from Selleck Chemicals, Cat# S7324).
    • Route: Intraperitoneal (i.p.) injection.
    • Dosage: 4 mg/kg was identified as the optimal neuroprotective dose.
    • Timing: Administered 0.5 hours before the induction of cerebral ischemia.
  • Key Readouts for BBB Integrity:
    • Evans Blue Staining: A standard method to quantify extravasation of this dye into brain tissue, directly measuring BBB leakage [1].
    • Western Blot Analysis: Analyze the expression levels of tight junction proteins (e.g., Occludin, Claudin-5, ZO-1) in the ipsilateral brain cortex [1].
    • Immunohistochemistry: Visualize the localization and integrity of these tight junction proteins in brain sections.
    • Histone Acetylation: Measure levels of acetylated histone H2A or H3 in brain tissue via Western Blot as a pharmacodynamic marker of HDAC inhibition [1] [4].

The experimental workflow for this investigation can be summarized as follows:

cluster_analysis Key Analyses Start Start Experiment Group Animal Grouping: Sham, I/R, I/R+this compound Start->Group Dose Administer this compound (4 mg/kg, i.p.) Group->Dose Model Induce Ischemia (MCAO Model) Dose->Model Reperf Reperfusion Period Model->Reperf Sacrifice Tissue Collection Reperf->Sacrifice Analysis Analysis & Evaluation Sacrifice->Analysis EB Evans Blue Staining (BBB Leakage) WB Western Blot: Tight Junction Proteins, Acetyl-Histones IHC Immunohistochemistry (Tissue Staining) TTC TTC Staining (Infarct Volume)

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound's effects are directly from crossing the BBB? A1: While direct measurement of this compound concentration in the brain is not provided, the observed biological effects are strong indirect evidence. The increase in acetylated histones in brain tissue is a direct result of HDAC enzyme inhibition, confirming that this compound is pharmacologically active in the CNS following peripheral administration [1] [4].

Q2: What is the optimal dosing regimen for this compound in CNS studies? A2: The optimal dose can vary by model. The most established dose for neuroprotection in stroke models is 4 mg/kg administered intraperitoneally [1]. In Parkinson's disease models, a lower dose of 0.5 mg/kg/day delivered via continuous subcutaneous infusion was effective [4]. A dose-response study is recommended for new research models.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observed neuroprotective effect. Insufficient brain exposure; incorrect model. Verify dosing, preparation, and administration route. Confirm disease model validity. Include positive controls.
High mortality or toxicity in animals. Dose-related toxicity. Implement a dose-range finding study. Consider trying the lower dose (0.5 mg/kg) used in PD models [4].
Inconsistent BBB integrity results. Variability in injury model. Ensure consistent surgical procedures for MCAO. Increase sample size. Use multiple methods (Evans Blue + Western Blot) to confirm findings [1].

References

TMP269 reducing infarct volume optimization

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: TMP269 and Infarct Volume Reduction

Here are answers to common experimental questions about using this compound in cerebral ischemia studies.

  • What is the optimal dose of this compound for reducing infarct volume after cerebral ischemia/reperfusion injury? The optimal neuroprotective dose of this compound was identified as 4 mg/kg when administered intraperitoneally 0.5 hours before ischemia induction in a rat model of middle cerebral artery occlusion [1] [2]. This dose was determined to be most effective within a tested range.

  • How was the optimal dose determined? Researchers tested multiple doses of this compound (1, 4, 10, and 16 mg/kg) in a rat model. The 4 mg/kg dose was found to be most effective based on Western blot analysis of protein expression related to its protective mechanism [1].

  • What is the proposed mechanism for this compound's neuroprotective effect? this compound, a selective class IIA HDAC inhibitor, is believed to protect the brain through multiple pathways [1]:

    • Epigenetic Regulation: It increases the level of histone 2 acetylation.
    • Blood-Brain Barrier Protection: It helps maintain barrier integrity by preserving tight junction proteins (occludin, claudin-5, ZO-1).
    • Tissue Kallikrein Upregulation: It increases the expression of tissue kallikrein, a protein associated with protective effects.

The diagram below illustrates this multi-pathway mechanism.

G Start Cerebral Ischemia/Reperfusion Injury This compound This compound Administration (Class IIA HDAC Inhibitor) Start->this compound H2AAc Increased Histone H2A Acetylation This compound->H2AAc Epigenetic Effect BBB Blood-Brain Barrier Protection (Preserves Occludin, Claudin-5, ZO-1) This compound->BBB Stabilizes Endothelial Cells TK Upregulation of Tissue Kallikrein This compound->TK  Upregulation Outcome Reduced Infarct Volume (Neuroprotection) H2AAc->Outcome BBB->Outcome TK->Outcome

Experimental Data Summary

The table below summarizes the key quantitative findings from the foundational study on this compound in cerebral ischemia.

Parameter Finding Experimental Model Citation
Optimal Dose 4 mg/kg Rat MCAO model [1] [2]
Administration Route Intraperitoneal (i.p.) Rat MCAO model [1] [2]
Administration Timing 0.5 hours before ischemia Rat MCAO model [1] [2]
Key Efficacy Evidence Reduced infarct volume; Increased H2A acetylation; Upregulated tissue kallikrein; Protected BBB integrity. Rat MCAO model [1] [2]
Molecular Targets (HDACs) HDAC4, HDAC5, HDAC7, HDAC9 (Class IIA) Biochemical assays [1]

Troubleshooting Guide

Here are solutions to potential issues when studying this compound's effect on infarct volume.

  • Problem: Inconsistent Infarct Volume Reduction

    • Potential Cause: Timing of administration is critical. The therapeutic window for HDAC inhibitors can be narrow.
    • Solution: Adhere strictly to the pre-ischemia administration protocol (e.g., 30 minutes before induction). Consider conducting a time-course experiment to establish the window in your specific model [1].
  • Problem: Lack of Expected Effect on Blood-Brain Barrier (BBB) Markers

    • Potential Cause: The model may cause injury too severe for pharmacologic intervention, or the dose is suboptimal for your specific setup.
    • Solution:
      • Validate your BBB integrity assays (e.g., Evans Blue staining, Western blot for claudin-5, occludin, ZO-1) [1].
      • Confirm the effectiveness of your this compound batch by checking a downstream biomarker like histone H2A acetylation levels [1].
      • Ensure proper solubility and vehicle control for this compound, as its physicochemical properties can be a factor [3].
  • Problem: Off-Target or Unexpected Cellular Effects

    • Potential Cause: While this compound is selective for Class IIA HDACs, its effects can vary across different cell types and disease contexts. It has shown effects in cancer and antiviral research [4] [5].
    • Solution: Include relevant cell-type-specific markers in your analysis. Be aware that the observed neuroprotection is likely a sum of multiple mechanisms (epigenetic, vascular, inflammatory) rather than a single pathway [1] [6].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key study.

1. Animal Model of Cerebral Ischemia/Reperfusion (I/R) Injury

  • Model: Transient Middle Cerebral Artery Occlusion (MCAO) in male Sprague-Dawley rats.
  • Procedure: A nylon suture with a silicone tip is advanced to occlude the MCA. Ischemia is induced for 90 minutes, after which the suture is withdrawn to allow reperfusion.
  • Inclusion Criteria: Post-surgery, neurological function is scored (e.g., Bederson's scale). Rats with a score below 2 are typically excluded from the study to ensure model consistency [1].

2. This compound Administration and Dosing

  • Preparation: this compound is often obtained from commercial suppliers (e.g., Selleck Chemicals) and dissolved appropriately according to datasheets.
  • Dosing Regimen: Rats are administered this compound (e.g., 1, 4, 10, 16 mg/kg) or vehicle via intraperitoneal injection 30 minutes before the induction of ischemia.
  • Groups: Typical groups include sham, I/R + vehicle, and I/R + different this compound doses [1].

3. Key Outcome Measurements

  • Infarct Volume:
    • Method: 2,3,5-Triphenyltetrazolium chloride (TTC) staining at 24 hours post-reperfusion.
    • Procedure: Brains are removed, sectioned, and incubated in TTC solution. Viable tissue stains red, while the infarcted area remains pale. Infarct volume is quantified using image analysis software [1].
  • Blood-Brain Barrier Integrity:
    • Method 1: Evans Blue staining. Evans Blue dye is injected intravenously and allowed to circulate. Its extravasation into the brain tissue is measured, indicating BBB leakage [1].
    • Method 2: Western Blot/Immunohistochemistry for tight junction proteins like occludin, claudin-5, and ZO-1 [1].
  • Mechanistic Biomarkers:
    • Western Blot/Immunohistochemistry: Used to assess levels of acetylated Histone H2A and tissue kallikrein in the brain tissue surrounding the ischemic zone [1].

References

TMP269 and Tight Junction Enhancement: The Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from recent studies:

Experimental Context Observed Effect on Tight Junction Proteins Proposed Mechanism Citation
Cerebral Ischemia/Reperfusion Injury (Rat model) Counteracted abnormal endothelial permeability; Increased protein levels of occludin, claudin-5, and ZO-1. Upregulation of tissue kallikrein; Increased level of histone 2A acetylation. [1] [1]
Acute Lung Injury (In vitro & Mouse model) Attenuated LPS-induced endothelial barrier compromise; Improved vascular barrier integrity. Decreased LPS-induced myosin light chain phosphorylation; Regulation via ArgBP2-dependent mechanism. [2] [2]
Lipopolysaccharide (LPS)-Induced Endothelial Barrier Dysfunction (In vitro) Improved endothelial barrier function. Involved in contractile responses, but not microtubule reorganization (distinct from HDAC6 inhibition). [2] [2]

Experimental Protocols for Key Findings

Here are detailed methodologies for the central experiments demonstrating TMP269's effect on tight junction proteins, which you can adapt for your work.

1. Protocol: Investigating this compound on Tight Junctions in a Cerebral Ischemia Model [1]

This study provides the most direct evidence for this compound's action on occludin, claudin-5, and ZO-1.

  • Animal Model: Use adult male Sprague-Dawley rats (250-300 g). Induce cerebral ischemia/reperfusion (I/R) injury via middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.
  • This compound Administration: Administer this compound via intraperitoneal injection.
    • Dosage: The study found 4 mg/kg to be the optimal neuroprotective dose. [1]
    • Timing: 0.5 hours before the induction of ischemia.
  • Tissue Collection: Sacrifice animals 24 hours after reperfusion. Collect the ipsilateral cortical tissue surrounding the ischemic zone for analysis.
  • Key Analysis: Western Blot
    • Protein Extraction: Lyse cortical tissue in RIPA buffer with protease inhibitors.
    • Antibodies: Use primary antibodies against occludin, claudin-5, and ZO-1.
    • Detection: Use a standard ECL kit and imaging system. Normalize protein levels to a housekeeping gene like β-actin or GAPDH.
  • Additional Analysis: Immunohistochemistry
    • Perfuse animals with 4% paraformaldehyde, dissect brains, and prepare paraffin sections.
    • Perform staining for the same tight junction proteins (occludin, claudin-5, ZO-1) to visualize their localization and expression in the vascular endothelium.

2. Protocol: Assessing Endothelial Barrier Function In Vitro [2]

This protocol focuses on functional barrier integrity, often correlated with tight junction enhancement.

  • Cell Culture: Use primary Human Lung Microvascular Endothelial Cells (HLMVEC). Culture them to form a confluent monolayer.
  • Treatment:
    • Edemagenic Agent: Apply Lipopolysaccharide (LPS) to compromise the barrier.
    • This compound Treatment: Co-treat with this compound (e.g., 1-10 µM) to assess its protective effect. A specific HDAC6 inhibitor (e.g., Tubastatin A) can be used for comparison.
  • Key Functional Assay: Trans-Endothelial Electrical Resistance (TEER)
    • Measurement: Use an EVOM volt-ohm meter or similar system.
    • Procedure: Culture HLMVEC on collagen-coated transwell filters. Measure TEER regularly after LPS and this compound treatment. An increase in TEER indicates improved barrier integrity. [3]
  • Key Functional Assay: Macromolecule Permeability
    • Procedure: Add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber of the transwell system.
    • Measurement: Collect samples from the lower chamber after an incubation period and measure fluorescence. A decrease in fluorescence in the this compound-treated group indicates reduced permeability and enhanced barrier function. [3]
  • Mechanistic Analysis: Western Blot
    • Analyze signaling pathways by probing for phospho-myosin light chain (p-MLC) and ArgBP2, which are involved in cytoskeletal contraction and barrier regulation. [2]

Troubleshooting Common Experimental Issues

  • Issue: No observed effect of this compound on barrier function.
    • Solution: Verify the activity of your this compound stock solution in a positive control assay, such as measuring global histone acetylation via Western blot. [1] Ensure you are using an appropriate endothelial cell type and that your barrier-damaging agent (e.g., LPS) is effective.
  • Issue: High cytotoxicity in cell culture.
    • Solution: Perform a dose-response cytotoxicity assay (e.g., CCK-8 assay) to determine the non-cytotoxic concentration range for your specific cell type before barrier function experiments. [4] [5]
  • Issue: Inconsistent results in animal models.
    • Solution: Meticulously standardize the animal model (e.g., exact MCAO duration, thread size). Confirm the this compound administration route, dosage, and timing are optimal for your model. The 4 mg/kg dose was identified as optimal in a rat stroke model. [1]

Mechanisms and Pathways

The following diagram illustrates the primary mechanism by which this compound enhances barrier function, based on the gathered evidence.

G This compound This compound HDAC4 HDAC4/5/7/9 This compound->HDAC4  Inhibits AcH2A ↑ Histone H2A Acetylation HDAC4->AcH2A  Leads to p1 AcH2A->p1 TK ↑ Tissue Kallikrein Barrier Enhanced Barrier Integrity (↑ TEER, ↓ Permeability) TK->Barrier ArgBP2 ↓ ArgBP2 Expression pMLC ↓ Myosin Light Chain (MLC) Phosphorylation ArgBP2->pMLC pMLC->Barrier Occludin Occludin Claudin5 Claudin-5 ZO1 ZO-1 Barrier->Occludin  Increases Barrier->Claudin5  Increases Barrier->ZO1  Increases p1->TK  In Cerebral Ischemia p2 p1->p2 p2->ArgBP2  In Acute Lung Injury

References

TMP269: Mechanism and Impact on Inflammation

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 is a selective inhibitor for Class IIa HDACs (HDAC4, 5, 7, and 9). By inhibiting these enzymes, this compound increases histone acetylation, leading to changes in gene expression that result in broad anti-inflammatory effects across various disease models [1] [2] [3].

The table below summarizes the observed anti-inflammatory effects of this compound in recent viral infection studies:

Virus Experimental Model Key Anti-Inflammatory Findings Citation
PPRV (Peste des petits ruminants virus) Vero cells, caprine endometrial epithelial cells (EECs) ↓ Pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8); ↓ Cytokine IL-6 [1]. [1]
LSDV (Lumpy skin disease virus) MDBK cells ↓ Host innate immune response; Acts via LPA/MER/ERK pathway [3]. [3]
RABV (Rabies virus) HEK-293T cells ↓ Immune-related pathways; ↓ Autophagy (indirectly modulates inflammation) [4]. [4]

Experimental Protocols: Key Workflows

Here are detailed methodologies for key experiments examining this compound's effects, which you can adapt into standard operating procedures.

Cell-Based Assay for Antiviral and Anti-Inflammatory Effects

This protocol is commonly used for investigating this compound's effect on viral replication and associated inflammation [1] [4] [3].

  • Cell Lines: Vero cells, caprine EECs, MDBK cells, or HEK-293T cells.

  • Culture Conditions: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂.

  • Key Reagents:

    • This compound: Dissolve in 100% DMSO to create a stock solution; store at -80°C.
    • Control: Use DMSO at the same concentration as vehicle control.
    • Virus: e.g., PPRV strain Nigeria 75/1, RABV-GFP, or LSDV.
  • Procedure:

    • Cell Seeding: Seed cells in multi-well plates and incubate until they reach 70-90% confluency.
    • Pre-treatment: Treat cells with this compound or DMSO control for 12 hours prior to infection.
    • Infection: Infect cells with the virus at a low Multiplicity of Infection (MOI = 0.1). Incubate for 2 hours to allow viral adsorption.
    • Post-infection Maintenance: Replace the medium with fresh maintenance medium (e.g., DMEM with 2% FBS) containing this compound or DMSO.
    • Harvesting: Collect cell cultures and supernatants at designated time points post-infection (e.g., 24, 48, 72 hours) for downstream analysis.
  • Downstream Analysis:

    • qRT-PCR: To quantify viral gene expression (e.g., PPRV N gene) and host pro-inflammatory chemokine/cytokine mRNA levels (e.g., CCL2, CCL5, IL-6) [1] [3].
    • Western Blot: To detect viral protein levels (e.g., PPRV-N protein, RABV-M protein) and host proteins like LC3-II for autophagy [1] [4].
    • ELISA: To quantify the secretion levels of pro-inflammatory cytokines (e.g., IL-6) in the cell culture supernatant [1].
    • Immunofluorescence (IF): To visualize viral infection and protein localization using confocal microscopy [1].
Cytotoxicity Assessment (CCK-8 Assay)

It is crucial to confirm that this compound's effects are not due to cytotoxicity. This assay should be run in parallel with all functional experiments [1] [4] [3].

  • Procedure:
    • Seed cells in a 96-well plate.
    • Treat with a series of dilutions of this compound or DMSO control for 48 hours.
    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability: Cell Viability (%) = [(OD_treatment - OD_blank) / (OD_control - OD_blank)] × 100.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
No anti-inflammatory effect observed Low inhibitor activity; Incorrect concentration Verify stock solution integrity; perform a dose-response curve (e.g., 1-50 µM); include a positive control [1].
High cell death in this compound group Compound cytotoxicity Always run a CCK-8 assay; ensure final DMSO concentration is low (e.g., ≤0.1%); optimize this compound concentration [4].
High variability in qRT-PCR/ELISA data Inconsistent infection efficiency; sampling error Standardize virus titer (TCID50) and infection protocol; ensure synchronized infection; harvest samples at consistent time points [1].
Inconsistent Western Blot results Protein degradation; inefficient transfer Always use fresh protease inhibitors; validate antibody specificity; confirm efficient protein transfer to PVDF membrane [1] [4].

This compound's Broader Mechanisms and Applications

Beyond direct anti-inflammatory effects, this compound modulates other pathways relevant to disease mechanisms.

  • Inhibition of Autophagy: In RABV infection, this compound's antiviral effect was linked to the inhibition of autophagy, a cellular process that some viruses exploit for their replication. This was demonstrated by a decrease in the autophagy marker LC3-II [4].
  • Modulation of Metabolism: In LSDV infection, this compound exerted its effect by reversing virus-induced changes in host metabolism, specifically by reducing levels of lysophosphatidic acid (LPA), which in turn suppressed the pro-viral MEK/ERK signaling pathway [3].
  • Anti-angiogenic Effects: In a 3D endothelial cell model, this compound exhibited anti-angiogenic properties by downregulating angiogenesis-related proteins and upregulating pro-inflammatory signaling, suggesting a complex, context-dependent role in vascular biology [5].

Conceptual Diagrams of Key Pathways

The following diagrams illustrate the core mechanisms of this compound's action.

This compound's Core Anti-inflammatory Mechanism

This compound This compound ClassIIaHDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->ClassIIaHDACs  Inhibits HistoneAcetylation Increased Histone Acetylation ClassIIaHDACs->HistoneAcetylation  Leads to GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression AntiInflammatory Anti-inflammatory Response GeneExpression->AntiInflammatory ProInflammatoryGenes ↓ Pro-inflammatory Genes (CCL2, CCL5, IL-6, etc.) AntiInflammatory->ProInflammatoryGenes ViralReplication ↓ Viral Replication AntiInflammatory->ViralReplication

Metabolic Pathway Modulation in LSDV Infection

LSDVInfection LSDVInfection HostMetabolism Alters Host Metabolism (Glycerophospholipid Pathway) LSDVInfection->HostMetabolism LPA ↑ Lysophosphatidic Acid (LPA) HostMetabolism->LPA MEK_ERK Activates MEK/ERK Signaling LPA->MEK_ERK InnateImmunity Suppresses Innate Immune Response LPA->InnateImmunity PromotesReplication Promotes LSDV Replication MEK_ERK->PromotesReplication InnateImmunity->PromotesReplication This compound This compound InhibitsLPA Inhibits LPA Accumulation This compound->InhibitsLPA BlocksMEK_ERK Blocks MEK/ERK Activation InhibitsLPA->BlocksMEK_ERK RestoresImmunity Restores Immune Response InhibitsLPA->RestoresImmunity InhibitsReplication Inhibits LSDV Replication BlocksMEK_ERK->InhibitsReplication RestoresImmunity->InhibitsReplication

References

TMP269 and Autophagy: Experimental Evidence Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent studies on how TMP269 affects autophagy.

Disease/Cellular Model Observed Effect on Autophagy Key Autophagy Markers Measured Citation
Rabies Virus (RABV) Infection Inhibition ↓ LC3B, ↓ ATG5 [1] [2]
Acute Kidney Injury (AKI) Enhancement ↑ LC3II, ↑ Beclin-1, ↑ Atg7 [3] [4]
Cancer Therapeutic Context* Variable (Cytoprotective, Cytotoxic, or Nonprotective) Varies by specific model and treatment [5]

*The effect of autophagy modulation on cancer therapy can vary and depends on the specific cancer cell line and therapeutic agent used [5].

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to investigate this compound's effects.

Protocol: Investigating this compound as an Autophagy Inhibitor in Viral Infection

This protocol is based on the study where this compound suppressed autophagy to inhibit RABV replication [1] [2].

  • Cell Line and Virus: HEK-293T cells infected with RABV-GFP.
  • This compound Treatment: Cells were treated with this compound at concentrations without significant cytotoxicity (as determined by CCK-8 assay) for 48 hours.
  • Key Assays and Procedures:
    • Western Blotting: Protein lysates were analyzed using antibodies against LC3B and ATG5 to monitor autophagy levels. GAPDH was used as a loading control [2].
    • RNA Sequencing (RNA-seq): Total RNA was extracted with TRIzol. RNA-seq data revealed significant downregulation of autophagy-related genes after this compound treatment in infected cells [1] [2].
    • Viral Titer Measurement: The TCID50 assay on Vero-E6 cells was used to confirm that autophagy inhibition correlated with reduced viral replication [2].
Protocol: Investigating this compound as an Autophagy Enhancer in Acute Kidney Injury

This protocol is based on the study where this compound protected against AKI by enhancing autophagy [3] [4].

  • In Vivo Model: C57/BL male mice with folic acid-induced or ischemia/reperfusion (I/R)-induced AKI.
  • This compound Treatment: Mice were administered This compound (50 mg/kg) intraperitoneally immediately after injury induction and again every 24 hours for 48 hours.
  • Key Assays and Procedures:
    • Western Blotting: Kidney tissue lysates were probed for autophagy markers LC3II, Beclin-1, and Atg7. An increase in these markers indicated enhanced autophagy [3].
    • Functional and Histological Assessment: Improved renal function was confirmed by measuring serum creatinine (Scr) and blood urea nitrogen (BUN), and by hematoxylin and eosin (HE) staining of kidney tissues [3].

Troubleshooting Common Experimental Issues

  • Inconsistent Autophagy Readouts: The most critical factor is the cellular and pathological context. This compound can have opposing effects on autophagy in different models. Carefully review literature on your specific experimental system before concluding [1] [3] [5].
  • Determining Causality: To confirm that an observed phenotype is due to autophagy modulation, include genetic validation.
    • Example: In the RABV study, researchers used siRNA to knock down ATG5. The reduction in RABV replication upon this compound treatment was diminished in ATG5-knockdown cells, confirming that the antiviral effect was indeed mediated through autophagy inhibition [2].
  • Off-Target Effects: this compound is a selective class IIa HDAC inhibitor, but always use appropriate controls, including other HDAC inhibitors, to validate the specificity of the observed effects.

Autophagy Signaling and Experimental Workflow

The diagram below outlines the core process of autophagy and how this compound's effect is measured, providing a framework for your experiments.

autophagy Initiation Initiation (ULK Complex Activation) Phagophore Phagophore Formation (PI3KC3 Complex, Beclin-1) Initiation->Phagophore LC3Mod LC3-I to LC3-II Conversion (Atg5-Atg12-Atg16 Complex) Phagophore->LC3Mod RNA_Seq RNA-Seq: Autophagy-related genes Phagophore->RNA_Seq Autophagosome Autophagosome Formation (LC3-II on membrane) LC3Mod->Autophagosome WB_LC3 Western Blot: LC3-II/GAPDH ratio LC3Mod->WB_LC3 Degradation Fusion & Degradation (Autolysosome Formation) Autophagosome->Degradation IF_LC3 Immunofluorescence: LC3 Puncta Autophagosome->IF_LC3 Context_Viral Viral Infection Model This compound → Inhibits Autophagy Context_Viral->LC3Mod Context_AKI Acute Kidney Injury Model This compound → Enhances Autophagy Context_AKI->LC3Mod

Key Technical Takeaways

  • Context is Paramount: this compound is not a universal autophagy inhibitor or inducer. Its effect is determined by the specific biological context you are studying [1] [3].
  • Employ Multiple Assays: Rely on a combination of techniques (Western Blot, RNA-seq, functional assays) to build a robust case for autophagy modulation.
  • Validate Mechanistically: Use genetic tools like siRNA to establish a causal link between this compound's effect on autophagy and your observed phenotypic outcome [2].

References

TMP269 viral replication suppression optimization

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 Antiviral Activity Overview

The table below summarizes the core quantitative findings on this compound's antiviral efficacy against two viruses.

Virus Effective Concentration (EC) / Range Key Findings on Mechanism Primary Assays Used PMID / Source
RABV (Rabies Virus) 10 µM (Significant inhibition with low cytotoxicity) [1] Inhibits autophagy (reduces LC3B, ATG5); acts at early stage of viral life cycle [1] CCK-8, Western Blot, TCID50, RNA-seq [1] PMC Article
LSDV (Lumpy Skin Disease Virus) 2.5 µM to 10 µM (Dose-dependent inhibition) [2] Alters glycerophospholipid metabolism; reduces LPA; blocks LPA-mediated MEK/ERK activation [2] CCK-8, qPCR, RNA-seq, Metabolomics [2] PMC Article

Experimental Protocols for Antiviral Research

Here are detailed methodologies for key experiments based on the cited studies.

Cell Viability Assay (CCK-8)
  • Purpose: Determine the non-cytotoxic concentration range of this compound for subsequent antiviral experiments [1] [2].
  • Procedure:
    • Seed your chosen cell line (e.g., HEK-293T, MDBK) in a 96-well plate.
    • After 24 hours, treat the cells with a dilution series of this compound.
    • Incubate for 24-48 hours.
    • Add 10 µL of CCK-8 reagent to each well and incubate for another 2 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability as a percentage relative to the DMSO-treated control group.
Assessing Antiviral Efficacy (TCID₅₀ Assay)
  • Purpose: Quantify infectious viral titers in the presence of this compound [1].
  • Procedure:
    • Infect cells with the virus and treat with this compound at the desired concentration.
    • Collect the supernatant at your chosen time post-infection.
    • Perform 10-fold serial dilutions of the supernatant in a serum-free medium.
    • Add each dilution to a monolayer of fresh, susceptible cells (e.g., Vero cells) in a 96-well plate.
    • Incubate for 1 hour, then replace the inoculum with maintenance medium.
    • After 72 hours, observe wells for cytopathic effect (CPE) or fluorescence (if using a reporter virus).
    • Calculate the 50% tissue culture infectious dose (TCID₅₀) using the Reed-Muench method [1].
Investigating Mechanism via Western Blot
  • Purpose: Analyze changes in viral protein levels and host cell signaling pathways [1] [2].
  • Procedure:
    • Lyse cells treated with this compound and/or virus in RIPA buffer with protease inhibitors.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk for 2 hours.
    • Incubate with primary antibodies overnight at 4°C. Key antibodies for these studies include:
      • Anti-M protein (for RABV) [1]
      • Anti-LC3B and Anti-ATG5 (for autophagy analysis) [1]
      • Anti-phospho-ERK1/2 and Anti-total ERK1/2 (for MEK/ERK pathway analysis) [2]
      • GAPDH or β-Tubulin as a loading control [1] [2]
    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using a chemiluminescence reagent and imaging system.

Troubleshooting Common Experimental Issues

Q1: My this compound treatment shows no antiviral effect. What could be wrong?

  • A: Consider the following:
    • Virus Specificity: Confirm that your virus is susceptible. This compound's efficacy has been documented for RABV and LSDV, but it may not be broad-spectrum.
    • Treatment Timing: Ensure this compound is added before or during the early stages of infection, as it targets early replication cycles [1] [2].
    • Bioavailability: Verify that your solvent (e.g., DMSO) concentration is low (typically <0.1%) and does not affect cell health or viral replication.
    • Concentration Verification: Re-check your stock solution concentration and prepare fresh working dilutions to ensure accuracy.

Q2: I observe high cytotoxicity at reported effective concentrations. How can I optimize this?

  • A:
    • Dose-Response Curve: Perform a comprehensive CCK-8 assay across a wide concentration range (e.g., 1 µM to 50 µM) for your specific cell line to establish a precise non-cytotoxic range [1] [2].
    • Cell Line Variability: Be aware that the optimal, non-toxic concentration can vary significantly between different cell types.

Q3: How can I confirm that the observed effect is due to Class IIa HDAC inhibition?

  • A: Include appropriate controls and assays:
    • Functional Validation: Monitor a known consequence of Class IIa HDAC inhibition, such as an increase in global histone acetylation (e.g., Histone 2 Acetylation) via Western blot, to confirm this compound's on-target activity in your system [3].
    • Specificity Control: Using another Class IIa HDAC inhibitor for comparison can help strengthen the link between HDAC inhibition and the antiviral phenotype.

This compound Antiviral Mechanism Diagram

The following diagram illustrates the two key antiviral mechanisms of this compound identified in recent studies.

cluster_path1 In RABV Infection cluster_path2 In LSDV Infection This compound This compound Treatment InhibitAutophagy Inhibits Autophagy This compound->InhibitAutophagy Path 1 AlterMetab Alters Metabolism This compound->AlterMetab Path 2 RABV RABV Infection RABV->InhibitAutophagy Downreg Downregulates LC3B, ATG5 InhibitAutophagy->Downreg SuppressRep1 Suppresses Viral Replication Downreg->SuppressRep1 LSDV LSDV Infection LSDV->AlterMetab ReduceLPA Reduces LPA Accumulation AlterMetab->ReduceLPA BlockMEKERK Blocks MEK/ERK Activation ReduceLPA->BlockMEKERK SuppressRep2 Suppresses Viral Replication BlockMEKERK->SuppressRep2

The diagram shows that this compound's antiviral action operates through at least two distinct pathways, depending on the virus:

  • Against RABV, it primarily works by inhibiting the autophagy pathway [1].
  • Against LSDV, it disrupts viral replication by altering host cell metabolism and blocking the MEK/ERK signaling pathway [2].

References

TMP269 dose-response curve establishment

Author: Smolecule Technical Support Team. Date: February 2026

Documented TMP269 Doses & Effects

Experimental Model Administered Doses Identified Optimal / Effective Dose Observed Effect
Rat Model of Stroke [1] 1, 4, 10, 16 mg/kg (intraperitoneal) 4 mg/kg Reduced brain infarct volume, upregulated histone acetylation and tissue kallikrein, protected the blood-brain barrier.
Acute Lung Injury (Mouse Model) [2] 5, 25 mg/kg (intraperitoneal) 25 mg/kg Improved vascular barrier integrity and lung function.
Rabies Virus (RABV) In Vitro [3] 5, 10, 20, 40 µM (cell culture) >20 µM (strongest inhibition) Inhibited viral replication in a dose-dependent manner without significant cytotoxicity at these concentrations.
AML Cell Lines (In Vitro) [4] 50, 100, 250 µM (cell culture) N/A specified Showed anti-proliferative effects and induced additive apoptotic effects when combined with venetoclax.

Experimental Protocol for Dose-Response Investigation

To establish a dose-response curve in a preclinical setting, you can adapt the robust methodology used in the neuroprotective study [1]. The workflow below outlines the key stages.

cluster_1 Stage 1: Animal Model Preparation cluster_2 Stage 2: Dose Administration & Intervention cluster_3 Stage 3: Outcome Assessment & Analysis Animal Model Preparation Animal Model Preparation Dose Administration Dose Administration Animal Model Preparation->Dose Administration Disease/Injury Induction Disease/Injury Induction Dose Administration->Disease/Injury Induction Dose Administration->Disease/Injury Induction Outcome Assessment Outcome Assessment Disease/Injury Induction->Outcome Assessment

  • Animal Model: The study used adult male Sprague-Dawley rats (250-300 g). Animals were randomly assigned to groups: sham, ischemia/reperfusion (I/R) control, and several this compound treatment groups (e.g., 1, 4, 10, 16 mg/kg) [1].
  • Dose Administration: this compound was administered via intraperitoneal injection. A key step was that the dose was given 0.5 hours before the induction of cerebral ischemia, highlighting the importance of timing relative to the injury [1].
  • Disease/Injury Induction: Cerebral ischemia/reperfusion injury was induced 30 minutes post-dosing by Middle Cerebral Artery Occlusion (MCAO) for 90 minutes, after which reperfusion was initiated [1].
  • Outcome Assessment: After 24 hours of reperfusion, animals were euthanized, and brains were collected for analysis. Key techniques included:
    • Infarct Volume Measurement: Using 2,3,5-Triphenyltetrazolium chloride (TTC) staining to quantify the area of brain damage [1].
    • Mechanistic Analysis: Western blotting and immunohistochemistry were used to measure biomarkers like histone acetylation (H2A) and tissue kallikrein to understand the drug's mechanism [1].
    • Blood-Brain Barrier Integrity: Evaluated using Evans blue staining [1].

Key Technical Considerations & Troubleshooting

  • Mechanism of Action: this compound is a selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, 9). Its effects may stem not only from catalytic inhibition but also from disrupting protein-protein interactions, a key consideration for your mechanistic studies [5].
  • Solubility Concerns: Be aware that this compound is known to have poor solubility [6]. This can be a major source of experimental variability. Ensure you use a consistent and well-documented formulation protocol (e.g., using DMSO as a stock solvent with further dilution in saline or a vehicle containing solubilizing agents).
  • Cell-Based Assay Cytotoxicity: Prior to functional experiments, it is critical to perform a cytotoxicity assay (e.g., CCK-8, MTT) to determine the non-toxic concentration range of this compound for your specific cell line [3]. Anticipate that effective concentrations in cellular models may be in the high micromolar range [4].

References

Experimental Protocols from Available Research

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology details how the effect of TMP269 on viral replication was investigated, which can serve as a reference for related immune response studies [1].

Experiment Key Methodology Summary Key Parameters & Measurements
Cell Viability (CCK-8 Assay) HEK-293T cells treated with DMSO or this compound in 96-well plates for 48h. CCK-8 solution added, incubated for 2h, OD450 measured [1]. Cell viability calculated from OD450 values; used to establish non-cytotoxic concentrations for experiments [1].
Virus Titer (TCID₅₀ Assay) Supernatant from infected/treated cells serially diluted (10⁻¹ to 10⁻⁸). Vero-E6 cells inoculated, incubated 72h, observed for infection. TCID₅₀ calculated via Reed-Muench method [1]. Viral titers expressed as TCID₅₀/mL; measures infectious virus particle quantity [1].
Protein Level (Western Blotting) Cell lysates prepared with RIPA buffer. Proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, incubated with primary then secondary antibodies. Signal detected via chemiluminescence [1]. Primary antibodies: Anti-LC3B, anti-ATG5, anti-M protein, anti-GAPDH (loading control). Protein levels analyzed qualitatively [1].
Pathway Analysis (RNA-seq) Total RNA extracted with TRIzol. Purity/quantity checked (NanoDrop), integrity assessed (Bioanalyzer). cDNA libraries sequenced (Illumina HiSeq X Ten). Differentially expressed genes (DEGs) analyzed via GO and KEGG [1]. DEGs analysis revealed downregulation of immune-related pathways and autophagy genes post-TMP269 treatment [1].
Gene Knockdown (RNAi) ATG5-specific siRNA and non-target control siRNA transfected into HEK-293T cells using jetPRIME reagent per manufacturer's protocol [1]. Confirms role of specific genes (e.g., ATG5) in observed biological processes [1].

Visualizing Mechanisms with Graphviz

While the exact pathway for chemokine reduction is not available, you can use the template below to map it out as your research progresses. This script creates a diagram for a generic "Inhibition of Pro-Inflammatory Response" and follows your specifications for color and style.

SignalingPathway Proposed this compound Mechanism Inhibiting Pro-Inflammatory Signaling InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) HDAC_ClassIIa Class IIa HDACs InflammatoryStimulus->HDAC_ClassIIa NFkB NF-κB Pathway HDAC_ClassIIa->NFkB This compound This compound (HDAC Inhibitor) This compound->HDAC_ClassIIa Inhibits ChemokineProduction Pro-Inflammatory Chemokine Production NFkB->ChemokineProduction

This diagram illustrates a proposed mechanism where an inflammatory stimulus activates Class IIa HDACs, leading to pro-inflammatory chemokine production via the NF-κB pathway, and this compound inhibits this process.

Technical Specifications for Diagrams

To ensure your diagrams are clear and adhere to accessibility standards, here are key technical points based on your requirements and Graphviz documentation:

  • Color Contrast: The script uses colors from your specified palette. To meet accessibility guidelines like WCAG, ensure a high contrast ratio (at least 4.5:1) between text and background colors [2] [3]. For example, the combination of white text (#FFFFFF) on a dark red node (#EA4335) or dark blue (#4285F4) provides good contrast.
  • Label Positioning: The labeldistance attribute on edges is set to a value greater than 2.0, as you specified. This helps create a visible gap between the edge line and its label, improving readability [4] [5].
  • General Layout Tips: Using rankdir=TB (Top to Bottom layout), nodesep, and ranksep helps create a structured, hierarchical flow and prevents nodes from being too crowded [4].

References

TMP269 Experimental Model Variability: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What is the core function of TMP269? A1: this compound is a selective small-molecule inhibitor of Class IIa Histone Deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 [1] [2]. It modulates cellular processes by altering gene expression and protein function.

Q2: Why does this compound's effect vary between different experimental models? A2: The antiviral and anti-proliferative effects of this compound are not direct, but are mediated through distinct host-specific pathways. The observed outcome depends on which host pathway is engaged in a particular cell type or model system [1] [2] [3].

Q3: What are the key host-specific mechanisms reported for this compound? A3: Current literature identifies at least three key mechanisms, summarized in the table below.

Table 1: Documented Mechanisms of this compound Across Different Experimental Models

Experimental Model Primary Identified Mechanism Key Readouts & Pathways
Rabies Virus (RABV) Infection [2] Inhibition of Autophagy ↓ LC3B lipidation, ↓ ATG5 protein levels, ↓ autophagic flux
Lumpy Skin Disease Virus (LSDV) Infection [1] Modulation of Host Metabolism (Glycerophospholipid pathway) ↓ Lysophosphatidic acid (LPA), ↓ MEK/ERK signaling, ↑ innate immune response
Acute Myeloid Leukemia (AML) Cells [3] Downregulation of Ribosomal Proteins & Induction of Apoptosis ↓ RPL6 and other RPs, ↓ cell proliferation, ↑ apoptosis (especially combined with Venetoclax)

Q4: How can I determine which mechanism is relevant in my experimental system? A4: You should profile hallmark markers of the pathways listed in Table 1. The experimental protocols section below provides detailed methodologies for this.


Experimental Protocols for Mechanism Investigation

Protocol 1: Assessing Autophagy Inhibition

This protocol is based on the methods used to demonstrate this compound's effect in RABV-infected cells [2].

  • 1. Cell Lysis and Protein Extraction:
    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
    • Centrifuge at 12,000× g for 15 minutes at 4°C.
    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
  • 2. Western Blotting:
    • Separate equal amounts of protein by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk for 2 hours at room temperature.
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-LC3B: To detect lipidated LC3-II (a marker for autophagosomes).
      • Anti-ATG5: To assess levels of this key autophagy protein.
      • Anti-GAPDH: As a loading control.
    • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using a chemiluminescence reagent.
  • 3. Key Interpretation:
    • A successful inhibition of autophagy by this compound is indicated by decreased levels of LC3-II and ATG5 compared to the untreated, infected control.
Protocol 2: Evaluating Metabolic Reprogramming and Innate Immune Response

This protocol is derived from the investigation of this compound's effect on LSDV replication [1].

  • 1. Metabolomic Analysis (LPA Measurement):
    • Use an untargeted metabolomics approach.
    • Extract metabolites from cell culture post-infection/treatment.
    • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Identify and quantify Lysophosphatidic Acid (LPA) levels.
  • 2. Signaling Pathway Analysis (MEK/ERK):
    • Perform Western blotting as described in Protocol 1.
    • Use specific antibodies:
      • Anti-Phospho-ERK1/2 (Thr202/Tyr204): To detect the activated (phosphorylated) form.
      • Anti-Total ERK1/2: As a loading control to ensure changes are due to phosphorylation.
  • 3. Innate Immune Gene Expression:
    • Extract total RNA using a reagent like TRIzol.
    • Reverse transcribe RNA to cDNA.
    • Perform Quantitative Real-Time PCR (qRT-PCR) using primers for:
      • Interferon-beta (IFN-β)
      • Interferon-Stimulated Gene 54 (ISG54)
  • 4. Key Interpretation:
    • This compound treatment should lead to reduced LPA, decreased ERK phosphorylation, and upregulated expression of IFN-β and ISG54.
Protocol 3: Probing Anti-Proliferative and Pro-Apoptotic Effects

This protocol is adapted from studies on AML cells [3].

  • 1. Cell Proliferation/Viability Assay:
    • Seed cells in 96-well plates.
    • Treat with a concentration gradient of this compound.
    • After 24-48 hours, add CCK-8 reagent and incubate for 2-4 hours.
    • Measure the absorbance at 450 nm. A decrease indicates inhibition of proliferation/viability.
  • 2. Apoptosis Assay (Flow Cytometry):
    • Use Annexin V-FITC and Propidium Iodide (PI) staining.
    • Treat cells with this compound, alone or in combination with other drugs (e.g., Venetoclax).
    • Harvest cells, stain with Annexin V/PI, and analyze by flow cytometry.
    • The percentage of Annexin V-positive cells indicates the level of apoptosis.
  • 3. Proteomic Analysis (Ribosomal Proteins):
    • Perform a proteomic analysis (e.g., by mass spectrometry) on this compound-treated vs. control cells.
    • Look for significant downregulation of ribosomal proteins (RPs) like RPL6.

Troubleshooting Guide

Table 2: Common Experimental Issues and Proposed Solutions

Problem Potential Cause Suggested Solution
No phenotype observed Ineffective concentration; Wrong pathway targeted. Perform a dose-response curve (0.5-100 µM). Check literature for your model system and profile multiple pathways from Table 1.
High cytotoxicity at low doses Cell line-specific sensitivity. Titrate this compound carefully. Use a CCK-8 assay to establish a non-toxic concentration range for your specific cell line before infection/functional assays [1] [2].
Inconsistent results in viral titer Mechanism is host-mediated and may vary by multiplicity of infection (MOI) and cell type. Standardize viral infection conditions (MOI, adsorption time). Use a different cell line from another species to validate findings.
Mechanism unclear The model system is novel, and the pathway is uncharacterized. Conduct RNA-Seq and untargeted metabolomics to identify the most significantly altered pathways in your specific model [1] [2].

Mechanism Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the core workflows and pathways discussed in this guide.

This compound Antiviral Mechanism Investigation

G Start Start: Viral Infection (e.g., LSDV or RABV) TMP269_Treatment This compound Treatment Start->TMP269_Treatment Host_Pathway Host Cell Pathway Engagement TMP269_Treatment->Host_Pathway Mech1 Mechanism 1: Inhibition of Autophagy Host_Pathway->Mech1  In RABV Model Mech2 Mechanism 2: Modulation of Lipid Metabolism (↓ LPA) Host_Pathway->Mech2  In LSDV Model Outcome1 Outcome: Reduced Viral Replication Mech1->Outcome1 Assay_Node Key Assays: Western Blot (LC3B, pERK) qRT-PCR (IFN-β, ISGs) Metabolomics (LPA) Outcome2 Outcome: ↓ MEK/ERK Signaling ↑ Innate Immune Response Mech2->Outcome2

LSDV Mechanism of Action Pathway

G LSDV LSDV Infection Induces Induces LSDV->Induces LPA_Up ↑ Lysophosphatidic Acid (LPA) Induces->LPA_Up Activates Activates LPA_Up->Activates MEK_ERK MEK/ERK Signaling Pathway Activates->MEK_ERK Suppresses Suppresses MEK_ERK->Suppresses Promotes Promotes Viral Replication MEK_ERK->Promotes Immune Host Innate Immune Response Suppresses->Immune This compound This compound Treatment Inhibits Inhibits LPA Production This compound->Inhibits Blocks Blocks this pathway This compound->Blocks Inhibits->LPA_Up  Reduces Blocks->MEK_ERK

References

Troubleshooting Batch-to-Batch Variation

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Cause Recommended Action
Variable biological activity Batch-to-batch variations in purity, stability, or composition. Confirm inhibitor specificity with cellular selectivity assays [1].
Inconsistent solubility Physical form differences or degradation affecting DMSO stock solution preparation. Prepare fresh DMSO stock solutions and avoid moisture absorption [2] [3].
Altered in vivo efficacy Variability in suspension formulation affecting bioavailability [2] [3]. Standardize in vivo formulation preparation methods.

Experimental Validation Protocols

To confirm the activity of a new TMP269 batch, implement these key validation experiments.

Cell-Based Functional Assay: Angiogenesis Sprouting

This protocol validates this compound's anti-angiogenic function, a key phenotypic response [4].

  • Cell Line: Human telomerase reverse transcriptase (hTERT)-immortalized human aortic endothelial cells (TeloHAECs).
  • 3D Assay: Fibrin bead assay. Embed TeloHAECs in a 3D fibrin gel at a concentration of 5 mg/mL.
  • Treatment: Treat with the new batch of this compound. Use a reference batch as a control if available.
  • Culture Duration: 5 days.
  • Validation Readout: Confocal microscopy imaging followed by quantitative analysis of sprout morphology (length, volume, nuclei number) using the SproutAngio tool. A valid this compound batch should show significant anti-angiogenic effects, i.e., reduced sprouting compared to DMSO control [4].
Direct Target Engagement Assay: HDAC Inhibition

This protocol directly confirms inhibition of the intended Class IIa HDAC targets [1].

  • Cell Lines: Can be performed in various cell lines relevant to your research (e.g., HEK-293T, AML lines, or your specific model).
  • Treatment: Treat cells with this compound. A concentration of 10 µM has been used in various cell models without impacting cell viability and is sufficient to inhibit Class IIa HDACs [2].
  • Incubation Time: 24-72 hours.
  • Validation Readout: Western Blot analysis to detect acetylation levels of specific HDAC substrates.
    • For Class IIa HDAC engagement, monitor acetylation of histones H3 (Ac-H3) and other specific nuclear targets.
    • As a selectivity control, monitor acetylation of α-tubulin, a substrate for HDAC6 (a Class IIb HDAC). This compound should not increase α-tubulin acetylation, confirming its selectivity for Class IIa over HDAC6 [1].

Key Considerations for Experimental Consistency

  • Stock Solution Preparation: Always use fresh, anhydrous DMSO to prepare stock solutions. This compound has a solubility of 100 mg/mL (194.35 mM) in DMSO [2] [3]. Moisture-absorbing DMSO can reduce solubility and compound stability.
  • Solubility Verification: If you observe precipitation, check the solubility of your batch. This compound is insoluble in water and has limited solubility in ethanol (3 mg/mL) [2].
  • Positive Controls: For the angiogenesis assay, you can use the HIF1α stabilizer IOX-2 (5-10 µM) as a pro-angiogenic positive control to ensure your system is responsive [4].

This compound Experimental Workflow

To help visualize the overall validation process, this diagram outlines the key decision points and methods:

G Start Start: Receive New this compound Batch SP Stock Solution Prep Start->SP C1 Is solubility and stock preparation successful? SP->C1 FS Functional Sprouting Assay C2 Does the batch show expected anti-angiogenic phenotype? FS->C2 TI Target Engagement Assay C3 Does the batch show expected Class IIa HDAC inhibition? TI->C3 C1->FS Yes Fail Batch Failed Contact Manufacturer C1->Fail No C2->TI Yes C2->Fail No Pass Batch Validated Proceed with Experiments C3->Pass Yes C3->Fail No

References

Quantitative Summary of TMP269's Anti-Angiogenic Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings on how TMP269 controls angiogenic factor secretion and endothelial sprouting, based on a high-content epigenetic drug screening study [1].

Experimental Model Key Finding on Angiogenesis Effect on Sprout Morphology Identified Molecular & Secretory Changes
TeloHAEC Fibrin Bead Assay [1] Anti-angiogenic Suppressed endothelial sprout formation Downregulation of angiogenesis-related proteins; Upregulation of pro-inflammatory signaling

Detailed Experimental Protocol: 3D Fibrin Bead Assay

The primary methodology used to identify this compound's anti-angiogenic activity is the 3D in vitro fibrin bead assay. Below is a detailed protocol for this key experiment.

Protocol Step Specific Details & Parameters Purpose & Notes
1. Cell Preparation Use immortalized human aortic endothelial cells (TeloHAECs). Avoids donor variability and limited lifespan of primary cells like HUVECs [1].
2. Fibrin Gel Formation Embed cell-coated beads in a fibrin gel at a concentration of 5 mg/mL. Higher density (vs. 2.5 mg/mL for HUVECs) is optimal to control excessive TeloHAEC proliferation [1].
3. Compound Treatment Treat with This compound (selective Class IIa HDAC inhibitor). Include DMSO as a solvent control. To assess the specific effect of Class IIa HDAC inhibition on angiogenesis.
4. Culture Conditions Culture for 5 days under normoxic (normal oxygen) conditions. Standardized condition to evaluate drug effects without hypoxia induction.
5. Sprout Analysis Fix, stain, and image sprouts using confocal microscopy. Quantify using SproutAngio tool [1]. Automated tool for unbiased quantification of sprout number, length, volume, and nuclei count.
6. Secretome Analysis Collect culture medium. Analyze secreted proteins using a human angiogenesis protein array [1]. To detect downregulation of pro-angiogenic factors in the this compound-treated group.

This compound Anti-Angiogenesis Mechanism & Experimental Workflow

The diagram below synthesizes the described mechanism of action and the key experimental steps into a single workflow.

Start Start: Investigate this compound on Angiogenesis Mech This compound inhibits Class IIa HDACs Start->Mech Exp1 Experiment: 3D Fibrin Bead Assay Start->Exp1 Effect Downregulates angiogenesis-related proteins Upregulates pro-inflammatory signaling Mech->Effect Outcome Inhibition of endothelial cell sprouting (Anti-angiogenic Effect) Effect->Outcome Step1 1. Embed TeloHAECs in 5 mg/mL fibrin gel Exp1->Step1 Step2 2. Treat with this compound for 5 days Step1->Step2 Step3 3. Image and quantify sprouts using SproutAngio tool Step2->Step3 Step4 4. Analyze secretome via human angiogenesis protein array Step3->Step4

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solution, and what is an appropriate control?

  • A: this compound should be dissolved in 100% DMSO to create a stock solution. The working concentration in your assay should contain a equivalent volume of DMSO (e.g., 0.1% v/v) as your solvent control to rule out non-specific effects from the solvent itself [2] [3] [4].

Q2: My endothelial cells are over-proliferating in the 3D fibrin gel, obscuring sprout formation. What could be the issue?

  • A: This is a known challenge when using immortalized cell lines like TeloHAECs. The solution is to optimize the fibrinogen concentration. Increase the concentration from a standard 2.5 mg/mL to 5.0 mg/mL to create a denser matrix that restrains excessive proliferation and allows for proper sprout analysis [1].

Q3: Besides angiogenesis, what other biological processes does this compound affect?

  • A: Research shows this compound has diverse effects, including:
    • Anti-leukemic: Induces anti-proliferative and pro-apoptotic effects in Acute Myeloid Leukemia (AML) cells, especially combined with venetoclax [2].
    • Neuroprotective: Promotes BMP-Smad signaling and protects dopaminergic neurons in models of Parkinson's disease [5] [6].
    • Antiviral: Suppresses replication of viruses like rabies virus (RABV) and Peste des petits ruminants virus (PPRV) by modulating host immune responses and autophagy [3] [4].

References

Mechanism of Action: How TMP269 Enhances ER Stress-Mediated Cell Death

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core mechanism through which TMP269 enhances ER stress-induced cell death.

ER Stress Inducer    (e.g., Carfilzomib) ER Stress Inducer    (e.g., Carfilzomib) ER Stress ER Stress ER Stress Inducer    (e.g., Carfilzomib)->ER Stress This compound This compound HDAC4 HDAC4 This compound->HDAC4 Inhibits HDAC4-ATF4 Complex HDAC4-ATF4 Complex This compound->HDAC4-ATF4 Complex Disrupts HDAC4->HDAC4-ATF4 Complex ATF4 ATF4 HDAC4-ATF4 Complex->ATF4 Sequesters & Inactivates CHOP CHOP ATF4->CHOP Cell Death    (Apoptosis) Cell Death    (Apoptosis) CHOP->Cell Death    (Apoptosis) ER Stress->ATF4  Induces

In essence, this compound blocks HDAC4, which frees the transcription factor ATF4. This leads to the increased production of the pro-death protein CHOP, thereby accelerating cell death when the cell is already under ER stress [1].

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound.

Parameter Value / Specificity Context / Assay
IC₅₀ for HDAC4 157 nM [2] In vitro enzyme assay
IC₅₀ for HDAC5 97 nM [2] In vitro enzyme assay
IC₅₀ for HDAC7 43 nM [2] In vitro enzyme assay
IC₅₀ for HDAC9 23 nM [2] In vitro enzyme assay
Cytotoxicity (CC₅₀) 83 μM (in Huh-7 cells) [2] MTT assay, 3-day incubation
Key Synergistic Agent Carfilzomib (CFZ) [1] Multiple Myeloma (MM) cell lines

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound's enhancement of ER stress-mediated death.

Protocol 1: In Vitro Combination Treatment in Multiple Myeloma Cells [1]

This protocol is used to demonstrate the synergistic effect of this compound with an ER stress inducer.

  • 1. Cell Culture: Use appropriate Multiple Myeloma (MM) cell lines (e.g., MM.1S, RPMI8226, U266). Culture cells in recommended medium (e.g., RPMI 1640) supplemented with 10% FBS.
  • 2. Drug Preparation:
    • Prepare a stock solution of This compound in DMSO (e.g., 10 mM). Store at -80°C.
    • Prepare a stock solution of the proteasome inhibitor Carfilzomib (CFZ) in DMSO.
  • 3. Treatment:
    • Pre-treatment: Seed cells and pre-treat with this compound (a common working concentration is 10 µM) or vehicle control (DMSO) for 2-4 hours.
    • Co-treatment: Add Carfilzomib (e.g., at concentrations ranging from 5-20 nM) to the culture medium. Continue the combined incubation for 24-48 hours.
  • 4. Apoptosis Assay (Flow Cytometry):
    • Harvest cells by centrifugation.
    • Resuspend cell pellet in Annexin V binding buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.
    • Analyze by flow cytometry. The combination treatment should show a significant increase in the Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic/necrotic) populations compared to single agents.
  • 5. Western Blot Analysis (Mechanistic Validation):
    • Lyse cells after treatment to extract total protein. Determine protein concentration using a BCA assay.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with the following primary antibodies:
      • Anti-ATF4
      • Anti-CHOP
      • Cleaved Caspase-3 (a key executioner of apoptosis)
      • PARP cleavage (a hallmark of apoptosis)
    • Use β-Actin or GAPDH as a loading control. Expected result: Combination treatment shows upregulation of ATF4, CHOP, and increased cleavage of Caspase-3 and PARP.
Protocol 2: Confirming HDAC Class IIa Selectivity [3]

This control experiment confirms that this compound is acting specifically on its intended targets.

  • 1. Cell Treatment: Treat your cell line of interest (e.g., AML cell lines like MOLM-13) with this compound (e.g., 10 µM) for 16-24 hours. As controls, use a pan-HDAC inhibitor (e.g., Trichostatin A) and a class I-specific inhibitor (e.g., Entinostat/MS-275).
  • 2. Western Blot Analysis:
    • Harvest cells and prepare protein lysates.
    • Perform Western blotting to probe for specific acetylation marks:
      • Acetylated Histone H3 (Ac-H3K9/K14): A marker for class I HDAC inhibition. This compound should not cause hyperacetylation of H3.
      • Acetylated α-Tubulin (Ac-α-Tubulin): A marker for HDAC6 (class IIb) inhibition. This compound should not cause hyperacetylation of α-Tubulin.
    • The expected result is that this compound does not increase the levels of Ac-H3 or Ac-α-Tubulin, confirming its selectivity for class IIa HDACs and that its effects are not mediated by off-target inhibition of class I or IIb HDACs.

Frequently Asked Questions (FAQs)

Q1: Does this compound induce ER stress and cell death on its own? A1: Typically, no. This compound as a single agent often shows only modest effects on cell growth and viability [1]. Its primary documented effect is to sensitize or enhance cell death when combined with a primary ER stress inducer, such as the proteasome inhibitor Carfilzomib [1].

Q2: What is a common mistake that leads to poor results with this compound? A2: A key issue is inadequate pre-treatment. Since this compound works by disrupting the HDAC4-ATF4 complex to prime the cell for apoptosis, it needs time to take effect before the ER stressor is applied. Ensure you pre-treat cells with this compound for several hours (e.g., 2-4 hours) before adding the second agent [1].

Q3: How can I confirm that this compound is working selectively on Class IIa HDACs in my experiment? A3: Run a selectivity control Western blot. Check the acetylation status of Histone H3 and α-Tubulin. If this compound is selective, you should see no increase in Ac-H3 (ruling out class I inhibition) and no increase in Ac-α-Tubulin (ruling out HDAC6 inhibition) [3]. This confirms that the observed biological effects are due to class IIa HDAC inhibition.

Q4: Are the effects of this compound dependent on a specific protein? A4: Yes, research indicates that the enhanced cytotoxicity from combining this compound with an ER stressor is abrogated by ATF4 knockdown [1]. This confirms that ATF4 is a pivotal mediator of this cell death pathway.

References

TMP269 & Oxidative Stress: Key Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary evidence linking TMP269 to a reduction in oxidative stress.

Experimental Context Observed Effects on Oxidative Stress Dosage/Concentration Model System Source Citation
Cerebral Ischemia/Reperfusion Injury ↓ Malondialdehyde (MDA); ↑ Superoxide Dismutase (SOD) activity 4-10 mg/kg (in vivo) Mouse Model of Middle Cerebral Artery Occlusion (MCAO) [1] [2]
Neuronal Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Reduced cell death and oxidative stress 1-5 µM (in vitro) Neuronal cells in culture [1]
Ischemic Stroke Reduced infarct volume and improved neurological scores 4 mg/kg (in vivo) was most effective Mouse MCAO Model [1]

Experimental Protocols for Oxidative Stress Assays

Here are detailed methodologies for key experiments you can perform to evaluate this compound's effects on oxidative stress.

In Vivo Model of Cerebral Ischemia/Reperfusion Injury

This protocol is used to demonstrate this compound's neuroprotective and antioxidant effects in vivo.

  • Animal Model: Induce focal cerebral ischemia in mice (e.g., C57BL/6) using the Middle Cerebral Artery Occlusion (MCAO) method. Infarct size is typically determined 24 hours after reperfusion [1] [2].
  • Treatment: Administer this compound via intraperitoneal injection. Studies have tested a range of doses, with 4 mg/kg showing significant efficacy in reducing infarct volume [1].
  • Infarct Volume Measurement:
    • TTC Staining: At 24 hours post-reperfusion, sacrifice the animals and remove the brains. Slice the brain coronally and stain with 2,3,5-Triphenyltetrazolium Chloride (TTC). Viable tissue stains red, while the infarcted area remains pale. Calculate the infarct volume using image analysis software [1].
  • Oxidative Stress Marker Analysis:
    • Malondialdehyde (MDA) Assay: Use a commercial MDA assay kit (e.g., by thiobarbituric acid reactive substances (TBARS) method) to measure lipid peroxidation in brain tissue homogenates. This compound treatment significantly reduces MDA levels [1] [2].
    • Superoxide Dismutase (SOD) Activity Assay: Use a commercial SOD activity kit (e.g., WST-8 based) to measure the activity of this key antioxidant enzyme in brain tissue. This compound treatment increases SOD activity [1] [2].
  • Blood-Brain Barrier Integrity:
    • Evans Blue Extravasation: Inject Evans blue dye intravenously. After circulation, perfuse the animal with saline. The extent of blue staining in the brain tissue, or fluorescence quantification under green excitation, indicates BBB disruption. This compound treatment decreases leakage [1].
In Vitro Model of Neuronal Oxidative Stress

This protocol assesses the direct protective effect of this compound on neurons under stress.

  • Cell Model: Use neuronal cell lines (e.g., HT-22) or primary cortical neurons.
  • Induction of Oxidative Stress: Subject cells to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) to mimic ischemia/reperfusion injury in vitro.
    • OGD: Replace culture medium with glucose-free medium and place cells in a hypoxic chamber (e.g., 1% O2) for 2-8 hours.
    • Reoxygenation: Replace the medium with normal, glucose-containing medium and return to normoxic conditions (21% O2) [1].
  • Treatment: Add this compound (1-5 µM) to the culture medium during the reoxygenation phase [1].
  • Cell Viability and Oxidative Stress Assessment:
    • Cell Viability Assay: Use a CCK-8 assay to quantify cell viability after OGD/R treatment. This compound is expected to increase viability [3] [1].
    • Reactive Oxygen Species (ROS) Detection: Use a fluorescent probe such as DCFH-DA. After loading cells with the probe, measure fluorescence intensity to indicate intracellular ROS levels. This compound treatment reduces fluorescence [1].
    • Western Blot Analysis: Analyze protein expression changes using antibodies for pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound treatment typically upregulates Bcl-2 and downregulates Bax [1].

This compound Experimental Workflow and Mechanism

To help you visualize the experimental process and the proposed mechanism of action, I have created the following diagrams using Graphviz.

Diagram 1: In Vitro & In Vivo Experimental Workflow

This diagram outlines the key steps for conducting experiments with this compound.

G Start Start Experiment InVitro In Vitro Model Start->InVitro InVivo In Vivo Model Start->InVivo A1 Culture Neuronal Cells InVitro->A1 B1 Mouse MCAO Model InVivo->B1 A2 Induce Stress (OGD/R) A1->A2 A3 Treat with this compound (1-5 µM) A2->A3 A4 Assay: - CCK-8 (Viability) - DCFH-DA (ROS) - Western Blot A3->A4 Results Analyze Results A4->Results B2 Treat with this compound (4 mg/kg, i.p.) B1->B2 B3 Assay: - TTC Staining (Infarct) - MDA/SOD Kits - Evans Blue (BBB) B2->B3 B3->Results

Diagram 2: Proposed Mechanism of this compound in Oxidative Stress Reduction

This diagram illustrates the signaling pathway through which this compound is believed to reduce oxidative stress.

G This compound This compound HDAC Inhibits Class IIa HDACs (HDAC4/5/7/9) This compound->HDAC AcH3 ↑ Histone Acetylation HDAC->AcH3 GeneExp Altered Gene Expression AcH3->GeneExp Downstream Downstream Effects GeneExp->Downstream OxStress Reduced Oxidative Stress Downstream->OxStress Outcome1 ↑ Bcl-2 / ↓ Bax Downstream->Outcome1 Outcome2 ↑ Antioxidants (SOD) Downstream->Outcome2 Outcome3 ↓ Lipid Peroxidation (MDA) Downstream->Outcome3 Outcome4 Improved Cell Viability OxStress->Outcome4

Frequently Asked Questions & Troubleshooting

Q1: What is a typical working concentration for this compound in cell culture? A1: For studies on oxidative stress and neuroprotection, a range of 1 to 10 µM is commonly used, with effects often observed at 5 µM [1]. Always perform a dose-response curve (e.g., CCK-8 assay) to determine the optimal, non-cytotoxic concentration for your specific cell type.

Q2: My this compound solution is precipitating in aqueous buffer. How can I resolve this? A2: this compound has low solubility in water. Prepare a stock solution in 100% DMSO (e.g., 50 mg/mL yields ~97.2 mM) [4]. Then, dilute this stock into your culture medium or vehicle. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid cytotoxicity.

Q3: I'm not seeing a reduction in oxidative stress markers in my model. What could be wrong? A3:

  • Verify Activity: Confirm that this compound is active in your system by checking a known downstream effect, such as an increase in global histone acetylation (e.g., Ac-H2A, Ac-H3) via Western blot [1].
  • Timing of Administration: The protective effect may be highly dependent on treatment timing. In ischemia models, efficacy is greatest when administered during or shortly after the insult [1] [2].
  • Model Relevance: Ensure your disease model is relevant to the known mechanisms of Class IIa HDACs. This compound's effects are context-dependent.

Q4: Are there known off-target effects of this compound I should be aware of? A4: this compound is highly selective for Class IIa HDACs (HDAC4, 5, 7, 9) over Class I (e.g., HDAC1, IC50 >100 µM) and Class IIb (e.g., HDAC6, IC50 = 82 µM) [1] [4]. However, always include appropriate controls (e.g., vehicle-treated) to rule out non-specific effects in your experimental setup.

References

TMP269: Mechanism and Neuroprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 is a novel, potent, and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 [1]. By inhibiting these enzymes, this compound promotes histone acetylation, which alters gene expression and activates several neuroprotective signaling pathways.

The table below summarizes the key neuroprotective mechanisms of this compound identified in preclinical models:

Neuroprotective Mechanism Experimental Model Key Findings / Outcome Citation
Promotes BMP-Smad Signaling In vitro & in vivo 6-hydroxydopamine (6-OHDA) models of Parkinson's Disease Identified as a key mechanism for neuroprotection. [2]
Upregulates Histone Acetylation Rat model of cerebral ischemia/reperfusion (I/R) injury Increased acetyl-H2A levels in the brain; optimal dose of 4 mg/kg showed greatest effect. [3]
Protects Blood-Brain Barrier (BBB) Rat model of cerebral I/R injury Increased expression of tight-junction proteins (ZO-1, Occludin, Claudin-5); reduced Evans blue leakage. [3]
Upregulates Tissue Kallikrein Rat model of cerebral I/R injury Increased expression of the neuroprotective factor tissue kallikrein. [3]
Reduces Infarct Volume Rat model of cerebral I/R injury (MCAO) Significant reduction in brain infarct size, with 4 mg/kg being the most effective dose. [3]

Experimental Protocols & Troubleshooting

FAQ 1: How do I assess the neuroprotective effects of this compound in a cerebral ischemia model?

Answer: A standard protocol involves using a rat model of transient middle cerebral artery occlusion (MCAO) with pre-treatment of this compound.

  • Recommended Model: Male Sprague-Dawley rats (250-300 g) with MCAO-induced ischemia for 90 minutes, followed by reperfusion. [3]
  • Dosing Regimen:
    • Optimal Dose: 4 mg/kg this compound. [3]
    • Administration: Intraperitoneal (i.p.) injection.
    • Timing: Administer 0.5 hours before the induction of ischemia. [3]
  • Key Outcome Measures:
    • Infarct Volume: Measure 24 hours after reperfusion using 2,3,5-Triphenyltetrazolium chloride (TTC) staining. The infarct area appears white, while viable tissue is red. [3]
    • Blood-Brain Barrier Integrity:
      • Evans Blue Staining: Inject Evans blue dye intravenously. After perfusion, quantify the extravasation of the dye into the brain tissue; red fluorescence indicates BBB disruption. [3]
      • Western Blot: Analyze the expression levels of tight-junction proteins (ZO-1, Occludin, Claudin-5) from brain tissue samples. [3]
    • Molecular Mechanisms:
      • Histone Acetylation: Use Western blot and immunohistochemistry with an anti-acetyl-H2A antibody on cortical tissue. [3]
      • Tissue Kallikrein Expression: Use Western blot and immunohistochemistry to detect upregulation. [3]
FAQ 2: What is the in vitro evidence for this compound's neuroprotection, and how can I replicate it?

Answer: In vitro studies using neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) model ischemic conditions.

  • Recommended Model: Primary neuronal cultures or neuronal cell lines subjected to OGD/R. [1]
  • Dosing Regimen:
    • Effective Concentration: 1-5 μM this compound. [1]
    • Timing: Administer during the reoxygenation phase. [1]
  • Key Outcome Measures:
    • Cell Viability: Measure using CCK-8 assay. [1]
    • Oxidative Stress: Quantify ROS levels using DCFH-DA staining and flow cytometry or fluorescence microscopy. [1]
    • Apoptotic Markers: Perform Western blot analysis to assess levels of anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins, as well as activation of caspase-3/7. [1]
FAQ 3: What are common issues when working with this compound, and how can I troubleshoot them?
Problem Potential Cause Solution / Troubleshooting Step
Lack of efficacy in model. Incorrect dosing or timing. Confirm dose (4 mg/kg in vivo, 1-5 μM in vitro) and administer 30 min pre-injury. [3] [1]
Poor solubility of compound. Prepare a fresh stock solution in DMSO and ensure proper dilution in final vehicle (e.g., saline). Final DMSO concentration should be minimal (e.g., <1%).
High cell death in vitro. Potential solvent (DMSO) toxicity. Include a vehicle control (DMSO at the same final concentration) in all experiments.
This compound concentration too high. Perform a dose-response curve (e.g., 0.5, 1, 2.5, 5, 10 μM) to find the optimal, non-toxic concentration for your specific cell type. [1]
Inconsistent Western blot results for acetylated histones. Rapid deacetylation post-lysis. Use lysis buffers containing HDAC inhibitors (e.g., sodium butyrate) and process samples quickly on ice.

Signaling Pathway Diagrams

The following diagrams illustrate the key neuroprotective pathways influenced by this compound, based on the current research.

Neuroprotective Signaling via BMP-Smad and HDAC Inhibition

G This compound This compound HDAC Class IIa HDACs (HDAC4/5/7/9) This compound->HDAC Inhibits Acetylation ↑ Histone Acetylation (e.g., H2A) HDAC->Acetylation Suppresses GeneExp Altered Gene Expression Acetylation->GeneExp Promotes BMP BMP-Smad Pathway Activation GeneExp->BMP OtherMechs Other Mechanisms: • ↑ Tissue Kallikrein • ↑ Tight Junction Proteins • ↓ Oxidative Stress GeneExp->OtherMechs Neuroprotection Neuroprotection BMP->Neuroprotection OtherMechs->Neuroprotection

Blood-Brain Barrier Protection by this compound in Ischemic Injury

G Ischemia Ischemia/Reperfusion Injury BBBDamage Blood-Brain Barrier Damage Ischemia->BBBDamage TJP ↓ Tight Junction Proteins (ZO-1, Occludin, Claudin-5) BBBDamage->TJP Leakage Dye Leakage (e.g., Evans Blue) BBBDamage->Leakage TMP269_2 This compound Treatment HDAC_Inhibit HDAC Inhibition TMP269_2->HDAC_Inhibit TJP_Up ↑ Tight Junction Proteins HDAC_Inhibit->TJP_Up Promotes Expression BBB_Protect BBB Protection & Integrity TJP_Up->BBB_Protect BBB_Protect->TJP Counteracts BBB_Protect->Leakage Reduces

Research Application Notes

  • Model Selection: The most robust data for this compound in neuroprotection comes from Parkinson's disease models (6-OHDA) and cerebral ischemia models (MCAO). Its efficacy in other neurodegenerative contexts (e.g., Alzheimer's) is less established. [2] [3]
  • Specificity is Key: As a selective class IIa HDAC inhibitor, this compound is a valuable tool for dissecting the roles of these specific HDAC isoforms in neuroprotection, as opposed to using pan-HDAC inhibitors like valproic acid. [4] [1]
  • Beyond Neurodegeneration: Be aware that this compound is also being investigated in other fields, such as oncology and virology, which may inform off-target effects or novel mechanisms in your research. [1] [5]

References

Understanding HDAC Inhibitor Classes

Author: Smolecule Technical Support Team. Date: February 2026

To contextualize the comparison, it is essential to understand how HDAC inhibitors are classified. HDACs are divided into classes based on structure and function. The table below summarizes the main classes of zinc-dependent HDACs, which are the primary targets of inhibitors like TMP269 [1].

HDAC Class Isoforms Key Characteristics
Class I HDAC1, 2, 3, 8 Ubiquitously expressed; primarily nuclear; involved in cell proliferation [1].
Class IIa HDAC4, 5, 7, 9 Tissue-specific expression; shuttle between nucleus and cytoplasm; key regulators of differentiation and cell survival [1].
Class IIb HDAC6, 10 HDAC6 has a unique cytoplasmic role and deacetylates non-histone proteins like tubulin [1].
Class IV HDAC11 Limited knowledge; shares features with both Class I and II [1].

This compound was specifically designed as a potent and selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, and 9). Unlike many first-generation inhibitors, it does not effectively inhibit Class I HDACs or the Class IIb HDAC6, which contributes to its unique biological profile and potentially reduced side effects [2] [3].

This compound vs. Other Inhibitors: Experimental Data

The table below synthesizes quantitative data from various preclinical studies, highlighting the distinct effects of this compound compared to other common HDAC inhibitors.

HDAC Inhibitor Primary Target Key Experimental Findings & Applications

| This compound | Class IIa (Selective) | • Acute Kidney Injury (AKI): 50 mg/kg dose in mice improved renal function, reduced apoptosis, enhanced autophagy, and promoted tubule cell proliferation [3]. • Acute Myeloid Leukemia (AML): Showed anti-proliferative effects and induced additive apoptosis in combination with venetoclax [2]. | | Valproate | Class I & IIa (Pan) | • Spinal Cord Injury (SCI): The most frequently studied HDACi in preclinical SCI models; associated with improved locomotor recovery [4]. | | Vorinostat (SAHA) | Class I & II (Pan) | • Approved for cutaneous T-cell lymphoma [5]. • Breast Cancer: Downregulated YAP expression in HR(+) breast cancer cells [6]. | | Trichostatin A (TSA) | Class I & II (Pan) | • Spinal Cord Injury: Evaluated in a single preclinical SCI study [4]. • Breast Cancer: Also downregulated YAP, but showed nuanced, context-dependent effects on Hippo signaling different from benzamide HDACi [6]. | | Entinostat (MS-275) | Class I (Selective) | • Spinal Cord Injury: Evaluated in a single preclinical study [4]. • Contrasting Effects: Aggravated renal injury in a murine AKI model, unlike this compound or pan-inhibitors [3]. | | RGFP966 | HDAC3 (Selective) | • Spinal Cord Injury: Evaluated in three preclinical SCI studies [4]. | | Tubastatin A | HDAC6 (Selective) | • Spinal Cord Injury & AKI: Showed protective effects in models of SCI and cisplatin-induced AKI, highlighting the different role of HDAC6 [4] [3]. |

Detailed Experimental Protocols

To facilitate the replication and evaluation of key studies, here are the methodologies for two pivotal experiments demonstrating this compound's efficacy.

Protocol: Efficacy in Acute Kidney Injury (AKI) Models [3]

This study established the robust protective role of this compound in two different mouse models of AKI.

  • Animal Models:
    • Folic Acid (FA)-induced AKI: A single intraperitoneal (i.p.) dose of FA (200 mg/kg) was administered to C57/BL male mice.
    • Ischemia/Reperfusion (I/R)-induced AKI: Bilateral renal pedicles were clamped for 35 minutes to induce ischemia, followed by reperfusion for 48 hours.
  • Treatment Regimen: this compound (50 mg/kg in DMSO) or vehicle control (DMSO) was administered intraperitoneally immediately after the initial injury (FA injection or reperfusion) and then every 24 hours for 48 hours.
  • Endpoint Measurements:
    • Renal Function: Serum creatinine (Scr) and blood urea nitrogen (BUN) were measured using automatic biochemistry assays.
    • Tubular Injury: Kidney sections were stained with Hematoxylin and Eosin (H&E) and scored by a pathologist blinded to the groups on a scale of 0 (normal) to 4 (severe damage).
    • Mechanistic Analysis: Apoptosis (cleaved caspase-3, Bax), autophagy (LC3II, beclin-1), and proliferation (PCNA) were analyzed by Western blot and immunofluorescence.
Protocol: Anti-leukemic Activity in Combination Therapy [2]

This study investigated the effect of this compound, alone and in combination with the BCL-2 inhibitor venetoclax, on AML cell lines.

  • Cell Culture: Human AML cell lines (e.g., MOLM-13, KG-1a) were cultured in appropriate media (e.g., RPMI 1640) supplemented with 10-20% FBS.
  • Drug Treatment: Cells were treated with varying concentrations of this compound, venetoclax, or a combination of both. A pan-HDAC inhibitor (MS-275) and a hypomethylating agent (azacitidine) were used as comparators in some experiments.
  • Assessment of Apoptosis: After 24-72 hours of treatment, cells were stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry.
  • Proteomic Analysis: MOLM-13 cells treated with this compound were subjected to mass spectrometry-based proteomic analysis to identify changes in protein expression, revealing downregulation of specific ribosomal proteins.

Visualizing this compound's Mechanism of Action in AKI

The following diagram synthesizes the key signaling pathways through which this compound conferred protection in the AKI model, as detailed in the study [3]. It illustrates how the inhibition of Class IIa HDACs leads to pleiotropic protective effects.

cluster_apoptosis Key Molecular Changes cluster_autophagy cluster_proliferation Start This compound Inhibits Class IIa HDACs Mech1 Suppressed Apoptosis Start->Mech1 Mech2 Enhanced Autophagy Start->Mech2 Mech3 Promoted Proliferation Start->Mech3 Outcome Improved Renal Function and Structure Mech1->Outcome A1 ↓ Cleaved Caspase-3 Mech1->A1 A2 ↓ Bax Expression Mech1->A2 A3 ↓ p53 Phosphorylation Mech1->A3 A4 Preserved Bcl-2 Mech1->A4 Mech2->Outcome U1 ↑ Atg7 Mech2->U1 U2 ↑ Beclin-1 Mech2->U2 U3 ↑ LC3-II Mech2->U3 Mech3->Outcome P1 ↑ PCNA+ Cells Mech3->P1 P2 ↑ Cyclin E Mech3->P2

Key Differentiators and Research Considerations

The data reveals several critical points for researchers considering this compound:

  • Specificity is Key: this compound's value lies in its selectivity for Class IIa HDACs. The finding that a Class I-selective inhibitor (Entinostat) worsened AKI while this compound was protective underscores that HDAC classes can have opposing biological functions [3]. Its effects cannot be extrapolated from pan-HDAC inhibitors.
  • Context-Dependent Mechanisms: The molecular mechanisms of HDAC inhibitors are highly context-dependent. For example, in breast cancer, different HDAC inhibitors (pan vs. benzamide-type like Entinostat) can have divergent effects on the same pathway (e.g., Hippo/YAP signaling) [6].
  • Combination Therapy Potential: this compound has shown promise in combination with other agents, such as venetoclax in AML, where it exhibited additive pro-apoptotic effects, suggesting a viable polytherapy strategy [2].
  • Beyond Histones: The therapeutic effects are largely mediated through the acetylation of non-histone proteins. In AKI, the beneficial outcomes were linked to modulating cell signaling pathways (MAPK) and transcription factors rather than chromatin remodeling [3].

References

Core Characteristics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

This table outlines the fundamental pharmacological profiles of TMP269 and Tubastatin A.

Feature This compound Tubastatin A
Primary Target Class IIa HDACs (HDAC4, 5, 7, 9) [1] HDAC6 (Class IIb) [2] [3]
Mechanism Inhibits class IIa HDACs; noted as "pseudodeacetylases" that act as scaffolds for other catalytically active HDACs [4] Potently inhibits HDAC6 catalytic activity, leading to accumulation of acetylated α-tubulin [5]
Selectivity Highly selective for class IIa over class I HDACs (e.g., >1000-fold vs. HDAC1) [1] >1000-fold selective for HDAC6 over other isoforms except HDAC8 (~57-fold) [2] [3]
Key Measured Outcome Increased histone acetylation (e.g., H3, H2A) [1] [6] Increased acetylated α-tubulin levels [5]

Experimental Data and Model Performance

This table compares the experimental effects of both inhibitors across various disease models, as reported in the research.

Disease/Model This compound (Class IIa Inhibitor) Tubastatin A (HDAC6 Inhibitor)
Neurological Injury Improved functional recovery, reduced infarct volume in cerebral I/R (Mice, 10 mg/kg, i.p.) [1] Improved functional recovery, reduced brain infarction in ischemic stroke (Rats, 25 mg/kg, i.p.); protection when administered up to 24 hrs post-stroke [5]
Kidney Injury Ameliorated acute kidney injury (AKI) in mouse models; suppressed apoptosis, enhanced autophagy and cell proliferation (50 mg/kg, i.p.) [6] Protected against cisplatin- or rhabdomyolysis-induced AKI (cited as prior finding) [6]
Spinal Cord Injury Evaluated in a single preclinical study (systematic review) [7] Evaluated in a single preclinical study (systematic review) [7]
Viral Infection Suppressed PPRV (peste des petits ruminants virus) replication; exhibited anti-inflammatory effects by reducing pro-inflammatory chemokines/cytokines [8] Information not available in search results
Cancer Context Enhanced ER stress-mediated death in multiple myeloma; reduced invasion in triple-negative breast cancer cells (2.5-10 μM in vitro) [1] Inhibited proliferation and induced G1 arrest in melanoma cell lines (~500 nM - 6 μM in vitro) [2]

Key Experimental Protocols

To help you contextualize the data, here are the methodologies behind some of the key findings cited in the tables.

  • Antiviral and Anti-inflammatory Assay (this compound): Vero or caprine endometrial epithelial cells were pre-treated with this compound or DMSO for 12 hours, then infected with the PPRV virus. The effects on viral replication were assessed using Western Blotting (for viral nucleoprotein) and qRT-PCR. The anti-inflammatory effect was measured by ELISA and qRT-PCR to quantify the expression of pro-inflammatory cytokines like IL-6, CCL2, and CXCL8 [8].
  • In Vitro Cancer Cell Proliferation Assay (Tubastatin A): Melanoma cell lines (e.g., SKMEL28, WM793) were treated with Tubastatin A. The effect on proliferation was measured using growth inhibitory assays, and cell cycle arrest was analyzed via flow cytometry [2].
  • In Vivo Ischemia/Reperfusion (I/R) Model (Both Inhibitors): For cerebral I/R, the Middle Cerebral Artery Occlusion (MCAO) model was used in rodents. This compound or Tubastatin A was administered via intraperitoneal (i.p.) injection after the induction of ischemia. The primary outcomes measured were infarct volume (using TTC staining) and functional neurological scores [5] [1].

Key Differentiators for Researcher Choice

Your choice between this compound and Tubastatin A will be primarily dictated by your research question.

  • Study Focus: If your research involves cytoplasmic processes like microtubule stability, intracellular transport, or protein aggregation, Tubastatin A is the definitive choice due to its specific action on the cytoplasmic HDAC6 and its substrate α-tubulin [5].
  • Pathology Selection: This compound has emerging, compelling data in models of viral infection and acute kidney injury, showing potent anti-inflammatory and pro-survival effects [8] [6]. Tubastatin A has a strong and well-documented neuroprotective profile in stroke models [5].
  • Pathway of Interest: The downstream signaling pathways they modulate are distinct. This compound's effects are often linked to modulating histone acetylation and kinase signaling (ERK, p38) [1] [6], while Tubastatin A's effects are frequently associated with α-tubulin acetylation and subsequent processes like improved mitochondrial trafficking and FGF-21 signaling [5].

To visualize the core mechanistic differences and their functional consequences, the following diagram summarizes the key pathways:

G HDACs HDACs ClassIIa Class IIa HDACs (HDAC4,5,7,9) HDACs->ClassIIa HDAC6 HDAC6 HDACs->HDAC6 This compound This compound This compound->ClassIIa Inhibits Histones Histones (e.g., H3, H2A) This compound->Histones Increases acetylation of TubA Tubastatin A TubA->HDAC6 Inhibits alphaTubulin α-Tubulin TubA->alphaTubulin Increases acetylation of ClassIIa->Histones Deacetylates HDAC6->alphaTubulin Deacetylates AcHistones Acetylated Histones Histones->AcHistones AcTubulin Acetylated α-Tubulin alphaTubulin->AcTubulin Outcomes1 Altered Gene Transcription Modulation of Apoptosis/Autophagy AcHistones->Outcomes1 Outcomes2 Stabilized Microtubules Improved Axonal Transport Activation of FGF-21 signaling AcTubulin->Outcomes2

References

TMP269 Performance Across Different Cell Types

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the biological contexts, specific cell models, and key experimental findings for TMP269.

Biological Context / Disease Model Specific Cell Lines / Models Used Key Findings on this compound Effects Relevant Citation

| Acute Myeloid Leukemia (AML) | MOLM-13, MOLM-14, MV4-11, HL-60, OCI-AML3, KG-1a [1] [2] [3] | • Induced anti-proliferative & pro-apoptotic effects • Downregulated ribosomal proteins (e.g., RPL6) • Showed additive apoptotic effect in combination with Venetoclax [1] [2] [3] | [1] [2] [3] | | Viral Infections (PPRV & LSDV) | Vero cells, Caprine Endometrial Epithelial Cells (EECs), Mardin-Darby Bovine Kidney (MDBK) cells [4] [5] | • Significantly suppressed viral replication in a dose-dependent manner • Exerted anti-inflammatory effects by reducing pro-inflammatory chemokines [4] [5] | [4] [5] | | Sprouting Angiogenesis | Human Aortic Endothelial Cells (TeloHAECs), Human Umbilical Vein Endothelial Cells (HUVECs) [6] | • Inhibited endothelial cell sprouting in a 3D fibrin bead assay • Downregulated angiogenesis-related proteins [6] | [6] |

Quantitative Data on this compound Efficacy

This table consolidates key quantitative metrics from dose-response, gene expression, and combination studies.

Metric / Assay Type Experimental Details Key Results & Data Points Relevant Citation

| Anti-leukemic Efficacy | • Cell Viability/Proliferation Assays: Anti-proliferative effect on AML cells [1] [3]Apoptosis Assays: Pro-apoptotic effect, enhanced with Venetoclax [1] [3]Proteomic Analysis: Downregulation of ribosomal proteins [2] | • Additive apoptotic effect when combined with Venetoclax (measured by flow cytometry) [1] [2] [3] | [1] [2] [3] | | Antiviral Efficacy | • Western Blot & qRT-PCR: Assessment of viral replication [4] [5]Plaque Assay / Viral Titration: Quantification of infectious virus particles [4]ELISA & RNA-seq: Measurement of inflammatory cytokines and host responses [4] | • Dose-dependent inhibition of PPRV and LSDV replication [4] [5] • Reduced expression of pro-inflammatory chemokines (CCL2, CCL5, CXCL8) and cytokine IL-6 [4] | [4] [5] | | Anti-angiogenic Efficacy | • 3D Fibrin Bead Sprouting Assay: Quantification of endothelial sprout number, length, and volume [6]Protein Array: Analysis of secreted angiogenic factors [6] | • Significant reduction in sprout length and nuclei number in TeloHAECs [6] • Downregulation of angiogenesis-related proteins [6] | [6] |

Experimental Protocols for Key Assays

To assist in experimental design, here are the core methodologies used in the cited studies.

  • Cell Culture and Treatment

    • AML Cell Lines: Cultured in RPMI 1640 or MEM medium, supplemented with 10-20% FBS [2] [3].
    • Treatment: Cells treated with this compound (dissolved in DMSO), typically at concentrations ranging from 1 to 10 µM. For combination studies with Venetoclax, drugs are added simultaneously or in a scheduled sequence [1] [3].
  • Assessment of Cell Viability and Proliferation

    • Method: CCK-8 assay is commonly used [4] [5].
    • Protocol: Seed cells in 96-well plates, treat with this compound or DMSO control for 24-72 hours. Add CCK-8 solution and incubate for 2-4 hours. Measure absorbance at 450 nm [4] [5].
  • Analysis of Apoptosis by Flow Cytometry

    • Staining: Use Annexin V-FITC and Propidium Iodide (PI) [1].
    • Protocol: Harvest this compound-treated cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and PI for 15-20 minutes in the dark. Analyze immediately by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [1].
  • Proteomic Analysis (Mass Spectrometry)

    • Sample Prep: Lyse this compound-treated cells, digest proteins with trypsin, and label with TMT or iTRAQ reagents [2].
    • LC-MS/MS: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
    • Bioinformatics: Identify and quantify proteins using databases (e.g., Swiss-Prot). Perform GO and KEGG pathway enrichment on differentially expressed proteins [2].

Mechanism of Action in Different Contexts

The diagrams below illustrate the primary mechanisms of this compound identified in these studies.

Key Insights for Researchers

  • Selective Targeting: As a Class IIA HDAC inhibitor, this compound offers a more targeted approach compared to pan-HDAC inhibitors, potentially reducing off-target effects [1] [7].
  • Therapeutic Potential: Its efficacy across cancer, antiviral, and anti-angiogenesis contexts highlights its potential for drug repurposing and combination therapies [1] [5] [6].
  • Consistent Workflow: A standard experimental workflow for validating this compound in a new cell line is established, encompassing cell culture, dose-response, and functional phenotyping.

References

Neuroprotective Effects of TMP269 in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Reported Effects & Mechanisms Experimental Models & Dosing Key Comparative Findings
Parkinson's Disease (PD) Neuroprotection in 6-hydroxydopamine (6-OHDA) models; promotes BMP-Smad signaling [1] [2]. In vitro and in vivo 6-OHDA models [1]. Presents selective Class IIa HDAC inhibition as an alternative to pan-HDAC inhibitors for preventing dopaminergic degeneration [2].
Ischemic Stroke Reduces cerebral infarct volume; protects blood-brain barrier (BBB) integrity; upregulates tissue kallikrein and histone 2 acetylation [3] [4]. Rat MCAO model; 4 mg/kg i.p. 0.5 hrs pre-ischemia was the determined optimal dose [3] [4]. Shows efficacy when administered prophylactically; mechanism linked to alleviating abnormal endothelial cell permeability [3].
Spinal Cord Injury (SCI) Improvement in locomotor outcomes based on systematic review of preclinical models [5]. Preclinical models in rats, mice; specific dosing not detailed in review [5]. Listed among multiple HDAC inhibitors (e.g., Valproate, RGFP966) showing functional recovery, though evidence is less extensive [5].
Angiogenesis (Cardiovascular) Anti-angiogenic effects in a 3D fibrin bead assay; downregulates angiogenesis-related proteins and upregulates pro-inflammatory signaling [6]. In vitro TeloHAEC (human aortic endothelial cell) sprouting assay [6]. Contrasts with pro-angiogenic compound A-196; effect is context-dependent, potentially beneficial in pathologies with excessive vessel growth [6].

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here is a detailed breakdown of the key methodologies used.

  • In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO) [3]

    • Animals: Male Sprague-Dawley rats (250-300 g).
    • Induction of Injury: Cerebral ischemia/reperfusion injury was induced by occluding the left middle cerebral artery with a nylon suture for 90 minutes, followed by withdrawal to allow reperfusion.
    • Drug Administration: TMP269 (1, 4, 10, or 16 mg/kg) or vehicle was administered intraperitoneally 0.5 hours before the induction of ischemia.
    • Outcome Measures:
      • Infarct Volume: Assessed 24 hours post-injury using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
      • Blood-Brain Barrier Integrity: Evaluated using Evans Blue dye extravasation.
      • Molecular Analysis: Western blot and immunohistochemistry for histone 2 acetylation (H2A) and tissue kallikrein expression.
  • In Vitro Angiogenesis Assay (Fibrin Bead Assay) [6]

    • Cells: Immortalized human aortic endothelial cells (TeloHAECs).
    • 3D Model Setup: TeloHAECs were coated onto cytodex microcarrier beads and embedded in a fibrin gel (5 mg/mL concentration optimized for these cells).
    • Treatment & Conditions: Cells were treated with this compound from a library of 105 epigenetic compounds. Sprouting was analyzed under both normoxic and hypoxic conditions.
    • Outcome Analysis:
      • Imaging & Quantification: Confocal microscopy and the "SproutAngio" image analysis tool were used to quantify sprout morphology, including length, nuclei number, and volume.
      • Protein Secretion: A human angiogenesis protein array was used to measure changes in secreted angiogenic factors.

Neuroprotective Mechanisms of this compound

The neuroprotective effects of this compound are linked to its action as a selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, 9). The diagrams below illustrate the key signaling pathways involved in its action in Parkinson's disease and its broader mechanistic role.

G This compound This compound ClassIIaHDACs Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) This compound->ClassIIaHDACs Inhibits HistoneAcetylation Increased Histone Acetylation ClassIIaHDACs->HistoneAcetylation Leads to GeneTranscription Altered Gene Transcription HistoneAcetylation->GeneTranscription Promotes BMP_Smad BMP-Smad Signaling Pathway GeneTranscription->BMP_Smad TK Tissue Kallikrein Upregulation GeneTranscription->TK Neuroprotection Neuroprotection BMP_Smad->Neuroprotection BBB Blood-Brain Barrier Protection TK->BBB BBB->Neuroprotection

Figure 1: this compound in Parkinson's Disease Models. This diagram illustrates the proposed pathway through which this compound exerts neuroprotective effects in Parkinson's disease models, primarily by promoting BMP-Smad signaling [1].

G This compound This compound ClassIIaHDACs Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) This compound->ClassIIaHDACs Inhibits AntiAngio Anti-angiogenic Effects (Downregulates angiogenic proteins) This compound->AntiAngio Direct Effect H2A Increased Histone H2A Acetylation ClassIIaHDACs->H2A Leads to TK Upregulation of Tissue Kallikrein ClassIIaHDACs->TK Leads to Outcomes Reduced Infarct Volume Neuroprotection H2A->Outcomes BBB Protects Blood-Brain Barrier (Reduces abnormal permeability) TK->BBB BBB->Outcomes

Figure 2: Broader Neuroprotective Mechanisms of this compound. This diagram summarizes the multifaceted mechanisms of this compound identified in stroke and other neurological injury models, including epigenetic regulation and direct cellular effects [3] [6] [4].

Research Implications and Future Directions

The experimental data positions this compound as a promising selective therapeutic agent. Key implications for researchers include:

  • Mechanistic Specificity: As a selective Class IIa HDAC inhibitor, this compound offers a more targeted approach than pan-HDAC inhibitors, potentially reducing off-target effects and clarifying the role of specific HDAC subtypes in neuroprotection [7] [8].
  • Context-Dependent Effects: Its anti-angiogenic property reveals that its therapeutic effect is highly context-dependent [6]. This could be beneficial in conditions like cancer or macular degeneration but requires careful evaluation in diseases where neurorepair is needed.
  • Clinical Translation Potential: Evidence from systematic reviews shows HDAC inhibitors, including this compound, improve functional outcomes in models of spinal cord injury, supporting further investigation [5]. Its additional role in enhancing the efficacy of venetoclax in AML models [8] suggests potential for combinatorial strategies in oncology.

References

Experimental Evidence of TMP269's Anti-Angiogenic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Model System Key Findings on Angiogenesis Experimental Data & Methods Citation
3D Endothelial Sprouting (TeloHAEC) Exhibited anti-angiogenic effects; inhibited sprout formation. Method: 3D fibrin bead angiogenesis assay with immortalized human aortic endothelial cells. Quantitative Analysis: Confocal microscopy and image analysis (SproutAngio tool) showed reduced sprout length and nuclei number. Mechanism: Downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling. [1]
Acute Myeloid Leukemia (AML) Cells Showed anti-leukemic and anti-proliferative effects; potential indirect anti-angiogenic impact. Method: Treatment of AML cell lines (e.g., MOLM-13). Analysis: Proteomic analysis showed downregulation of ribosomal proteins overexpressed in AML. Functional Assays: Cell proliferation and apoptosis assays (flow cytometry). Combination with venetoclax enhanced apoptosis. [2]
Rabies Virus (RABV) Infection Significantly inhibited virus replication; an indirect, non-classical anti-angiogenic mechanism via autophagy. Method: HEK-293T cells infected with RABV-GFP. Analysis: RNA sequencing revealed downregulation of autophagy-related genes. Functional Assays: Western blot (LC3B, ATG5), viral titer measurement (TCID50), and cell viability (CCK-8). Mechanism: TMP269 inhibits autophagy, a process that can support angiogenesis. [3]

Molecular Mechanism of Action

This compound is a selective small-molecule inhibitor of Class IIa Histone Deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 [4] [5]. The diagram below illustrates how this inhibition leads to observed anti-angiogenic effects.

G This compound This compound ClassIIaHDAC Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) This compound->ClassIIaHDAC Inhibits Acetylation Increased Histone Acetylation ClassIIaHDAC->Acetylation Inhibition Leads to GeneExp Altered Gene Expression Acetylation->GeneExp AntiAngio Anti-angiogenic Effects GeneExp->AntiAngio Downstream1 • Downregulation of  angiogenic proteins AntiAngio->Downstream1 Downstream2 • Upregulation of  pro-inflammatory signaling AntiAngio->Downstream2 Downstream3 • Inhibition of  autophagic processes AntiAngio->Downstream3

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

  • 3D Fibrin Bead Angiogenesis Assay [1]: This primary method for directly quantifying angiogenesis used immortalized human aortic endothelial cells (TeloHAECs) encapsulated in fibrin gel beads. Sprouting was induced, and cells were treated with this compound. After several days in culture, endothelial sprouts were imaged using confocal microscopy and quantified with the SproutAngio image analysis tool for parameters like sprout length, volume, and nuclei number.
  • Proteomic and Gene Expression Analysis [1] [2]: To investigate mechanism, studies used techniques like human angiogenesis protein arrays to measure secreted proteins in cell culture media. For broader discovery, proteomic analysis (e.g., via Western blotting) and RNA sequencing were employed to identify changes in protein and gene expression profiles following this compound treatment.
  • Cell-Based Phenotypic Assays [3] [2]: Standard cell biology techniques were used:
    • Cell Viability/Proliferation: CCK-8 assay or direct cell counting.
    • Apoptosis: Flow cytometry with Annexin V/PI staining.
    • Viral Replication: TCID50 assay to measure viral titers.
    • Autophagy Analysis: Western blot for markers like LC3B and ATG5.

Status and Context in Anti-Angiogenic Research

It is important to position these findings within the broader field:

  • Preclinical Status: The anti-angiogenic evidence for this compound is currently at the preclinical stage, derived from in vitro cell culture and animal models [1] [5]. Its efficacy and safety in humans remain unknown.
  • Mechanistic Distinction: Most clinically approved anti-angiogenic drugs (e.g., bevacizumab, ramucirumab, TKIs like apatinib) directly target the VEGF signaling pathway [6] [7] [8]. This compound represents a different, epigenetic approach by targeting Class IIa HDACs, which may overcome limitations of current therapies [1] [7].
  • Research Utility: this compound is primarily used as a tool compound to investigate the biological roles of Class IIa HDACs [4]. Its value lies in its selectivity, which helps delineate the functions of these specific HDACs from other classes.

References

Antiviral Efficacy of TMP269: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the antiviral effects of TMP269 against several viruses, detailing the experimental models and key findings.

Virus Name Virus Family Experimental Model/Cell Line Reported Antiviral Efficacy Proposed Mechanism of Action
PPRV (Peste des petits ruminants virus) [1] Paramyxoviridae Vero cells, Caprine endometrial epithelial cells (EECs) Significant suppression of viral replication; Reduction of pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8, IL-6) [1] Inhibition of class IIa HDACs; Modulation of host inflammatory response [1]
LSDV (Lumpy skin disease virus) [2] Poxviridae MDBK cells Inhibition of early-stage replication (dose-dependent); Reduction in viral DNA [2] Alteration of glycerophospholipid metabolism; Reduction of lysophosphatidic acid (LPA), inhibiting MEK/ERK signaling pathway [2]
RABV (Rabies virus) [3] Rhabdoviridae HEK-293T cells, Vero cells Significant inhibition of replication (dose-dependent); Reduced viral titers and protein levels at an early stage [3] Downregulation of immune and autophagy-related pathways; Inhibition of autophagy to decrease viral replication [3]

Detailed Experimental Data and Protocols

For research reproducibility, here is a detailed breakdown of the key experimental methodologies and findings from the cited studies.

Inhibition of PPRV Replication [1]
  • Cell Viability (CCK-8): Vero cells and EECs were treated with this compound or DMSO for 48 hours. Cell viability was measured after adding CCK-8 solution and recording absorbance at 450 nm.
  • Viral Infection & Treatment: Cells were pre-treated with this compound or DMSO for 12 hours, then infected with PPRV (strain Nigeria 75/1) at an MOI of 0.1.
  • Efficacy Assessment:
    • Western Blot: Showed significant suppression of PPRV-N protein expression in treated cells.
    • qRT-PCR & ELISA: Confirmed this compound decreased expression of pro-inflammatory genes (CCL2, CCL5, CCL7, CXCL8, IL-6).
    • RNA-seq: Revealed that this compound reversed the upregulation of inflammatory response genes induced by PPRV.
Suppression of LSDV Replication [2]
  • Cytotoxicity (CCK-8): MDBK cells were treated with this compound for 24 hours before assessing viability.
  • Antiviral Assay: Cells were infected with LSDV (strain LSDV/FJ/CHA/2021) and treated with this compound. Viral DNA was quantified using qPCR.
  • Key Findings:
    • This compound inhibited early-stage replication in a dose-dependent manner.
    • Untargeted Metabolomics identified that this compound counteracted LSDV-induced glycerophospholipid metabolism changes, specifically reducing levels of lysophosphatidic acid (LPA).
    • Exogenous LPA addition promoted LSDV replication by activating the MEK/ERK signaling pathway and suppressing innate immunity, an effect reversed by this compound.
Inhibition of RABV Replication [3]
  • Cell Viability (CCK-8): HEK-293T cells treated with this compound for 48 hours.
  • Viral Titration (TCID₅₀): Supernatants from RABV-infected, this compound-treated cells were serially diluted and used to infect Vero-E6 cells. Viral titers were calculated using the Reed-Muench method after 72 hours.
  • Mechanism Investigation:
    • Western Blot: Showed this compound reduced expression of viral M protein and autophagy marker LC3B.
    • RNA-seq: Indicated downregulation of autophagy-related genes.
    • Further experiments confirmed that inhibiting autophagy (via siRNA against ATG5) reduced RABV replication, mirroring this compound's effect.

Proposed Antiviral Mechanisms of this compound

The following diagram illustrates the key cellular pathways and mechanisms by which this compound exerts its antiviral effects, based on the current research.

g cluster_class Inhibits Class IIa HDACs cluster_pathways This compound This compound HDAC4 HDAC4 This compound->HDAC4 HDAC5 HDAC5 This compound->HDAC5 HDAC7 HDAC7 This compound->HDAC7 HDAC9 HDAC9 This compound->HDAC9 Inflammatory Modulates Host Inflammatory Response HDAC4->Inflammatory Metabolic Alters Viral-Induced Metabolic Pathways (e.g., Glycerophospholipids) HDAC4->Metabolic Autophagy Inhibits Autophagy Pathway HDAC4->Autophagy HDAC5->Inflammatory HDAC5->Metabolic HDAC5->Autophagy HDAC7->Inflammatory HDAC7->Metabolic HDAC7->Autophagy HDAC9->Inflammatory HDAC9->Metabolic HDAC9->Autophagy Cytokines Decreases Pro-inflammatory Cytokines Inflammatory->Cytokines LPA Reduces LPA Metabolic->LPA Outcome Suppression of Viral Replication Autophagy->Outcome MEK_ERK Suppresses MEK/ERK Signaling LPA->MEK_ERK MEK_ERK->Outcome Cytokines->Outcome

Research Considerations

When evaluating this compound as a research tool or potential therapeutic candidate, please consider the following points:

  • Current Research Stage: The antiviral data for this compound is currently from in vitro studies only. Its efficacy and safety in animal models or humans remain to be established [1] [2] [3].
  • Selectivity Profile: this compound is a selective Class IIa HDAC inhibitor. Its reported half-maximal inhibitory concentration (IC₅₀) values are 157 nM for HDAC4, 97 nM for HDAC5, 43 nM for HDAC7, and 23 nM for HDAC9, with much lower activity against Class I (e.g., HDAC8) and IIb HDACs [4].
  • Cytotoxicity: In human Huh-7 cells, the cytotoxic concentration (CC₅₀) was reported to be 83 μM, suggesting a potential therapeutic window for in vitro research [4].

References

TMP269 blood-brain barrier protection comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies:

  • In vivo Ischemia/Reperfusion Model [1]:

    • Animal Model: Adult male Sprague-Dawley rats subjected to transient middle cerebral artery occlusion (MCAO) for 90 minutes.
    • TMP269 Administration: Intraperitoneal injection 0.5 hours before the induction of ischemia.
    • BBB Integrity Assessment: Evans blue staining was used to quantify macromolecular leakage. Western blot analysis and immunohistochemistry were performed on ipsilateral cortical tissue to measure the expression levels of the tight junction proteins occludin, claudin-5, and ZO-1.
  • Mechanism Investigation [1]:

    • The same study used Western blot and immunohistochemistry to demonstrate that this compound upregulates tissue kallikrein and increases the level of histone H2A acetylation, which are part of its proposed neuroprotective mechanism.

Neuroprotective Mechanism of this compound

This compound is a selective inhibitor of class IIa histone deacetylases (HDACs 4, 5, 7, 9) [2] [3]. The BBB protection observed in cerebral ischemia/reperfusion is linked to the following pathway:

G This compound This compound Administration HDAC Inhibits Class IIa HDACs (HDAC4,5,7,9) This compound->HDAC H2Ac ↑ Histone H2A Acetylation HDAC->H2Ac TK Upregulates Tissue Kallikrein H2Ac->TK TJ ↑ Tight Junction Proteins (Occludin, Claudin-5, ZO-1) H2Ac->TJ Potential Direct Effect TK->TJ BBB Protects Blood-Brain Barrier (Reduced Permeability) TJ->BBB

Comparison with Other HDAC Inhibitors

A direct, head-to-head experimental comparison of this compound's BBB protection against other HDAC inhibitors is not available in the retrieved literature. The table below lists other common HDAC inhibitors for context, though their specific efficacy in BBB protection relative to this compound is not quantified here.

HDAC Inhibitor Reported HDAC Class Selectivity Note on BBB/Brain Research Context
Valproic acid (Sodium valproate) [2] Class I, IIa [4] A broad-spectrum inhibitor widely used in research; used as a comparator in some neuroprotection studies [4].
Vorinostat (SAHA) [2] Pan-inhibitor (Class I, II, IV) Well-known inhibitor; specific comparative data on BBB protection vs. This compound is lacking.
Resminostat [2] Pan-inhibitor (Class I, II, IV) Specific comparative data on BBB protection vs. This compound is lacking.

Research Summary

Current evidence indicates that this compound has demonstrated promising BBB protective effects in preclinical models of cerebral ischemia and Parkinson's disease. Its mechanism appears to involve epigenetic modulation leading to the strengthening of the endothelial cell barrier.

However, a comprehensive comparison guide is constrained by the lack of direct, head-to-head experimental studies with alternative HDAC inhibitors in the same model systems. Further research is needed to definitively position this compound's efficacy and potency for BBB protection relative to other compounds in its class.

References

Compound Profiles and Angiogenesis Effects

Author: Smolecule Technical Support Team. Date: February 2026

Feature TMP269 A-196
Target Selective Class IIa HDAC inhibitor (HDAC4, 5, 7, 9) [1] [2] Selective SUV4-20H1/H2 inhibitor [3]
Primary Effect on Angiogenesis Anti-angiogenic [3] Pro-angiogenic [3]
Key Mechanisms Downregulates angiogenesis-related proteins; Upregulates pro-inflammatory signaling [3] Increases H4K20me1 levels; Upregulates cell cycle genes (MCM2, CDK4) [3]
Experimental Model (Key Finding) 3D in vitro fibrin bead assay with TeloHAECs [3] 3D in vitro fibrin bead assay with TeloHAECs and HUVECs [3]
Therapeutic Potential Cerebral ischemia/reperfusion injury (neuroprotective) [4]; Acute Lung Injury (improves endothelial barrier) [2] Cardiovascular diseases requiring enhanced blood vessel growth [3]

Detailed Experimental Data from Key Studies

The core findings for their effects on sprouting angiogenesis come from a 2025 epigenetic drug screening study [3]. The experimental data in the table below were primarily obtained using a 3D in vitro fibrin bead assay with immortalized human aortic endothelial cells (TeloHAECs), a model designed to improve reproducibility for drug screening.

Parameter This compound (Anti-angiogenic) A-196 (Pro-angiogenic)
Sprout Morphology (vs. Control) Reduced sprout formation [3] Increased sprout formation [3]
Quantitative Sprout Length Decreased [3] Increased [3]
Effect on Secreted Proteins Downregulated angiogenesis-related proteins [3] Increased 12 angiogenesis-related proteins (e.g., SERPIN E1, TIMP-1, ANGPT2, EDN1) [3]
Additional Model Validation Not detailed in provided results Effect confirmed in primary HUVEC fibrin bead assay [3]

Experimental Protocol for Angiogenesis Screening

The key methodology that identified both compounds is summarized below [3]:

  • Cell Culture: Use of TeloHAECs (human telomerase reverse transcriptase-immortalized human aortic endothelial cells) or HUVECs (Human Umbilical Vein Endothelial Cells).
  • 3D Fibrin Bead Assay:
    • Endothelial cells are coated onto microcarrier beads.
    • Beads are embedded in a fibrin gel (optimized concentration: 5 mg/mL for TeloHAECs).
    • The gel is surrounded by fibroblast cells to provide support factors.
  • Compound Treatment: The library of epigenetic compounds (or vehicle control) is added to the culture medium.
  • Sprouting Induction: Sprouting is induced with pro-angiogenic factors like VEGF-A (10-20 ng/mL).
  • Incubation: Cultures are maintained for 5-7 days.
  • Analysis:
    • Imaging: Sprouts are visualized using confocal microscopy.
    • Quantification: Sprout morphology (length, number, volume) is quantified using the SproutAngio image analysis tool.
    • Protein Secretion: Conditioned media can be analyzed using a human angiogenesis protein array to detect changes in secreted factors.

This workflow for identifying and validating the angiogenic effects of this compound and A-196 can be represented in the following diagram:

Start Start Epigenetic Drug Screening CellModel Cell Model Setup (TeloHAECs or HUVECs) Start->CellModel Assay3D 3D Fibrin Bead Assay CellModel->Assay3D Treatment Compound Treatment (this compound, A-196, Control) Assay3D->Treatment Incubation Incubation (5-7 days with VEGF-A) Treatment->Incubation Analysis Analysis and Quantification Incubation->Analysis Results Results: Identify Effects Analysis->Results Sub_A Confocal Microscopy Analysis->Sub_A Sub_B SproutAngio Tool (Sprout Length, Nuclei Number) Analysis->Sub_B Sub_C Protein Array (Secreted Angiogenic Factors) Analysis->Sub_C

Mechanisms of Action and Signaling Pathways

The distinct effects of this compound and A-196 arise from their inhibition of different epigenetic enzymes, leading to changes in gene expression and cell signaling.

This compound: Anti-angiogenic via Class IIa HDAC Inhibition

As a class IIa HDAC inhibitor, this compound's anti-angiogenic effect involves downregulating angiogenesis-related proteins and upregulating pro-inflammatory signaling [3]. Studies in other disease models provide further insight into its cellular mechanisms:

  • In a model of acute lung injury (ALI), this compound improved endothelial barrier function by attenuating LPS-induced cytoskeletal reorganization and myosin light chain (MLC) phosphorylation, which reduces cell contraction and vascular leakage [2].
  • In cerebral ischemia/reperfusion injury, this compound demonstrated a neuroprotective effect by upregulating histone 2 acetylation and tissue kallikrein, which helped alleviate blood-brain barrier dysfunction [4].

These mechanisms are summarized in the pathway below:

This compound This compound HDAC Inhibits Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC H2Ac ↑ Histone Acetylation (e.g., H2Ac) HDAC->H2Ac GeneExp Altered Gene Expression H2Ac->GeneExp Mech1 ↓ Angiogenesis-related Proteins GeneExp->Mech1 Mech2 ↑ Pro-inflammatory Signaling GeneExp->Mech2 Mech3 Modulates Cytoskeleton ↓ MLC Phosphorylation GeneExp->Mech3 Outcome Anti-Angiogenic Effect Mech1->Outcome Mech2->Outcome Mech4 Improves Endothelial Barrier Mech3->Mech4 Mech4->Outcome

A-196: Pro-angiogenic via SUV4-20H1/H2 Inhibition

A-196 promotes angiogenesis by selectively inhibiting the histone methyltransferases SUV4-20H1 and SUV4-20H2. This inhibition leads to:

  • An increase in H4K20me1 (monomethylation of histone H4 at lysine 20), an epigenetic mark associated with active transcription [3].
  • The upregulation of cell cycle-associated genes, including MCM2 and CDK4, which drive endothelial cell proliferation, a key step in new blood vessel formation [3].

This pro-angiogenic mechanism is illustrated as follows:

A196 A-196 SUV Inhibits SUV4-20H1/H2 A196->SUV H4K20me1 ↑ H4K20me1 Level SUV->H4K20me1 GeneUp Upregulation of Cell Cycle Genes (MCM2, CDK4) H4K20me1->GeneUp Prolif Endothelial Cell Proliferation GeneUp->Prolif Sprouting Angiogenic Sprouting Prolif->Sprouting Outcome Pro-Angiogenic Effect Sprouting->Outcome

Research and Therapeutic Implications

The opposing functions of this compound and A-196 highlight the potential of targeting specific epigenetic enzymes to precisely regulate blood vessel growth for different therapeutic goals.

  • This compound is a candidate for conditions where inhibiting vessel growth is desirable, such as in cancer [5], or where stabilizing the endothelium is critical, as in acute lung injury [2] and stroke [4].
  • A-196 has therapeutic potential for cardiovascular diseases that would benefit from enhanced angiogenesis, such as ischemic heart disease or peripheral artery disease, by promoting new blood vessel formation to restore blood flow [3].

References

TMP269 Research Applications and Findings

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key areas where TMP269 has shown biological activity in experimental models.

Disease Area / Context Combination Partner(s) Key Findings / Proposed Mechanism Experimental Model Citation
Acute Myeloid Leukemia (AML) Venetoclax (BCL-2 inhibitor) Additive pro-apoptotic effect; Downregulation of ribosomal proteins; Anti-proliferative effects. AML cell lines (MOLM-13, etc.) [1]
Viral Infections Not a combination therapy; this compound monotherapy studied. Inhibits viral replication by modulating host cell processes: autophagy (RABV) and glycerophospholipid metabolism (LSDV). Cell cultures infected with Rabies Virus (RABV) or Lumpy Skin Disease Virus (LSDV) [2] [3]
Acute Kidney Injury (AKI) Not a combination therapy; this compound monotherapy studied. Ameliorated apoptosis, enhanced autophagy, and promoted tubular cell proliferation. Mouse models (folic acid-induced & ischemia/reperfusion-induced AKI) [4]
Ischemic Stroke Not a combination therapy; this compound monotherapy studied. Neuroprotection by upregulating histone acetylation, alleviating blood-brain barrier disruption. Rat model of middle cerebral artery occlusion [5]
Parkinson's Disease Not a combination therapy; this compound monotherapy studied. Promoted BMP-Smad signaling, providing neuroprotection for dopaminergic neurons. In vitro and in vivo 6-hydroxydopamine models [6]

Detailed Experimental Protocols

To help you evaluate the experimental evidence, here are the methodologies from key studies:

  • In AML Cell Culture Studies [1]: AML cell lines (e.g., MOLM-13) were cultured and treated with this compound and/or venetoclax. Cell proliferation was assessed via flow cytometry and metabolic assays. Apoptosis was quantified by measuring caspase activation and phosphatidylserine externalization (Annexin V staining). Proteomic changes were analyzed through mass spectrometry and bioinformatic analysis.

  • In Viral Replication Studies [2] [3]: Cell lines (HEK-293T, MDBK) were infected with viruses (RABV, LSDV) and treated with this compound. Viral replication was measured by plaque assays or TCID₅₀, and viral protein levels were assessed by Western blot. RNA sequencing and metabolomics were used to identify changes in host pathways. Autophagy was monitored via Western blot for LC3-II and ATG5.

  • In Acute Kidney Injury (AKI) Models [4]: AKI was induced in mice via folic acid injection or renal ischemia/reperfusion surgery. This compound was administered intraperitoneally. Renal function was assessed by measuring serum creatinine and blood urea nitrogen. Kidney tissue was analyzed by histology (H&E staining), Western blot for apoptosis (Bax, Bcl-2, cleaved caspase-3), autophagy (LC3II, Beclin-1), and proliferation (PCNA) markers.

This compound's Mechanisms of Action

The diagrams below illustrate the key signaling pathways through which this compound exerts its effects, as identified in the search results.

G cluster_0 Molecular Outcome cluster_1 Cellular/Pathogen Outcome (Context-Dependent) This compound This compound Class IIa HDAC Inhibitor HDAC4 HDAC4/5/7/9 This compound->HDAC4 Inhibits H2AAc Increased Histone Acetylation (e.g., H2A) HDAC4->H2AAc Leads to GeneTrans Altered Gene Transcription H2AAc->GeneTrans Apoptosis Reduced Apoptosis GeneTrans->Apoptosis Results in Autophagy Enhanced Autophagy GeneTrans->Autophagy Results in Prolif Promoted Cell Proliferation GeneTrans->Prolif Results in ViralRep Inhibited Viral Replication GeneTrans->ViralRep Results in Ribosomal Downregulated Ribosomal Proteins GeneTrans->Ribosomal Results in

This compound exerts its effects by inhibiting Class IIa HDACs, leading to increased histone acetylation and altered gene transcription. The specific cellular outcomes depend on the biological context, such as the disease model or cell type.

G LSDV LSDV Infection LPA Increased LPA (Glycerophospholipid Metabolism) LSDV->LPA Induces MEK_ERK Activated MEK/ERK Pathway LPA->MEK_ERK Activates InnateImmune Suppressed Host Innate Immune Response LPA->InnateImmune Suppresses ViralRep Promoted LSDV Replication MEK_ERK->ViralRep Promotes InnateImmune->ViralRep Promotes TMP269_node This compound Treatment LPA_down Reduces LPA Production TMP269_node->LPA_down Causes Block LPA_down->Block Inhibits Block->LPA

Mechanism of this compound antiviral action against Lumpy Skin Disease Virus (LSDV). This compound counteracts the virus-induced metabolic changes to inhibit replication [2].

Interpretation Guidance

Please note the following when interpreting this data:

  • Preclinical Focus: All findings are from in vitro (cell culture) and in vivo (animal model) studies. The efficacy and safety of this compound in humans remain unknown.
  • Mechanistic, Not Comparative: The research illuminates this compound's biological mechanisms rather than directly comparing it to other HDAC inhibitors.
  • Broad Therapeutic Potential: Activity in diverse conditions (cancer, viral infection, organ injury) highlights the fundamental role Class IIa HDACs play in cellular processes.

References

Mechanism of Action and Synergistic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The synergistic effect arises from simultaneously targeting the epigenetic regulation by HDACs and the protein degradation machinery via the proteasome. The diagram below illustrates the key signaling pathways involved.

G cluster_0 Synergistic Action of TMP269 and Bortezomib cluster_1 Class IIa HDAC Inhibitor (e.g., this compound) cluster_2 Proteasome Inhibitor (Bortezomib) HDAC_Inhibition Class IIa HDAC Inhibition TF_Activation Activation of Transcription Factors (e.g., ATF4, FOXO3a) HDAC_Inhibition->TF_Activation Gene_Expression Altered Gene Expression (e.g., ↑ p21, ↑ Pro-apoptotic genes) TF_Activation->Gene_Expression Apoptosis Synergistic Apoptosis (Caspase 3/7 Activation) Gene_Expression->Apoptosis Proteasome_Inhibition Proteasome Inhibition Protein_Accumulation Accumulation of Ubiquitinated Proteins & ER Stress Proteasome_Inhibition->Protein_Accumulation Protein_Accumulation->Apoptosis

Comparative Performance Data

The table below summarizes experimental data on the synergistic anticancer effects of combining class IIa HDAC inhibitors with Bortezomib.

HDAC Inhibitor Cancer Model Combination Partner Key Synergistic Findings Quantitative Data / Assays
This compound (Class IIa HDACi) Pancreatic Cancer (AsPC-1 cells) Carfilzomib (Proteasome Inhibitor) Drastic inhibition of cell growth [1]. • Cell growth inhibition assay [1].

| YAK540 (Novel Class IIa HDACi) | Leukemia (HL-60, THP-1 cells) | Bortezomib | Synergistic cytotoxicity & caspase 3/7-mediated apoptosis [2] [3]. | • Chou-Talalay CI: Synergistic (CI <1) [2]. • Gene Expression: ↑ p21, ↑ pro-apoptotic genes [2]. | | CHDI0039 (Class IIa HDACi) | Head & Neck Squamous Cell Carcinoma (Cal27 cells) | Bortezomib | Synergistic cytotoxicity & increased caspase 3/7 activation [1] [4]. | • Chou-Talalay CI: Synergistic (CI <1) [1] [4]. • MTT assay: Synergistic reduction in cell viability [1] [4]. |

Detailed Experimental Protocols

To replicate and validate these findings, here are the core methodologies used in the cited studies.

1. Cell Viability and Synergy Assay (MTT)

  • Purpose: To measure the cytotoxic effect of single agents and their combinations and quantify synergy.
  • Procedure:
    • Seed cancer cells (e.g., leukemia, solid tumor lines) in 96-well plates.
    • After 24 hours, treat with a range of concentrations of this compound, Bortezomib, and their combinations.
    • Incubate for 48-72 hours.
    • Add MTT reagent and incubate further to allow formazan crystal formation by viable cells.
    • Dissolve crystals and measure absorbance at 570 nm.
    • Analyze data with software like CompuSyn to calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy [2] [1] [4].

2. Apoptosis Detection (Caspase 3/7 Activation)

  • Purpose: To confirm that the combination treatment induces programmed cell death.
  • Procedure:
    • Seed cells and treat with single agents or their combination.
    • After 24-48 hours, add a luminescent Caspase-Glo 3/7 reagent to the cells.
    • The reagent lyses the cells, and caspase activity cleaves the substrate, generating a luminescent signal.
    • Measure the signal with a luminometer. A significant increase in luminescence in the combination group indicates synergistic apoptosis [2] [1] [4].

3. Gene Expression Analysis (qRT-PCR or RNA-seq)

  • Purpose: To identify changes in the expression of genes regulating cell cycle and apoptosis.
  • Procedure:
    • Treat cells and extract total RNA after a predetermined time.
    • Convert RNA to cDNA.
    • Perform Quantitative Real-Time PCR (qRT-PCR) using primers for genes of interest (e.g., CDKN1A/p21, BCL2, BAX).
    • For an unbiased approach, RNA Sequencing (RNA-seq) can be used to profile global transcriptome changes [2] [1].

Interpretation and Research Implications

  • Advantage of Selectivity: Compared to pan-HDAC inhibitors, selective class IIa HDACIs like this compound and YAK540 exhibit lower general cytotoxicity toward non-cancerous cells, suggesting a potentially improved therapeutic window [2] [3].
  • Mechanistic Insight: The synergy is not merely additive but stems from interconnected biological processes. HDAC inhibition alters gene expression, making cancer cells more vulnerable to the proteotoxic stress induced by Bortezomib [2] [1].
  • Clinical Translation: This combination strategy is particularly promising for overcoming drug resistance, especially in cancers like AML and platinum-resistant head and neck cancers [1] [4].

References

TMP269 efficacy across different disease models

Author: Smolecule Technical Support Team. Date: February 2026

TMP269 Efficacy Across Disease Models

Disease Model Efficacy Summary & Key Findings Experimental Data / Quantitative Results

| Viral Infections | Broad-spectrum antiviral activity by targeting early-stage replication and host cell processes like autophagy and metabolism [1] [2] [3]. | • RABV: Significantly reduced viral titers and protein levels in a dose-dependent manner [1]. • LSDV & PPRV: Inhibited viral replication; reduced viral DNA copies and protein expression [2] [3]. | | Cancer (AML) | Anti-leukemic effects; inhibits cell proliferation and induces apoptosis, especially in combination with venetoclax [4]. | • Downregulated overexpressed ribosomal proteins (e.g., RPL6) [4]. • Enhanced apoptosis in combination with venetoclax [4]. | | Acute Kidney Injury (AKI) | Strong renoprotective effects; ameliorates tubular cell apoptosis, enhances autophagy and cell proliferation [5]. | • Mouse Models: Significantly lowered Serum Creatinine (Scr) and Blood Urea Nitrogen (BUN) [5]. • Improved histological injury scores [5]. | | Ischemic Stroke | Neuroprotective; reduces infarct volume, protects blood-brain barrier integrity, and improves functional outcomes [6]. | • Rat Model: Dose-dependently reduced cerebral infarct volume, with 4 mg/kg as the optimal dose [6]. • Upregulated tissue kallikrein and tight junction proteins [6]. | | Acute Lung Injury (ALI) | Protective; improves endothelial barrier function and reduces vascular leakage [7]. | • In Vitro/In Vivo: Attenuated LPS-induced endothelial barrier compromise [7]. • Reduced myosin light chain phosphorylation [7]. | | Parkinson's Disease (PD) | Neuroprotective in preclinical models, promoting pro-survival signaling pathways [8]. | • Protected dopaminergic neurons in 6-hydroxydopamine (6-OHDA) models [8]. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments cited above.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is commonly used to determine non-cytotoxic concentrations of this compound for subsequent experiments [1] [2] [3].

  • Cell Lines: Various, including HEK-293T, MDBK, Vero, and caprine endometrial epithelial cells (EECs).
  • Procedure:
    • Seed cells in 96-well plates.
    • Treat with a range of this compound concentrations or a DMSO vehicle control for 24-48 hours.
    • Add 10 µL of CCK-8 solution to each well.
    • Incubate plates at 37°C for 2-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Cell viability is calculated as a percentage of the control group.
In Vivo Efficacy in Disease Models

The following describes a typical protocol for evaluating this compound in animal models, such as AKI and stroke [5] [6].

  • Animal Models: Mice (e.g., C57/BL for AKI) or Rats (e.g., Sprague-Dawley for stroke).
  • Disease Induction:
    • AKI: Induced by Folic Acid (FA) injection or Ischemia/Reperfusion (I/R) [5].
    • Stroke: Induced by Middle Cerebral Artery Occlusion (MCAO) [6].
  • Drug Administration:
    • This compound is dissolved in DMSO and further diluted in a solution for intraperitoneal (i.p.) injection.
    • Dosing varies by model (e.g., 50 mg/kg for AKI, 4 mg/kg for stroke), often administered shortly after injury induction and then daily.
  • Endpoint Analysis:
    • Functional Tests: Measure Scr and BUN for kidney function; neurological scoring for stroke.
    • Histology: Analyze tissue damage (e.g., infarct volume with TTC staining, tubular injury with H&E staining).
    • Molecular Analysis: Use Western blotting and immunohistochemistry to assess protein expression and pathway modulation.
Antiviral Activity Assessment (Viral Titer Quantification)

This method is used to directly measure the inhibitory effect of this compound on viral replication [1].

  • Cell & Virus Infection: Infect susceptible cells (e.g., HEK-293T for RABV) with the virus.
  • Treatment: Pre-treat or treat cells with this compound at various concentrations.
  • Titer Measurement - TCID₅₀ Assay:
    • Collect cell culture supernatant at a specified time post-infection.
    • Perform 10-fold serial dilutions of the supernatant.
    • Add the dilutions to fresh cells in a 96-well plate (e.g., Vero cells).
    • Incubate for several days (e.g., 72 hours) and observe for cytopathic effect or viral antigen (e.g., via fluorescence for RABV-GFP).
    • Calculate the 50% tissue culture infectious dose (TCID₅₀) using the Reed–Muench method.

Mechanisms of Action Signaling Pathways

The efficacy of this compound across different models is linked to its inhibition of Class IIa HDACs (HDAC4, 5, 7, 9), which influences multiple downstream pathways. The diagram below synthesizes the key mechanisms identified in the search results.

cluster_hdac Inhibits Class IIa HDACs (HDAC4, 5, 7, 9) cluster_effects Key Downstream Effects cluster_outcomes Observed Therapeutic Outcomes This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Autophagy Enhanced Autophagy (↑ LC3II, ↑ Beclin-1) HDAC_Inhibition->Autophagy Apoptosis Suppressed Apoptosis (↓ Bax, ↓ Cleaved Caspase-3) HDAC_Inhibition->Apoptosis Metabolism Altered Metabolism (e.g., ↓ Lysophosphatidic Acid) HDAC_Inhibition->Metabolism Inflammation Anti-inflammatory (↓ CCL2, CCL5, IL-6) HDAC_Inhibition->Inflammation Signaling Modulated Signaling (↓ p-ERK, ↓ p-p38) HDAC_Inhibition->Signaling Ribosomal Downregulated Ribosomal Proteins (e.g., RPL6) HDAC_Inhibition->Ribosomal Antiviral Antiviral Effects Autophagy->Antiviral Organ_Protection Organ Protection (Kidney, Brain, Lung) Autophagy->Organ_Protection Apoptosis->Organ_Protection Anti_Cancer Anti-cancer Effects (AML) Apoptosis->Anti_Cancer Metabolism->Antiviral Inflammation->Antiviral Signaling->Organ_Protection Ribosomal->Anti_Cancer

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

514.12864620 Da

Monoisotopic Mass

514.12864620 Da

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TMP269

Dates

Last modified: 08-15-2023
1. Lobera M, et al. Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. (2013) Nat Chem Biol. 9(5):319-25.

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